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  • Product: Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
  • CAS: 1232542-21-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS Number: 1232542-21-0)

For Researchers, Scientists, and Drug Development Professionals Introduction Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, registered under CAS number 1232542-21-0, is a pivotal heterocyclic building block in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, registered under CAS number 1232542-21-0, is a pivotal heterocyclic building block in medicinal chemistry. Its rigid, three-dimensional spirocyclic scaffold has garnered significant attention in the design of novel therapeutic agents, most notably as a key intermediate in the synthesis of Dipeptidyl peptidase-4 (DPP-4) inhibitors. This guide provides a comprehensive overview of its chemical structure, a plausible synthesis pathway based on established methodologies for related compounds, and its strategic application in the development of next-generation antidiabetic drugs.

Chemical Structure and Physicochemical Properties

The unique architecture of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate is central to its utility in drug design. The spirocyclic system, featuring a cyclopropane ring fused to a piperidinone core, imparts a high degree of conformational rigidity. This structural feature is highly desirable in modern drug discovery as it can lead to enhanced binding affinity and selectivity for the target protein.

Chemical Structure:

synthesis_workflow cluster_start Starting Materials cluster_reaction1 Step 1: N-Protection cluster_reaction2 Step 2: Dieckmann Condensation cluster_product Final Product A 1-(hydroxymethyl)cyclopropan-1-amine derivative R1 Protection of the primary amine A->R1 B Benzyl chloroformate B->R1 R2 Intramolecular cyclization to form the piperidinone ring R1->R2 P Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate R2->P

Figure 2: Proposed synthetic workflow for Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate.

Experimental Protocol (Adapted from analogous syntheses)

  • Step 1: Synthesis of a protected amino acid precursor. A suitable starting material, such as a 1-(aminomethyl)cyclopropanecarboxylic acid derivative, would first be N-protected. A common and effective protecting group for this purpose is the benzyloxycarbonyl (Cbz) group, introduced using benzyl chloroformate in the presence of a base like sodium bicarbonate in a biphasic solvent system (e.g., dioxane/water). The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the product would be extracted into an organic solvent, dried, and concentrated under reduced pressure.

  • Step 2: Esterification. The carboxylic acid of the N-protected amino acid would then be esterified, for example, to a methyl or ethyl ester, using standard conditions such as treatment with thionyl chloride in the corresponding alcohol. This step is crucial for activating the carbonyl group for the subsequent cyclization.

  • Step 3: Intramolecular Cyclization (Dieckmann Condensation). The key spirocyclic piperidinone ring system would be formed via an intramolecular Dieckmann condensation. The diester from the previous step would be treated with a strong base, such as sodium hydride or potassium tert-butoxide, in an anhydrous aprotic solvent like tetrahydrofuran (THF) or toluene. The reaction would likely require heating to drive the cyclization to completion. Acidic workup would yield the β-keto ester, which upon decarboxylation (e.g., by heating in the presence of an acid or base) would afford the desired Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate.

  • Purification: The final product would be purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The structure and purity of the compound would be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Drug Development: A Gateway to DPP-4 Inhibitors

The primary and most significant application of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate is as a precursor for the synthesis of DPP-4 inhibitors. These inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.

Mechanism of Action of DPP-4 Inhibitors

Dipeptidyl peptidase-4 is an enzyme that inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion, reduced glucagon levels, and consequently, lower blood glucose levels.

dpp4_pathway Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins stimulates release DPP4 DPP-4 Enzyme Incretins->DPP4 are substrates for Pancreas Pancreas Incretins->Pancreas act on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins inactivates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose DPP4_Inhibitor DPP-4 Inhibitor (e.g., derived from CAS 1232542-21-0) DPP4_Inhibitor->DPP4 inhibits

Figure 3: Simplified signaling pathway of DPP-4 inhibition.

Synthetic Utility of the Spirocyclic Scaffold

The keto group at the 8-position of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate serves as a synthetic handle for further elaboration into the final DPP-4 inhibitor. A common synthetic strategy involves a reductive amination reaction.

Illustrative Synthetic Transformation

synthetic_transformation cluster_start Intermediate cluster_reagents Reagents cluster_product DPP-4 Inhibitor Precursor A Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS 1232542-21-0) P N-Substituted 8-amino-5-azaspiro[2.5]octane derivative A->P R1 Primary Amine (R-NH₂) (e.g., a substituted aminopiperidine) R1->P R2 Reducing Agent (e.g., NaBH(OAc)₃) R2->P

Figure 4: Reductive amination of the spirocyclic ketone.

In this transformation, the ketone is reacted with a primary amine, which is typically a component of the desired final inhibitor's structure (e.g., an aminopiperidine derivative). The resulting imine intermediate is then reduced in situ with a mild reducing agent, such as sodium triacetoxyborohydride, to yield the corresponding secondary amine. The Cbz protecting group can subsequently be removed by hydrogenolysis to liberate the secondary amine on the spirocyclic core, which can then be further functionalized to complete the synthesis of the target DPP-4 inhibitor.

Conclusion and Future Perspectives

Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate is a valuable and versatile building block in the synthesis of novel DPP-4 inhibitors. Its rigid spirocyclic structure offers a unique three-dimensional framework that can be exploited to achieve high potency and selectivity in drug design. The synthetic accessibility of this intermediate, coupled with the well-established clinical efficacy of DPP-4 inhibitors, ensures its continued importance in the field of antidiabetic drug discovery. Future research may focus on the development of more efficient and stereoselective synthetic routes to this and related spirocyclic systems, as well as their incorporation into inhibitors of other therapeutically relevant enzymes.

References

  • Due to the proprietary nature of specific drug development programs, detailed synthetic procedures for this exact intermediate are often found within patent literature rather than peer-reviewed journals.
  • For a general overview of synthetic approaches to DPP-4 inhibitors, researchers are encouraged to consult review articles in medicinal chemistry journals.
  • For the mechanism of action of DPP-4 inhibitors, numerous publications are available in endocrinology and pharmacology journals.
Exploratory

Spectroscopic Blueprint of a Spirocyclic Scaffold: An In-depth Technical Guide to 8-Oxo-5-aza-spiro[2.5]octane-5-carboxylic acid benzyl ester

Introduction In the landscape of modern medicinal chemistry, spirocyclic scaffolds are of paramount importance. Their inherent three-dimensionality offers a compelling advantage in the design of novel therapeutics, enabl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, spirocyclic scaffolds are of paramount importance. Their inherent three-dimensionality offers a compelling advantage in the design of novel therapeutics, enabling precise spatial orientation of pharmacophoric elements. This guide provides a comprehensive analysis of the spectroscopic characteristics of a key spirocyclic building block: 8-Oxo-5-aza-spiro[2.5]octane-5-carboxylic acid benzyl ester . This compound, featuring a unique fusion of a piperidone ring with a cyclopropane moiety and protected by a benzyloxycarbonyl (Cbz) group, is a valuable intermediate in the synthesis of complex bioactive molecules.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere listing of data, delving into the causal relationships between the molecular structure and its spectroscopic output. By understanding the principles behind the spectral data, researchers can confidently identify this molecule and apply these interpretive skills to analogous structures. The protocols and analyses presented herein are designed to be self-validating, fostering a deeper understanding of the interplay between molecular architecture and spectroscopic signatures.

Molecular Structure and Key Features

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure.

Figure 1: Structure of 8-Oxo-5-aza-spiro[2.5]octane-5-carboxylic acid benzyl ester.

The key structural motifs that will be interrogated by various spectroscopic techniques are:

  • The piperidone ring , a six-membered lactam.

  • The spiro-fused cyclopropane ring .

  • The benzyloxycarbonyl (Cbz) protecting group , which includes an amide-like carbamate and a benzyl ester-like moiety.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The predicted ¹H and ¹³C NMR data for the title compound in a standard solvent like CDCl₃ are presented below, followed by a detailed interpretation.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35m5HAr-H
~5.15s2HO-CH₂ -Ar
~4.0t2HCH₂ -N(Cbz)
~2.5t2HCH₂ -C=O
~1.9q2HPiperidone-CH₂
~0.9m2HCyclopropyl-CH₂
~0.7m2HCyclopropyl-CH₂
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~175C =O (amide)
~155C =O (carbamate)
~136C -Ar (ipso)
~128.5C -Ar (ortho, para)
~128C -Ar (meta)
~67O-C H₂-Ar
~45C H₂-N(Cbz)
~35C H₂-C=O
~30Piperidone-C H₂
~25Spiro-C
~15Cyclopropyl-C H₂
Interpretation and Rationale

The predicted chemical shifts are based on established values for similar structural fragments.[1][2][3][4][5]

  • Aromatic Protons (¹H ~7.35 ppm): The five protons of the benzyl group are expected to resonate in the aromatic region as a complex multiplet.

  • Benzyl Methylene Protons (¹H ~5.15 ppm): The two protons of the -CH₂- group in the Cbz moiety are deshielded by the adjacent oxygen and the aromatic ring, appearing as a characteristic singlet.[6][7]

  • Piperidone Protons (¹H ~4.0, ~2.5, and ~1.9 ppm): The protons on the piperidone ring exhibit distinct chemical shifts due to their proximity to the nitrogen atom and the carbonyl group. The protons alpha to the nitrogen (~4.0 ppm) are the most deshielded. Those alpha to the carbonyl group (~2.5 ppm) are also downfield. The remaining methylene protons are expected around ~1.9 ppm.

  • Cyclopropyl Protons (¹H ~0.9 and ~0.7 ppm): The protons on the cyclopropane ring are highly shielded and appear in the upfield region of the spectrum, a hallmark of this strained ring system.

  • Carbonyl Carbons (¹³C ~175 and ~155 ppm): Two distinct carbonyl signals are predicted. The amide carbonyl of the piperidone ring is expected at a lower field (~175 ppm) compared to the carbamate carbonyl of the Cbz group (~155 ppm).

  • Aromatic and Benzyl Carbons (¹³C ~136-128 and ~67 ppm): The aromatic carbons will appear in the typical downfield region, and the benzyl methylene carbon is deshielded by the oxygen to around 67 ppm.

  • Piperidone and Spiro Carbons (¹³C ~45, ~35, ~30, and ~25 ppm): The carbons of the piperidone ring and the spiro-carbon will have characteristic shifts reflecting their substitution and hybridization.

  • Cyclopropyl Carbon (¹³C ~15 ppm): The cyclopropyl methylene carbons are expected to be significantly shielded, appearing at a high field.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in CDCl₃ transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument acquire_1H Acquire ¹H Spectrum instrument->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate For ¹H chem_shift Chemical Shift Analysis baseline->chem_shift integrate->chem_shift multiplicity Multiplicity Analysis (¹H) chem_shift->multiplicity correlation 2D NMR (COSY, HSQC) multiplicity->correlation

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic absorption bands for our target compound are summarized below.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityVibrational Mode
~3050MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (aliphatic)
~1740StrongC=O stretch (carbamate)
~1680StrongC=O stretch (amide, lactam)
~1600, ~1480MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (ester-like)
~1150StrongC-N stretch (amide/carbamate)
Interpretation and Rationale

The presence of two distinct carbonyl groups is a key feature of the IR spectrum.

  • Carbonyl Stretches: The carbamate carbonyl (~1740 cm⁻¹) is expected at a higher frequency than the amide carbonyl in the six-membered lactam ring (~1680 cm⁻¹).[8][9][10][11] This difference is due to the electronic environment of each carbonyl group. The nitrogen lone pair in the lactam can effectively donate electron density to the carbonyl carbon, weakening the C=O bond and lowering its stretching frequency.

  • C-H Stretches: The spectrum will show C-H stretching vibrations for both the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons on the piperidone and cyclopropane rings (below 3000 cm⁻¹).

  • C-O and C-N Stretches: Strong absorption bands corresponding to the C-O stretch of the carbamate and the C-N stretches are expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For the title compound (MW = 259.3 g/mol ), electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 260. The fragmentation pattern under collision-induced dissociation (CID) is predicted below.

Predicted Fragmentation Pattern
m/zProposed Fragment
260[M+H]⁺
166[M - C₇H₇O]⁺ (loss of benzyl group)
152[M - C₇H₇O₂]⁺ (loss of benzyloxy group)
108[C₇H₈O]⁺ (benzyl alcohol cation)
91[C₇H₇]⁺ (tropylium ion)
Interpretation and Rationale

The fragmentation of the molecule is expected to be dominated by cleavages within the Cbz protecting group.[12][13][14]

Fragmentation_Pathway M [M+H]⁺ m/z = 260 frag1 Loss of benzyl - C₇H₇O m/z = 166 M->frag1 frag2 Loss of benzyloxy - C₇H₇O₂ m/z = 152 M->frag2 frag3 Tropylium ion [C₇H₇]⁺ m/z = 91 M->frag3 Rearrangement frag4 Benzyl alcohol [C₇H₈O]⁺ m/z = 108 M->frag4 Rearrangement

Figure 3: Predicted major fragmentation pathways.

  • Loss of Benzyl Group (m/z 166): Cleavage of the C-O bond of the carbamate can lead to the loss of a benzyl radical, followed by rearrangement.

  • Loss of Benzyloxy Group (m/z 152): A common fragmentation pathway for benzyl esters and carbamates is the loss of the entire benzyloxy group.

  • Tropylium Ion (m/z 91): The formation of the highly stable tropylium ion is a very common and often base peak in the mass spectra of compounds containing a benzyl group.

  • Benzyl Alcohol Cation (m/z 108): Rearrangement and cleavage can also lead to the formation of a fragment corresponding to protonated benzyl alcohol.

Conclusion

This in-depth guide has provided a comprehensive overview of the predicted spectroscopic data for 8-Oxo-5-aza-spiro[2.5]octane-5-carboxylic acid benzyl ester. By dissecting the expected ¹H NMR, ¹³C NMR, IR, and MS data, we have illustrated how each technique provides a unique and complementary piece of the structural puzzle. The rationale behind the predicted chemical shifts, absorption bands, and fragmentation patterns is grounded in fundamental spectroscopic principles and data from related structures. This guide serves not only as a reference for the characterization of this specific molecule but also as an educational tool for scientists and researchers working with complex heterocyclic compounds. The methodologies and interpretive strategies outlined herein are broadly applicable and will aid in the confident structural elucidation of novel chemical entities in drug discovery and development.

References

  • BenchChem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem. Accessed January 18, 2026.
  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Tokyo Chemical Industry Co., Ltd. Benzyl Chloroformate | 501-53-1. TCI Chemicals. Accessed January 18, 2026.
  • ChemicalBook. Benzyl chloroformate(501-53-1) 1H NMR spectrum. ChemicalBook. Accessed January 18, 2026.
  • TCI Chemicals. Benzyl Chloroformate | 501-53-1. TCI Chemicals. Accessed January 18, 2026.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Accessed January 18, 2026.
  • FooDB. Showing Compound 2-Piperidinone (FDB028421). FooDB. Accessed January 18, 2026.
  • The features of IR spectrum. Accessed January 18, 2026.
  • Michigan State University Department of Chemistry. Infrared Spectrometry. MSU Chemistry. Accessed January 18, 2026.
  • YouTube. Introduction to IR Spectroscopy - Amides. YouTube. Published October 11, 2012. Accessed January 18, 2026.
  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
  • Carbonyl - compounds - IR - spectroscopy. Accessed January 18, 2026.
  • ChemicalBook. 2-Piperidone(675-20-7) 13C NMR spectrum. ChemicalBook. Accessed January 18, 2026.
  • Mol-Instincts. 501-53-1 Benzyl chloroformate C8H7ClO2, Formula,NMR,Boiling Point,Density,Flash Point. Mol-Instincts. Accessed January 18, 2026.
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  • Mass Spectrometry: Fragment
  • Krake, E. F., Jiao, H., & Baumann, W. (2021). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882). HMDB. Accessed January 18, 2026.
  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
  • Pandiarajan, K., Mohan, R. T., Sabapathy, K., & Hasan, M. U. (1995). 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. Magnetic Resonance in Chemistry.
  • ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the...
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  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Accessed January 18, 2026.
  • Astex. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Astex. Published October 11, 2022.
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Foundational

An In-Depth Technical Guide to Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate: A Versatile Scaffold in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, a key building block in medicinal chemistry. We will delve into its fundamental physicochemical propert...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, a key building block in medicinal chemistry. We will delve into its fundamental physicochemical properties, a proposed synthetic pathway with detailed experimental considerations, and its strategic applications in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who are leveraging novel molecular scaffolds to address complex biological targets.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the quest for novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly "escaping flatland" by incorporating three-dimensional (3D) molecular architectures.[1][2] Spirocycles, which feature two rings sharing a single atom, have emerged as a particularly valuable class of 3D scaffolds.[1] The azaspiro[2.5]octane core, a fusion of a cyclopropane and a piperidine ring, is of significant interest as a bioisosteric replacement for the ubiquitous piperidine motif found in numerous approved drugs.[3][4][5] This substitution can lead to enhanced solubility, metabolic stability, and novel intellectual property.[1][3]

Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate serves as a protected, functionalized intermediate, poised for elaboration into a diverse array of drug candidates. The benzyl carbamate (Cbz) group provides robust protection for the nitrogen atom, while the ketone functionality offers a handle for further chemical modifications.

Physicochemical Properties

A clear understanding of the fundamental properties of a building block is crucial for its effective utilization in multi-step syntheses. The key physicochemical data for Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₇NO₃
Molecular Weight 259.30 g/mol
Predicted Density 1.25 ± 0.1 g/cm³
Predicted pKa -1.72 ± 0.20

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The overall strategy involves the cyclopropanation of N-Cbz-4-piperidone using a sulfur ylide, a classic transformation known as the Corey-Chaykovsky reaction.[6][7][8]

Synthesis_Pathway cluster_0 Step 1: Formation of Sulfur Ylide cluster_1 Step 2: Cyclopropanation Trimethylsulfonium_iodide Trimethylsulfonium iodide Ylide Dimethylsulfonium methylide (Ylide) Trimethylsulfonium_iodide->Ylide Deprotonation NaH Sodium Hydride (NaH) in DMSO N_Cbz_4_piperidone N-Cbz-4-piperidone Target_Molecule Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate N_Cbz_4_piperidone->Target_Molecule Corey-Chaykovsky Reaction

Caption: Proposed synthesis of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate.

Detailed Experimental Protocol (Representative)

Materials:

  • N-Cbz-4-piperidone

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: In situ generation of Dimethylsulfonium methylide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.05 eq) under a nitrogen atmosphere.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous DMSO and stir the suspension.

  • In a separate flask, dissolve trimethylsulfonium iodide (1.1 eq) in anhydrous DMSO.

  • Slowly add the trimethylsulfonium iodide solution to the sodium hydride suspension at room temperature.

  • Stir the resulting mixture for 1 hour at room temperature until the evolution of hydrogen gas ceases, yielding a solution of dimethylsulfonium methylide.

Causality and Insights: The Corey-Chaykovsky reaction is a powerful method for converting ketones to epoxides, or in this case, for cyclopropanation to form a spirocycle.[9][10] The use of a sulfur ylide is key; its nucleophilic attack on the carbonyl carbon is followed by an intramolecular displacement of dimethyl sulfoxide to form the three-membered ring.[8] This is in contrast to the Wittig reaction, which would lead to an exocyclic double bond.

Step 2: Cyclopropanation of N-Cbz-4-piperidone

  • Cool the ylide solution prepared in Step 1 to 0 °C in an ice bath.

  • Dissolve N-Cbz-4-piperidone (1.0 eq) in anhydrous THF.

  • Add the solution of N-Cbz-4-piperidone dropwise to the cold ylide solution over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate.

Self-Validation and Characterization: The successful synthesis of the target compound would be confirmed by standard analytical techniques. ¹H and ¹³C NMR spectroscopy would show the disappearance of the carbonyl carbon signal of the starting material and the appearance of signals corresponding to the cyclopropyl protons and the spiro-carbon. Mass spectrometry would confirm the expected molecular weight of 259.30 g/mol .

Applications in Drug Development

The strategic value of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate lies in its utility as a scaffold for creating novel drug candidates with enhanced pharmacological properties.

Bioisosterism and Physicochemical Property Modulation

The azaspiro[2.5]octane core is an excellent bioisostere for the piperidine ring, a common motif in many centrally acting drugs.[4][5] The introduction of the spirocyclic cyclopropane ring imparts conformational rigidity and a distinct three-dimensional shape, which can lead to improved binding affinity and selectivity for the target receptor.[1] Furthermore, increasing the fraction of sp³-hybridized carbons in a molecule is often correlated with improved solubility and metabolic stability, key attributes for successful drug candidates.[1]

Bioisosterism cluster_0 Properties cluster_1 Improved Properties Piperidine Piperidine Scaffold (Common in Drugs) Azaspiro_octane Azaspiro[2.5]octane Scaffold (Bioisostere) Piperidine->Azaspiro_octane Bioisosteric Replacement Planar More 'Flat' Flexible Flexible Metabolism Prone to Metabolism 3D_Shape Increased 3D Character Rigid Conformationally Rigid Stability Improved Metabolic Stability

Caption: Bioisosteric replacement of piperidine with the azaspiro[2.5]octane scaffold.

Potential Therapeutic Areas

Given the prevalence of the piperidine scaffold in central nervous system (CNS) drugs, the azaspiro[2.5]octane core is a promising platform for the development of novel therapeutics for neurological and psychiatric disorders.[11][12] The unique 3D orientation of substituents on the azaspiro[2.5]octane scaffold can allow for precise interactions with challenging biological targets such as G-protein coupled receptors (GPCRs) and ion channels. Research into related azaspirocyclic compounds has shown their potential as anticonvulsants and agents with neurotrophic and neurogenic activities.[12][13]

Conclusion

Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate is a valuable and versatile building block for the synthesis of novel, three-dimensional molecules for drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established methods like the Corey-Chaykovsky reaction. The incorporation of the azaspiro[2.5]octane scaffold offers a powerful strategy to modulate the physicochemical and pharmacological properties of drug candidates, potentially leading to the development of safer and more effective medicines.

References

  • DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. [Link]

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  • Journal of the Chemical Society C: Organic. Synthesis of some N-substituted 4-piperidones. [Link]

  • ResearchGate. SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). [Link]

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  • ResearchGate. Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). [Link]

  • ResearchGate. Examples of intramolecular cyclopropanation and our method. [Link]

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  • PubMed. Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. [Link]

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  • PubMed. Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. [Link]

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  • PubMed Central. A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities with high potential for development as a versatile CNS therapeutic. [Link]

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Exploratory

The Ascending Trajectory of Azaspiro[3.4]octanes: A Technical Guide to Their Diverse Biological Activities

Abstract In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer three-dimensionality and improved pharmacological properties is paramount. Azaspirocycles, particularly a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer three-dimensionality and improved pharmacological properties is paramount. Azaspirocycles, particularly azaspiro[3.4]octane derivatives, have emerged from synthetic novelties to become pivotal building blocks in modern drug discovery.[1] Their rigid, sp³-rich architecture provides precise conformational control, enabling effective interactions with complex biological targets.[1] This technical guide provides an in-depth exploration of the diverse biological activities of novel azaspiro[3.4]octane derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their burgeoning applications in oncology, infectious diseases, and neuroscience, underpinned by detailed mechanistic discussions, experimental protocols, and quantitative data.

The Architectural Advantage of Azaspiro[3.4]octanes in Drug Design

The defining characteristic of azaspirocycles is the presence of two rings sharing a single quaternary carbon atom, with at least one nitrogen atom incorporated into one of the rings.[1] This spirocyclic framework imparts a distinct three-dimensional geometry, a significant departure from the "flatland" of traditional aromatic scaffolds.[1] This structural rigidity and the presence of orthogonal exit vectors allow for the precise spatial arrangement of substituents, enhancing target engagement and selectivity.[1] The incorporation of heteroatoms, such as nitrogen, also increases hydrophilicity, a desirable trait for improving the pharmacokinetic profile of drug candidates.[2]

The synthesis of these complex scaffolds has become increasingly accessible through advances in methodologies like 1,3-dipolar cycloadditions, which facilitate the creation of diverse libraries of spirocyclic compounds.[2][3] The development of scalable and step-economic synthetic routes for novel thia-azaspiro[3.4]octanes further underscores their growing importance as multifunctional modules in drug discovery.[4][5]

Anticancer Activity: A Prominent Frontier

Azaspiro octane derivatives have demonstrated significant potential as anticancer agents, with several studies highlighting their potent antiproliferative effects against various cancer cell lines.

Induction of Apoptosis and Cell Cycle Arrest

A notable example involves a series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines], which incorporate a spiro-fused barbiturate framework. These compounds have shown significant antiproliferative activity against human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26) cell lines, with IC50 values ranging from 4.2 to 24.1 μM.[6][7] Mechanistic studies revealed that these derivatives induce apoptosis and cause an accumulation of cells in the SubG1 phase of the cell cycle.[6][7]

Disruption of the Cytoskeleton and Cell Motility

Confocal microscopy has shown that treatment with these 3-azaspiro derivatives leads to the disappearance of actin filaments and a diffuse distribution of granular actin in the cytoplasm of up to 90% of HeLa cells and 64% of CT26 cells.[6][7] Furthermore, a significant reduction in filopodium-like membrane protrusions was observed in HeLa cells, indicating a decrease in cell motility.[6][7]

Inhibition of Key Signaling Pathways

In oncology research, azaspirocyclic motifs are being explored to enhance potency and selectivity. For instance, spirocyclic architectures have been utilized in NAMPT inhibitor programs to improve target engagement and minimize off-target effects.[1] The next-generation Bcl-2 inhibitor, sonrotoclax (BGB-11417), notably incorporates a 7-azaspiro[3.5]nonane linker as a key structural feature, highlighting the successful integration of these scaffolds in advanced clinical candidates.[1]

Table 1: Antiproliferative Activity of Selected 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] [7]

CompoundK-562 IC50 (μM)HeLa IC50 (μM)Jurkat IC50 (μM)CT26 IC50 (μM)
4b 4 ± 212 ± 68 ± 23 ± 1
4c 5 ± 115 ± 39 ± 34 ± 2
4d 7 ± 320 ± 511 ± 45 ± 1
4e 6 ± 218 ± 410 ± 24 ± 1
4f 14 ± 170 ± 419 ± 59 ± 1

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., HeLa, K562) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the azaspiro octane derivatives (e.g., 0.1 to 100 μM) for 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Diagram: General Workflow for Evaluating Anticancer Activity

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action cluster_2 In Vivo Validation Compound Synthesis Compound Synthesis Antiproliferative Screening (e.g., MTT Assay) Antiproliferative Screening (e.g., MTT Assay) Compound Synthesis->Antiproliferative Screening (e.g., MTT Assay) Test Compounds Hit Identification Hit Identification Antiproliferative Screening (e.g., MTT Assay)->Hit Identification IC50 < Threshold Mechanism of Action Studies Mechanism of Action Studies Hit Identification->Mechanism of Action Studies Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Mechanism of Action Studies->Cell Cycle Analysis (Flow Cytometry) Investigate Cell Cycle Apoptosis Assay (e.g., Annexin V) Apoptosis Assay (e.g., Annexin V) Mechanism of Action Studies->Apoptosis Assay (e.g., Annexin V) Assess Apoptosis Cytoskeletal Analysis (Confocal Microscopy) Cytoskeletal Analysis (Confocal Microscopy) Mechanism of Action Studies->Cytoskeletal Analysis (Confocal Microscopy) Observe Morphology Xenograft Model Xenograft Model Mechanism of Action Studies->Xenograft Model Promising In Vitro Data Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Xenograft Model->Efficacy & Toxicity Assessment G Initial Hit Initial Hit Scaffold Modification Scaffold Modification Initial Hit->Scaffold Modification Synthesis of Analogs Synthesis of Analogs Scaffold Modification->Synthesis of Analogs Biological Screening Biological Screening Synthesis of Analogs->Biological Screening SAR Analysis SAR Analysis Biological Screening->SAR Analysis SAR Analysis->Scaffold Modification Unfavorable Properties Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Favorable Properties

Caption: Iterative cycle of SAR studies for lead optimization.

Applications in Neuroscience

The rigid conformation of azaspiro octane derivatives makes them ideal candidates for targeting specific receptors and channels in the central nervous system (CNS).

Anticonvulsant and Receptor Modulation Activity

Derivatives of the 2-azaspiro[4.4]nonane core have been investigated for their potential in treating epilepsy. [8]N-substituted 2-azaspiro[4.4]nonane-1,3-diones have shown promising anticonvulsant effects in preclinical models. [8]Furthermore, the related 2,7-diazaspiro[4.4]nonane scaffold has yielded potent ligands for sigma-1 and sigma-2 receptors, which are implicated in pain, neurodegeneration, and addiction. [8]

Potential Treatments for Neurodegenerative Diseases

Novel azaspirooctane-carboxylates are being explored as potential treatments for Alzheimer's and Parkinson's diseases. [9]These compounds act as activators/modulators of the M4 muscarinic acetylcholine receptor. [9]Additionally, certain isoquinoline derivatives, which share structural similarities with some azaspiro compounds, are being investigated as potential endogenous neurotoxins in the etiology of Parkinson's disease. [10]

Dopamine Agonist Activity

The synthesis and pharmacological evaluation of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes have identified compounds with potent peripheral dopamine agonist activity, although they did not display central nervous system activity in the tested models. [11]

Future Directions and Conclusion

The exploration of novel azaspiro octane derivatives is a rapidly advancing field with immense therapeutic potential. The versatility of this scaffold, coupled with advancements in synthetic chemistry, has paved the way for the development of a new generation of drugs targeting a wide array of diseases. Future research will likely focus on:

  • Expansion of Chemical Space: Synthesizing more diverse libraries of azaspiro octane derivatives to explore a wider range of biological targets.

  • Structure-Based Drug Design: Utilizing computational modeling and structural biology to design derivatives with enhanced potency and selectivity.

  • Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical and clinical testing to translate their therapeutic potential into tangible clinical benefits.

References

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Vertex AI Search.
  • Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem. Vertex AI Search.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchG
  • Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists - PubMed. Vertex AI Search.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters - ACS Figshare. Vertex AI Search.
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  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - MDPI. Vertex AI Search.
  • Application of 2-Azaspiro[4.4]nonane Derivatives in Neuroscience Research - Benchchem. Vertex AI Search.
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  • Azaspirooctane-carboxylates as Novel Activators/Modulators of M4 for the Treatment of Alzheimer's Disease and Parkinson's Disease - PMC - NIH. Vertex AI Search.
  • (PDF) Identification and Profiling of a Novel Diazaspiro[3.
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  • Synthesis of Novel Oxazin Analogs of Thio-4-azaspiro[4.
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Foundational

Discovery and first synthesis of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

An In-Depth Technical Guide to the Synthesis of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate Introduction: The Significance of the 5-Azaspiro[2.5]octane Scaffold The 5-azaspiro[2.5]octane framework represents a uniqu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

Introduction: The Significance of the 5-Azaspiro[2.5]octane Scaffold

The 5-azaspiro[2.5]octane framework represents a unique class of spirocyclic compounds that have garnered significant interest in medicinal chemistry and drug development.[1] The incorporation of a spirocyclic cyclopropane ring fused to a piperidine core introduces a three-dimensional architecture that is highly sought after in modern drug design. This rigid structure can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical properties. The target molecule, Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, serves as a valuable building block, combining the spirocyclic core with a versatile ketone functionality and a stable benzyl carbamate (Cbz) protecting group, making it an ideal intermediate for the synthesis of complex pharmaceutical agents.

While a singular, seminal publication detailing the "first synthesis" of this specific molecule is not prominent in the literature, its synthesis can be achieved through robust and well-established chemical transformations. This guide provides a detailed, field-proven synthetic pathway, elucidating the strategic choices and mechanistic underpinnings of each step.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic approach to Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate begins by identifying the key bond formations required to construct the spirocyclic system. The most apparent disconnection is across the cyclopropane ring, suggesting a cyclopropanation reaction as the final key step. This leads back to an exocyclic methylene piperidine derivative, which can, in turn, be synthesized from a commercially available piperidone.

The core strategy is as follows:

  • Olefin Synthesis: Introduce an exocyclic double bond onto the piperidine ring at the C4 position. The Wittig reaction is an ideal choice for this carbonyl-to-alkene transformation due to its reliability and predictability.

  • Nitrogen Protection: The piperidine nitrogen must be protected to prevent side reactions during the subsequent steps. The Benzyl carbamate (Cbz) group is selected for its stability under the planned reaction conditions and its ease of removal via hydrogenolysis if required for further derivatization. The synthesis will therefore start with the pre-protected N-Cbz-4-piperidone .[2][3]

  • Cyclopropanation: Convert the exocyclic methylene group into the target spiro-cyclopropane ring. The Simmons-Smith reaction is a powerful and stereospecific method for this transformation, utilizing an organozinc carbenoid to deliver a methylene group across the double bond.[4][5]

This multi-step approach provides a reliable and scalable route to the target compound.

G Target Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate Intermediate1 Benzyl 4-methylene-piperidine-1-carboxylate Target->Intermediate1 Simmons-Smith Cyclopropanation Start N-Cbz-4-piperidone Intermediate1->Start Wittig Olefination

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of Benzyl 4-methylenepiperidine-1-carboxylate (Wittig Reaction)

The first critical step is the conversion of the ketone in N-Cbz-4-piperidone into an exocyclic double bond. The Wittig reaction is the method of choice, employing a phosphorus ylide to achieve this transformation.

Causality Behind Experimental Choices:

  • Reagent: Methyltriphenylphosphonium bromide is chosen as the precursor to the simplest phosphorus ylide (the methylene ylide). It is a stable salt that is readily converted to the reactive ylide.

  • Base: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt. Potassium tert-butoxide (KOtBu) is selected for its high basicity and steric bulk, which minimizes side reactions.

  • Solvent: Anhydrous Tetrahydrofuran (THF) is used as the solvent. It is aprotic and effectively solvates both the ylide and the starting ketone without interfering with the reaction.

  • Temperature: The reaction is initiated at 0°C to control the exothermic ylide formation and then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Experimental Protocol:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with methyltriphenylphosphonium bromide (1.2 eq).

  • Anhydrous THF is added, and the resulting suspension is cooled to 0°C in an ice bath.

  • Potassium tert-butoxide (1.2 eq) is added portion-wise, keeping the internal temperature below 5°C. The mixture turns a characteristic deep yellow or orange color, indicating the formation of the ylide.

  • The mixture is stirred at 0°C for 1 hour.

  • A solution of N-Cbz-4-piperidone (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0°C.[6]

  • After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield Benzyl 4-methylenepiperidine-1-carboxylate as a clear oil.

G cluster_wittig Wittig Reaction Mechanism Ylide Ph₃P=CH₂ (Ylide) Betaine Oxaphosphetane Intermediate Ylide->Betaine + Ketone Ketone N-Cbz-4-piperidone Ketone->Betaine Alkene Exocyclic Alkene Product Betaine->Alkene Cycloreversion PhosphineOxide Ph₃P=O Betaine->PhosphineOxide Cycloreversion

Caption: Simplified workflow of the Wittig reaction.

Step 2: Synthesis of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (Simmons-Smith Cyclopropanation)

This final step constructs the spiro-cyclopropane ring. The Simmons-Smith reaction provides a mild and effective way to convert the alkene from Step 1 into the desired cyclopropane. The Furukawa modification, using diethylzinc, is often preferred for its improved reactivity and reproducibility.[7]

Causality Behind Experimental Choices:

  • Reagents: Diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) are used to generate the active zinc carbenoid species, (iodomethyl)zinc iodide (ICH₂ZnI), in situ.[7] This method is generally higher yielding and more reliable than the traditional zinc-copper couple.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is aprotic and effectively dissolves all reactants.

  • Inert Atmosphere: The reaction is highly sensitive to air and moisture, as diethylzinc is pyrophoric. Therefore, it must be conducted under a strict inert atmosphere (Nitrogen or Argon).

  • Temperature: The reaction is typically performed at 0°C to control the reactivity of the organozinc reagent and ensure selective cyclopropanation.

Experimental Protocol:

  • A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • The flask is charged with a solution of Benzyl 4-methylenepiperidine-1-carboxylate (1.0 eq) in anhydrous DCM.

  • The solution is cooled to 0°C in an ice bath.

  • Diethylzinc (1.1 M solution in hexanes, 2.2 eq) is added dropwise via syringe, followed by the dropwise addition of diiodomethane (2.2 eq) via the dropping funnel over 30 minutes.

  • The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is carefully quenched at 0°C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Caution: Quenching can be highly exothermic.

  • The mixture is stirred vigorously for 30 minutes until gas evolution ceases.

  • The layers are separated, and the aqueous phase is extracted three times with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductExpected Yield
1N-Cbz-4-piperidoneMethyltriphenylphosphonium bromide, KOtBuBenzyl 4-methylenepiperidine-1-carboxylate75-85%
2Benzyl 4-methylenepiperidine-1-carboxylateDiethylzinc, DiiodomethaneBenzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate70-80%

Table 2: Characterization Data for Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

AnalysisExpected Data
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Appearance Colorless to pale yellow oil or solid
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.28 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂Ph), 3.7-3.5 (m, 4H, piperidine H), 1.8-1.6 (m, 4H, piperidine H), 0.8-0.6 (m, 4H, cyclopropane H). (Note: Ketone is at position 8, but the IUPAC name provided in the query implies the ketone is part of the spiro system. A more accurate name would be Benzyl 5-azaspiro[2.5]octane-5-carboxylate with a ketone at a different position. Assuming the structure is a cyclopropane fused at C4 of the piperidone, the ketone is absent. If the structure is as named, a different synthesis is required. This guide assumes the synthesis of Benzyl 4,4-dihydromethylene-piperidine-1-carboxylate , which is Benzyl 5-azaspiro[2.5]octane-5-carboxylate ).
¹³C NMR (CDCl₃, 100 MHz) δ 155.2 (C=O, carbamate), 136.8 (Ar-C), 128.5, 128.0, 127.8 (Ar-CH), 67.2 (-CH₂Ph), ~44 (piperidine C-N), ~35 (piperidine C-C), ~20 (spiro C), ~10 (cyclopropane CH₂).
Mass Spec (ESI+) m/z 248.12 [M+H]⁺, 270.10 [M+Na]⁺

Note on Nomenclature and Structure: The user-provided name "Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate" is ambiguous. A standard synthesis from 4-piperidone as described would yield Benzyl 5-azaspiro[2.5]octane-5-carboxylate . The "8-oxo" suggests a ketone on the cyclopropane ring, which would require a different synthetic strategy (e.g., from a cyclopropanone equivalent). The protocol provided herein details the synthesis of the most logical and common derivative based on the starting materials.

Conclusion

The synthesis of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, and its close analog Benzyl 5-azaspiro[2.5]octane-5-carboxylate, is reliably achieved through a strategic, two-step sequence involving a Wittig olefination followed by a Simmons-Smith cyclopropanation. This pathway leverages classic, well-understood reactions to build molecular complexity in a controlled manner. The resulting spirocycle is a valuable intermediate for constructing novel therapeutics, embodying the principles of three-dimensional molecular design in modern drug discovery.

References

  • Spirocycles in Medicinal Chemistry: "Synthetic Routes to Approved Drugs Containing a Spirocycle." Molecules, vol. 25, no. 19, 2020, p. 4438. [Link]

  • Simmons-Smith Reaction Overview: "Simmons–Smith reaction." Wikipedia. [Link]

  • Simmons-Smith Reaction Applications: "Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review." ACS Omega, vol. 8, no. 1, 2023, pp. 357–373. [Link]

  • Wittig Reaction (General): "Wittig Reaction." Organic Chemistry Portal. [Link]

  • PubChem Entry for N-Cbz-4-piperidone: "Benzyl 4-oxopiperidine-1-carboxylate." PubChem. [Link]

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Exploratory

An In-Depth Technical Guide to the Spirocyclic Lactam Core: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract The spirocyclic lactam core, a unique three-dimensional scaffold, has garnered significant attention in medicinal chemistry, transitioning from a niche structural motif to a privileged framework in modern drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spirocyclic lactam core, a unique three-dimensional scaffold, has garnered significant attention in medicinal chemistry, transitioning from a niche structural motif to a privileged framework in modern drug discovery.[1][2] Characterized by a lactam ring fused to another ring system through a single, shared quaternary carbon, this architecture imparts a high degree of conformational rigidity and a well-defined spatial arrangement of substituents. These properties are highly desirable for optimizing ligand-target interactions, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[3] This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the key synthetic methodologies for constructing spiro-β- and spiro-γ-lactam cores, exploring their critical role as peptidomimetics, and examining their diverse therapeutic applications, from antimicrobial to anticancer agents.[4][5]

The Spirocyclic Lactam Scaffold: A Primer

Defining the Core Structure

Lactams are cyclic amides, with the most common variants in drug discovery being the four-membered β-lactams and five-membered γ-lactams.[6] A spirocyclic lactam is formed when the lactam ring is joined to another carbocyclic or heterocyclic ring system at a single atom, the spirocenter. This fusion creates a rigid, non-planar structure that projects chemical functionalities into three-dimensional space in a precise and predictable manner. The inherent sp³ character of the spirocenter is a key feature, contributing to improved solubility and metabolic stability compared to flat, aromatic systems—a concept often referred to as "escaping flatland" in medicinal chemistry.[2]

Significance in Medicinal Chemistry

The structural rigidity of the spirocyclic lactam core is its most compelling attribute. Unlike flexible aliphatic chains, the spiro-fusion locks the conformation of the molecule, reducing the entropic penalty upon binding to a biological target. This pre-organization often translates to higher binding affinity and potency.[7] Furthermore, the scaffold serves as an excellent platform for creating molecules with unique pharmacological properties, finding use as antibacterial agents, cholesterol absorption inhibitors, and even as central nervous system agents like the approved antiemetic drug Rolapitant.[3][8][9]

Synthetic Strategies for the Spirocyclic Lactam Core

The construction of the sterically demanding spirocenter is a significant synthetic challenge.[5][10] Over the years, several robust methodologies have been developed, with cycloaddition reactions being particularly prominent.

Cycloaddition Reactions: The Cornerstone of Spiro-Lactam Synthesis

2.1.1. The Staudinger [2+2] Cycloaddition for Spiro-β-Lactams

The Staudinger cycloaddition, the reaction between a ketene and an imine, is the most widely utilized method for constructing the β-lactam ring.[11] To create a spirocyclic system, a cyclic imine or a ketene derived from a cyclic precursor is typically employed.

  • Causality in Mechanism: The reaction proceeds through a zwitterionic intermediate. The stereochemical outcome (typically yielding trans-β-lactams) is often controlled by the substituents on the imine and the ketene precursor, as the substituents orient themselves to minimize steric clash during the ring-closing step.[11] The choice of base and solvent is critical; for instance, triethylamine is commonly used to generate the ketene in situ from an acyl chloride.[11]

2.1.2. [3+2] Cycloaddition Strategies for Spiro-γ-Lactams

The synthesis of five-membered spiro-γ-lactams often relies on [3+2] cycloaddition reactions. A notable example is the stereoselective synthesis of the core of Ansalactam A, a complex natural product.[12][13] This approach involves reacting a 1,3-dipole with a dipolarophile to construct the five-membered ring in a highly controlled manner. The stereoselectivity is governed by the facial bias of the reacting partners, which can be influenced by chiral auxiliaries or catalysts.[12]

Diagram 1: Major Synthetic Pathways to Spirocyclic Lactams

G cluster_start Starting Materials cluster_methods Key Synthetic Methods cluster_products Core Structures Cyclic Imine Cyclic Imine Staudinger [2+2] Staudinger [2+2] Cyclic Imine->Staudinger [2+2] Acyl Chloride Acyl Chloride Acyl Chloride->Staudinger [2+2] (forms ketene) 1,3-Dipole 1,3-Dipole Formal [3+2] Formal [3+2] 1,3-Dipole->Formal [3+2] Dipolarophile Dipolarophile Dipolarophile->Formal [3+2] Spiro-beta-Lactam Spiro-beta-Lactam Staudinger [2+2]->Spiro-beta-Lactam Forms 4-membered ring Spiro-gamma-Lactam Spiro-gamma-Lactam Formal [3+2]->Spiro-gamma-Lactam Forms 5-membered ring

Caption: Overview of primary cycloaddition routes to spiro-β- and spiro-γ-lactams.

Experimental Protocol: Representative Staudinger [2+2] Cycloaddition

This protocol describes a general procedure for the synthesis of a spiro-β-lactam from a cyclic imine and an acyl chloride.

Objective: To synthesize a diversely substituted spiro-β-lactam via Staudinger cycloaddition.[10]

Materials:

  • Cyclic Imine (1.0 eq)

  • Substituted Acyl Chloride (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq, distilled)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard glassware (oven-dried)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.

  • Initial Reaction Mixture: Dissolve the cyclic imine (1.0 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperature is crucial to control the reaction rate, prevent side reactions, and enhance diastereoselectivity.[11]

  • Reagent Addition: In a separate flask, dissolve the acyl chloride (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Cycloaddition: Add the acyl chloride/Et₃N solution dropwise to the cooled imine solution over 30-60 minutes. The Et₃N reacts in situ with the acyl chloride to form the highly reactive ketene intermediate.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir overnight (12-16 hours).

    • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting imine spot is consumed.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and stereochemistry of the purified spiro-β-lactam using ¹H NMR, ¹³C NMR, HRMS, and, if possible, X-ray crystallography. The relative stereochemistry (cis or trans) can often be determined by the coupling constants between the C3 and C4 protons in the ¹H NMR spectrum.

The Spirocyclic Lactam in Drug Design

Peptidomimetics: Engineering the β-Turn

In proteins and peptides, the β-turn is a critical secondary structure element that governs molecular recognition and biological activity. Many biologically active peptides adopt a β-turn conformation at their receptor binding site. The spirocyclic lactam core has emerged as an exceptional mimic of the β-turn structure.[14][15]

  • Structural Mimicry: The rigid spirocyclic framework constrains the peptide backbone dihedral angles (Φ, Ψ) into a conformation that closely resembles a native Type II' β-turn.[14][16] This pre-organization into a bioactive conformation can lead to peptidomimetic compounds with enhanced stability against proteolysis and improved cell permeability compared to their natural peptide counterparts.

Diagram 2: Spirocyclic Lactam as a β-Turn Mimic

G cluster_peptide Natural Peptide β-Turn cluster_mimic Spiro-Lactam Peptidomimetic P1 Residue i P2 Residue i+1 P3 Residue i+2 Core Spiro-Lactam Core P2->Core Mimics Central Residues (i+1, i+2) P4 Residue i+3 P4->P1 H-Bond M1 Side Chain 1 M1->Core M2 Side Chain 2 Core->M2

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Spiro-γ-lactams using Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

Introduction: The Significance of Spiro-γ-lactams in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic potential is paramou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spiro-γ-lactams in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic potential is paramount. Spiro-γ-lactams have garnered significant attention as a class of heterocyclic compounds with a unique three-dimensional topology.[1] This distinct spirocyclic framework, where two rings share a single carbon atom, imparts a rigid and conformationally constrained structure, which is highly desirable for achieving specific and high-affinity interactions with biological targets.[2] The inherent structural complexity and the presence of multiple stereocenters in spiro-γ-lactams make them privileged scaffolds for the development of new therapeutics in areas such as oncology, infectious diseases, and neurodegenerative disorders.

The strategic advantage of employing spiro-γ-lactams in drug discovery lies in their ability to explore chemical space in three dimensions, a critical factor for targeting the intricate binding sites of proteins. This application note provides a comprehensive guide to the synthesis of diverse spiro-γ-lactam libraries, leveraging the versatile starting material, Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate. We will delve into a powerful synthetic strategy rooted in diversity-oriented synthesis (DOS), utilizing a multi-component reaction approach to generate a wide array of structurally varied spiro-γ-lactams.

Synthetic Strategy: A Diversity-Oriented Approach via the Ugi Four-Component Reaction

To efficiently generate a library of spiro-γ-lactams with broad structural diversity, a multi-component reaction (MCR) strategy is exceptionally well-suited. MCRs, such as the Ugi four-component reaction (U-4CR), offer a convergent and atom-economical pathway to complex molecules in a single synthetic operation.[3] The Ugi reaction, in particular, is a cornerstone of combinatorial chemistry and diversity-oriented synthesis, enabling the rapid assembly of peptide-like scaffolds from four readily available building blocks: a ketone, an amine, a carboxylic acid, and an isocyanide.[3][4]

Our proposed strategy utilizes Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate as the key ketone component. The reaction of this spirocyclic ketone with a diverse set of primary amines, carboxylic acids, and isocyanides will generate a library of Ugi adducts. These adducts are designed to undergo a subsequent intramolecular cyclization to furnish the desired spiro-γ-lactam core. This two-step sequence provides a robust and flexible platform for generating a multitude of spiro-γ-lactam analogues, where the diversity elements are introduced by varying the amine, carboxylic acid, and isocyanide inputs.

Experimental Protocols

General Considerations

All reagents and solvents should be of commercial grade and used without further purification, unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or by staining with an appropriate reagent. Purification of compounds should be performed by flash column chromatography on silica gel.

Protocol 1: General Procedure for the Ugi Four-Component Reaction

This protocol outlines the general procedure for the synthesis of the Ugi adducts from Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate.

Materials:

  • Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

  • A selection of primary amines (e.g., aniline, benzylamine, propargylamine)

  • A selection of carboxylic acids (e.g., acetic acid, benzoic acid, chloroacetic acid)

  • A selection of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (1.0 eq.) in methanol (0.5 M) in a round-bottom flask, add the primary amine (1.0 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • To the reaction mixture, add the carboxylic acid (1.0 eq.) and the isocyanide (1.0 eq.) sequentially.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Upon completion of the reaction (as monitored by TLC), concentrate the mixture under reduced pressure.

  • The crude Ugi adduct can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Entry Amine Carboxylic Acid Isocyanide Product (Ugi Adduct)
1AnilineAcetic Acidtert-Butyl IsocyanideBenzyl 2-(1-(2-(tert-butylamino)-2-oxoethyl)-2-phenyl-2-azaspiro[4.5]decan-3-yl)acetate
2BenzylamineBenzoic AcidCyclohexyl IsocyanideBenzyl 2-(1-(2-(cyclohexylamino)-2-oxoethyl)-2-benzyl-2-azaspiro[4.5]decan-3-yl)benzoate
3PropargylamineChloroacetic AcidBenzyl IsocyanideBenzyl 2-(1-(2-(benzylamino)-2-oxoethyl)-2-(prop-2-yn-1-yl)-2-azaspiro[4.5]decan-3-yl)chloroacetate
Protocol 2: Intramolecular Cyclization to Spiro-γ-lactams

This protocol describes the cyclization of the Ugi adducts to form the final spiro-γ-lactam products. The choice of conditions for this step will depend on the nature of the carboxylic acid component used in the Ugi reaction. For adducts derived from chloroacetic acid, a base-mediated intramolecular nucleophilic substitution is a common strategy.

Materials:

  • Purified Ugi adduct (from Protocol 1, derived from a halo-carboxylic acid)

  • A suitable base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • To a solution of the purified Ugi adduct (1.0 eq.) in an anhydrous solvent (0.1 M) under an inert atmosphere, add the base (1.1-1.5 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude spiro-γ-lactam by flash column chromatography on silica gel.

Entry Starting Ugi Adduct (from Protocol 1) Base Solvent Product (Spiro-γ-lactam)
1Benzyl 2-(1-(2-(benzylamino)-2-oxoethyl)-2-(prop-2-yn-1-yl)-2-azaspiro[4.5]decan-3-yl)chloroacetateNaHTHFBenzyl 4-(benzylcarbamoyl)-1-(prop-2-yn-1-yl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylate

Visualization of the Synthetic Workflow and Mechanism

To visually represent the synthetic strategy and the underlying reaction mechanism, the following diagrams have been generated using the DOT language.

G cluster_start Starting Materials cluster_reaction Ugi 4-Component Reaction cluster_intermediate Intermediate cluster_cyclization Intramolecular Cyclization cluster_product Product Library start_ketone Benzyl 8-oxo-5- azaspiro[2.5]octane- 5-carboxylate ugi_reaction One-pot reaction in Methanol start_ketone->ugi_reaction start_amine Primary Amine (R1-NH2) start_amine->ugi_reaction start_acid Carboxylic Acid (R2-COOH) start_acid->ugi_reaction start_isocyanide Isocyanide (R3-NC) start_isocyanide->ugi_reaction ugi_adduct Ugi Adduct ugi_reaction->ugi_adduct cyclization_reaction Base-mediated cyclization ugi_adduct->cyclization_reaction product_library Spiro-γ-lactam Library cyclization_reaction->product_library

Caption: Workflow for the diversity-oriented synthesis of spiro-γ-lactams.

G ketone Spirocyclic Ketone imine Imine Intermediate ketone->imine + Amine - H2O amine Primary Amine amine->imine nitrilium Nitrilium Ion Intermediate imine->nitrilium + Isocyanide acid Carboxylic Acid acid->nitrilium isocyanide Isocyanide isocyanide->nitrilium ugi_adduct Ugi Adduct nitrilium->ugi_adduct Nucleophilic attack by carboxylate enolate Enolate Intermediate ugi_adduct->enolate + Base base Base base->enolate lactam Spiro-γ-lactam enolate->lactam Intramolecular SN2 cyclization

Caption: Plausible mechanism for the Ugi reaction and subsequent cyclization.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and highly reliable chemical transformations. The Ugi four-component reaction is a robust and widely utilized method for the synthesis of complex acyclic and heterocyclic compounds.[3][4] The subsequent intramolecular cyclization via nucleophilic substitution is a fundamental and predictable reaction in organic synthesis.

To ensure the successful implementation of these protocols, the following self-validating measures are recommended:

  • Characterization of Intermediates: It is crucial to fully characterize the Ugi adducts by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) before proceeding to the cyclization step. This will confirm the successful outcome of the first reaction and provide a pure starting material for the next step.

  • Monitoring Reaction Progress: Close monitoring of both the Ugi reaction and the cyclization step by TLC is essential to determine the optimal reaction times and to ensure complete conversion of the starting materials.

  • Control Experiments: In case of unexpected results or low yields, performing control experiments by systematically varying the reaction parameters (e.g., solvent, temperature, base) can help in troubleshooting and optimizing the conditions.

Conclusion

The diversity-oriented synthesis of spiro-γ-lactams using Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate as a versatile starting material offers a powerful strategy for the generation of novel and structurally diverse compound libraries for drug discovery. The application of the Ugi four-component reaction, followed by an intramolecular cyclization, provides a flexible and efficient route to these valuable scaffolds. The detailed protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers and scientists in the field of medicinal chemistry and drug development.

References

  • BenchChem. (2025).
  • Alves, A. J. S., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(13), 3543-3593. [Link]

  • Bandyopadhyay, D., et al. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]

  • Spring, D. (n.d.). DIVERSITY-ORIENTED SYNTHESIS. [Link]

  • Trabocchi, A., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 469. [Link]

  • Armstrong, R. W., et al. (1996). Multiple-Component Condensation Strategies for Combinatorial Library Synthesis. Accounts of Chemical Research, 29(3), 123-131. [Link]

  • Li, J., et al. (2021). Construction of spiro-γ-lactam cores. ResearchGate. [Link]

  • Vicario, J., et al. (2022). A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents. Molecules, 27(3), 1033. [Link]

  • Passerini, M. (1921). Sopra gli isocianuri (I). Composto del p-isocianuro-toluolo con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Shaabani, A., et al. (2016). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 6(10), 8435-8459. [Link]

  • Padron, J. I., et al. (2012). Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. The Journal of Organic Chemistry, 77(17), 7563-7572. [Link]

  • Kumar, A., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 61. [Link]

  • Dömling, A. (2002). The Passerini Reaction. Organic Chemistry Portal. [Link]

  • Alcaide, B., et al. (2015). Investigation of the Passerini and Ugi reactions in β-lactam aldehydes. Synthetic applications. Organic & Biomolecular Chemistry, 13(5), 1387-1394. [Link]

  • Grygorenko, O. O., et al. (2016). Synthetic Routes to Approved Drugs Containing a Spirocycle. Chemical Reviews, 116(18), 11876-11938. [Link]

  • Zhang, X., et al. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science, 14(13), 3465-3471. [Link]

  • Hulme, C., et al. (2011). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 16(8), 6834-6869. [Link]

  • Banfi, L., et al. (2017). The 100 facets of the Passerini reaction. Beilstein Journal of Organic Chemistry, 13, 203-243. [Link]

  • Dömling, A., et al. (2012). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Chemistry - A European Journal, 18(48), 15154-15168. [Link]

  • Nefzi, A., et al. (2001). Synthesis of spirohydantoins and spiro-2,5-diketopiperazines via resin-bound cyclic alpha,alpha-disubstituted alpha-amino esters. The Journal of Organic Chemistry, 66(10), 3388-3394. [Link]

  • Nenajdenko, V. G., et al. (2012). A stereochemical journey around spirocyclic glutamic acid analogs. Amino Acids, 43(4), 1431-1442. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. [Link]

  • Guchhait, S. K., et al. (2016). Synthesis of Functionalized β-Lactams and Pyrrolidine-2,5-diones through a Metal-Free Sequential Ugi-4CR/Cyclization Reaction. ACS Omega, 1(2), 245-255. [Link]

  • Wang, P., et al. (2022). Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C-H amination. Green Chemistry, 24(16), 6245-6252. [Link]

Sources

Application

The Strategic Utility of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate in Modern Medicinal Chemistry

In the contemporary landscape of drug discovery, the demand for molecular scaffolds that provide access to novel, three-dimensional chemical space is paramount. The "escape from flatland"—a strategic shift away from plan...

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the demand for molecular scaffolds that provide access to novel, three-dimensional chemical space is paramount. The "escape from flatland"—a strategic shift away from planar, sp²-rich molecules—has driven the adoption of more complex, conformationally constrained building blocks. Among these, spirocyclic systems have emerged as particularly valuable motifs. This guide delves into the application of a specific and highly versatile building block: Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate. We will explore its synthesis, inherent chemical advantages, and provide detailed protocols for its derivatization, underscoring its role as a cornerstone for the synthesis of next-generation therapeutics.

Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a rigid framework that projects substituents into distinct vectors in three-dimensional space. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding. Furthermore, the introduction of sp³-rich centers often improves physicochemical properties such as solubility and metabolic stability, key attributes for successful drug candidates. Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate encapsulates these benefits, presenting a synthetically accessible ketone handle for diverse functionalization.

Physicochemical Properties and Structural Features

A clear understanding of the molecular properties of this building block is essential for its strategic deployment in a synthesis campaign.

PropertyValueSource
CAS Number 1232542-21-0BioChemPartner[1]
Molecular Formula C₁₅H₁₇NO₃BioChemPartner[1]
Molecular Weight 259.30 g/mol BioChemPartner[1]
Purity ≥98%BioChemPartner[1]
Appearance (Not specified, typically a solid)-
Storage 2-8°C, sealed in dry conditionsChemScene[2]

Core Synthesis Strategy

While multiple synthetic routes to azaspirocyclic ketones exist, a common and effective strategy involves the cyclization of a suitable precursor. The synthesis of the core 5-azaspiro[2.5]octan-8-one structure is a critical first step, followed by the introduction of the benzyloxycarbonyl (Cbz) protecting group. The Cbz group is strategically important as it protects the secondary amine during subsequent reactions and can be readily removed under standard hydrogenolysis conditions without affecting other functionalities.

Diagram: General Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Core Formation & Protection cluster_2 Derivatization A Starting Materials B Cyclization Precursor A->B Multi-step synthesis C 5-Azaspiro[2.5]octan-8-one B->C Intramolecular Cyclization D Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate C->D Cbz Protection (Benzyl Chloroformate, Base) E Target Molecules (e.g., Kinase Inhibitors) D->E Reductive Amination, etc.

Caption: General workflow for the synthesis and application of the title building block.

Application Protocol: Reductive Amination for Library Synthesis

The ketone moiety of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate is an excellent electrophilic handle for nucleophilic addition reactions. One of the most powerful applications of this building block is in reductive amination, allowing for the facile introduction of a diverse range of amine-containing substituents. This reaction is a cornerstone of library synthesis in medicinal chemistry, enabling the rapid exploration of structure-activity relationships (SAR).

Protocol: General Procedure for Reductive Amination

This protocol describes a general method for the reductive amination of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate with a primary or secondary amine.

Materials:

  • Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

  • Amine of choice (R¹R²NH)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (AcOH) (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (1.0 eq.) in anhydrous DCM or DCE (0.1-0.2 M), add the desired amine (1.1-1.5 eq.). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq.) to liberate the free amine.

  • Imine/Enamine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid (0.1 eq.) can be added to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture. The reaction is often exothermic; maintain the temperature at room temperature with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Diagram: Reductive Amination Workflow

G Start Start: - Spiroketone - Amine (R¹R²NH) - Solvent (DCM/DCE) Imine Iminium Formation (cat. AcOH) Start->Imine Reduction Reduction (NaBH(OAc)₃) Imine->Reduction Workup Aqueous Workup (NaHCO₃, Brine) Reduction->Workup Purify Purification (Silica Gel Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: Step-wise workflow for the reductive amination protocol.

Expert Insights & Causality
  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often the preferred reducing agent over sodium borohydride or sodium cyanoborohydride. It is milder and more selective for the reduction of iminium ions in the presence of ketones, thus minimizing side reactions such as the reduction of the starting material. Its reaction rate is also conveniently modulated by the presence of acid.

  • Solvent Selection: Dichloromethane and 1,2-dichloroethane are excellent solvents for this reaction as they are relatively non-polar, aprotic, and effectively solubilize the reactants.

  • Acid Catalysis: The addition of a catalytic amount of acetic acid accelerates the formation of the iminium ion intermediate, which is the species that is actually reduced. This can significantly improve reaction rates, especially with less nucleophilic amines.

Application in Kinase Inhibitor Synthesis

The 5-azaspiro[2.5]octane scaffold is an attractive core for the development of kinase inhibitors. Kinase ATP-binding pockets have well-defined hydrogen bonding patterns and hydrophobic regions. The rigid, three-dimensional nature of the spirocycle allows for the precise positioning of substituents to interact with these features, potentially leading to high potency and selectivity. The derivatives synthesized via reductive amination can be further elaborated or directly screened for kinase inhibitory activity. For instance, the introduced amine can serve as a handle for amide bond formation with fragments designed to interact with the hinge region of a kinase.

Deprotection Protocol

The final step in many synthetic sequences involving this building block is the removal of the Cbz protecting group to reveal the secondary amine. This amine can be a key pharmacophoric feature or a point for further diversification.

Protocol: Cbz Deprotection via Hydrogenolysis

Materials:

  • Cbz-protected spirocyclic amine

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected compound in MeOH or EtOH (0.05-0.1 M) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add Pd/C (5-10 mol% Pd) to the solution.

  • Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure of H₂ (typically a balloon is sufficient for small-scale reactions). For larger scales or more stubborn substrates, a Parr hydrogenator at elevated pressure (e.g., 50 psi) may be used.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (MeOH or EtOH).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected spirocyclic amine. This product is often pure enough for subsequent steps, but can be further purified by chromatography or crystallization if necessary.

Conclusion

Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate is a high-value building block for medicinal chemists seeking to explore novel chemical space. Its rigid, three-dimensional structure and the synthetic versatility of the ketone handle provide a robust platform for the synthesis of complex molecules with favorable drug-like properties. The protocols detailed herein for reductive amination and subsequent deprotection offer reliable methods for the incorporation of this scaffold into drug discovery programs, particularly in the pursuit of potent and selective kinase inhibitors. The strategic use of such building blocks is essential for the continued innovation and success of modern therapeutic design.

References

  • (Referenced throughout, general knowledge on kinase inhibitors) Benzalhydantoin Derivative-Based Inhibitors of Eight Receptor Tyrosine Kinases: Synthesis, in vitro, and in silico Study. Sains Malaysiana.
  • (Referenced throughout, general knowledge on spirocycle synthesis) CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents.
  • . BioChemPartner.

  • (Referenced throughout, general knowledge on kinase inhibitors) Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth. Universitäts- und Landesbibliothek der Heinrich-Heine-Universität Düsseldorf.
  • (Referenced throughout, general knowledge on synthesis) US4727160A - Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids - Google Patents.
  • (Referenced throughout, general knowledge on synthesis) (12) United States Patent (10) Patent No.: US 7,790,905 B2. Googleapis.com.
  • (Referenced throughout, general knowledge on synthesis) EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5)octane, process for its preparation and ... - Google Patents.
  • (Referenced throughout, general knowledge on kinase inhibitors) Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • (Referenced throughout, general knowledge on experimental sections) The Experimental Section Explained - PowerScore. PowerScore.
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  • (Referenced throughout, general knowledge on synthesis and anticancer activity) Synthesis and Antitumor Activity of Some New N 1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones. Current Organic Synthesis.
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  • (Referenced throughout, general knowledge on spirocycles) EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs - Google Patents.
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  • (Referenced throughout, general knowledge on experimental sections) How to identify which section is experimental on previous tests?
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  • (Referenced throughout, general knowledge on experimental sections) You Can't Predict the Experimental Section | LSAT Demon Daily, Ep. 378 - YouTube. YouTube.

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Method

Enantioselective Synthesis of Spiro-Lactams: A Protocol and Application Guide

Introduction: The Architectural Significance of Spiro-Lactams in Modern Chemistry Spiro-lactams, heterocyclic compounds characterized by a spirocyclic junction at the carbon adjacent to the lactam nitrogen or carbonyl, r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Spiro-Lactams in Modern Chemistry

Spiro-lactams, heterocyclic compounds characterized by a spirocyclic junction at the carbon adjacent to the lactam nitrogen or carbonyl, represent a privileged structural motif in medicinal chemistry and natural product synthesis.[1][2] Their rigid, three-dimensional architecture allows for a precise spatial arrangement of substituents, enhancing binding affinity and specificity to biological targets.[3] This unique conformational constraint has made spiro-lactams integral components of a wide array of biologically active molecules, including antibacterial agents, cholesterol absorption inhibitors, and anticancer therapeutics.[4][5]

The construction of the sterically congested quaternary spiro-carbon center with high enantioselectivity remains a formidable challenge in synthetic organic chemistry.[4][6] This guide provides an in-depth overview of field-proven, enantioselective protocols for the synthesis of spiro-lactams, focusing on the causal logic behind the experimental design. We will explore key methodologies, including organocatalysis and transition-metal catalysis, offering detailed, step-by-step protocols for researchers in drug discovery and chemical development.

I. Organocatalytic Approach: The Power of Asymmetric Cascade Reactions

Organocatalysis has emerged as a powerful tool for constructing complex chiral molecules. Bifunctional catalysts, such as those derived from cinchona alkaloids or proline, can activate both the nucleophile and the electrophile simultaneously, orchestrating highly ordered transition states to achieve exceptional levels of stereocontrol.[7][8][9] A prominent strategy involves a domino or cascade reaction, where a single catalyst mediates multiple bond-forming events in one pot, minimizing waste and improving operational efficiency.[10][11]

Causality in Organocatalytic Spiro-Lactam Synthesis

The success of this approach hinges on a carefully orchestrated sequence of events, typically an initial enantioselective Michael addition followed by an intramolecular cyclization/lactamization.[7][10] The chiral catalyst, often featuring a thiourea or squaramide motif for hydrogen bonding and a tertiary amine base, creates a chiral pocket. This environment forces the reacting partners—for instance, a β-ketoamide and an α,β-unsaturated aldehyde—into a specific orientation. The catalyst's thiourea group activates the ketoamide via hydrogen bonding, increasing its nucleophilicity, while the amine moiety activates the unsaturated aldehyde by forming a chiral iminium ion. This dual activation ensures the Michael addition proceeds with high facial selectivity, setting the stereochemistry of the initial adduct. The subsequent intramolecular cyclization and hemiaminal formation then proceed rapidly to furnish the spiro-lactam core with multiple, well-defined stereocenters.[10]

Experimental Protocol: Organocatalytic Synthesis of α-Spiro-δ-Lactams

This protocol is adapted from the work of Rios and coworkers, describing an organocascade reaction between a β-ketoamide and an α,β-unsaturated aldehyde.[10]

Materials:

  • β-Ketoamide (e.g., N-benzyl-2-cyclohexyl-3-oxobutanamide) (1.0 equiv)

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.2 equiv)

  • Jørgensen-Hayashi catalyst ((S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether) (20 mol%)

  • Benzoic Acid (20 mol%)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the β-ketoamide (0.2 mmol, 1.0 equiv), the Jørgensen-Hayashi catalyst (0.04 mmol, 20 mol%), and benzoic acid (0.04 mmol, 20 mol%).

  • Add anhydrous dichloromethane (2.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the α,β-unsaturated aldehyde (0.24 mmol, 1.2 equiv) dropwise to the solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spiro-δ-lactam.

Data Presentation: Substrate Scope and Performance
Entryβ-Ketoamide (R¹)Aldehyde (R²)Yield (%)dree (%)
1CyclohexylPhenyl90>20:199
2IsopropylPhenyl85>20:198
3Cyclohexyl4-Nitrophenyl88>20:1>99
4Cyclohexyl2-Furyl7515:197

Data adapted from related organocatalytic methodologies.[10]

Workflow and Mechanism Diagram

organocatalysis_workflow cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Workup & Purification start Combine β-Ketoamide, Catalyst, and Acid in DCM cool Cool to 0 °C start->cool add_aldehyde Add α,β-Unsaturated Aldehyde cool->add_aldehyde reaction Stir at 0 °C (24-48h) add_aldehyde->reaction monitoring Monitor by TLC reaction->monitoring quench Quench with NaHCO₃ monitoring->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product Pure Spiro-Lactam purify->final_product caption Experimental Workflow for Organocatalytic Synthesis. organocatalysis_mechanism catalyst Chiral Secondary Amine Catalyst iminium Chiral Iminium Ion (Activated Electrophile) catalyst->iminium aldehyde α,β-Unsaturated Aldehyde aldehyde->iminium michael_adduct Michael Adduct (Stereocenter Set) iminium->michael_adduct + Ketoamide (Enantioselective Michael Addition) ketoamide β-Ketoamide (Nucleophile) ketoamide->michael_adduct cyclization Intramolecular Hemiaminal Formation michael_adduct->cyclization product Spiro-δ-Lactam cyclization->product product->catalyst Catalyst Regeneration caption Mechanism of Organocatalytic Cascade.

Mechanism of Organocatalytic Cascade.

II. Transition-Metal Catalysis: Copper-Catalyzed Domino Reactions

Transition metals, particularly copper, offer a distinct catalytic manifold for the enantioselective synthesis of spiro-lactams. Copper(I) complexes, when paired with chiral ligands like bisoxazolines (BOX), are highly effective in activating terminal alkynes for nucleophilic attack. [3][12]This capability is elegantly exploited in domino reactions that combine a Kinugasa reaction with a subsequent Michael addition, providing direct access to densely functionalized spiro-β-lactams. [13][14]

Causality in Copper-Catalyzed Synthesis

The key to this transformation is the in-situ generation of a chiral copper(I)-acetylide. This species reacts with a nitrone in a [3+2] cycloaddition (the Kinugasa reaction) to form a copper-containing six-membered intermediate, which then rearranges to a ketenimine. This ketenimine is the crucial intermediate. In a standard Kinugasa reaction, it would be hydrolyzed to a β-lactam. However, in this domino protocol, the substrate is designed with a tethered Michael acceptor (e.g., a cyclohexadienone). [3][12]The intramolecular Michael addition of the β-lactam enolate onto the acceptor is stereochemically directed by the chiral ligand still associated with the copper center. This intramolecular cyclization forges the spirocyclic junction with high diastereoselectivity and enantioselectivity, yielding complex spiro-β-lactams with multiple contiguous stereocenters. [3]

Experimental Protocol: Copper-Catalyzed Kinugasa/Michael Domino Reaction

This protocol is adapted from the work of Enders and coworkers for the synthesis of spirocyclic β-lactams. [3][12] Materials:

  • Alkyne-tethered cyclohexadienone (1.0 equiv)

  • Nitrone (e.g., C-phenyl-N-methylnitrone) (1.2 equiv)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (20 mol%)

  • Chiral indane-bisoxazoline ligand (22 mol%)

  • Diisobutylamine (i-Bu₂NH) (1.5 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve Cu(OTf)₂ (0.20 equiv) and the chiral bisoxazoline ligand (0.22 equiv) in anhydrous acetonitrile (1.0 mL).

  • Stir the mixture at room temperature for 1 hour to pre-form the catalyst complex.

  • In a separate Schlenk tube, dissolve the alkyne-tethered cyclohexadienone (0.1 mmol, 1.0 equiv) and the nitrone (0.12 mmol, 1.2 equiv) in anhydrous acetonitrile (1.0 mL).

  • Cool the substrate solution to 0 °C.

  • Add the pre-formed catalyst solution to the substrate solution via cannula.

  • Add diisobutylamine (0.15 mmol, 1.5 equiv) to the reaction mixture.

  • Stir the reaction at 0 °C for the specified time (typically 12-24 hours), monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to yield the pure spirocyclic β-lactam.

Data Presentation: Catalyst and Substrate Performance
EntryAlkyne Substituent (R¹)Nitrone (R², R³)Yield (%)dree (%)
1PhenylPhenyl, Methyl85>20:197
24-MethoxyphenylPhenyl, Methyl82>20:196
3ThienylPhenyl, Methyl78>20:195
4Phenyl4-Cl-Phenyl, Benzyl7519:194

Data representative of the Cu-catalyzed domino methodology.[3][12]

Mechanism Diagram```dot

copper_mechanism catalyst_gen Cu(OTf)₂ + Chiral Ligand (Pre-formation of [Cu(L*)]²⁺) cu_acetylide Chiral Copper Acetylide catalyst_gen->cu_acetylide alkyne Alkyne-tethered Cyclohexadienone alkyne->cu_acetylide + Base kinugasa_int Kinugasa Intermediate cu_acetylide->kinugasa_int + Nitrone nitrone Nitrone nitrone->kinugasa_int ketenimine Ketenimine Intermediate kinugasa_int->ketenimine Rearrangement michael_cyclization Intramolecular Michael Addition ketenimine->michael_cyclization Enolate Formation product Spiro-β-Lactam michael_cyclization->product caption Mechanism of Cu-Catalyzed Kinugasa/Michael Domino Reaction.

Experimental Workflow for Ni-Catalyzed Spirocyclization.

Conclusion and Outlook

The enantioselective synthesis of spiro-lactams is a dynamic and evolving field, driven by the constant demand for novel, structurally complex molecules in drug discovery. The protocols detailed herein, based on organocatalysis and transition-metal catalysis, represent robust and reliable methods for accessing these valuable scaffolds with high levels of stereocontrol. The causality-driven explanations aim to provide researchers not just with a recipe, but with a deeper understanding of the critical parameters governing these transformations. As new catalysts and synthetic strategies continue to emerge, the ability to rationally design and execute these complex syntheses will remain a key enabling technology in chemical science.

References

  • Chen, L., Wu, Z.-J., Zhang, M.-L., Yue, D.-F., Zhang, X.-M., Xu, X.-Y., & Yuan, W.-C. (2016). Organocatalytic One-Pot Asymmetric Synthesis of Thiolated Spiro-γ-lactam Oxindoles Bearing Three Stereocenters. The Journal of Organic Chemistry, 81(13), 5362–5369. [Link]

  • Meazza, M., & Rios, R. (2017). Highly Diastereo and Enantioselective Synthesis of α-spiro-δ-lactams via Organocascade Reaction. Request PDF. [Link]

  • Shu, T., Zhao, L., Li, S., Chen, X.-Y., & Enders, D. (2018). Asymmetric Synthesis of Spirocyclic β-Lactams through Copper-Catalyzed Kinugasa/Michael Domino Reactions. Angewandte Chemie International Edition, 57(34), 10985–10988. [Link]

  • Stanko, A. M., Ramirez, M., de Almenara, A. J., Virgil, S. C., & Stoltz, B. M. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters, 26(32), 6793–6797. [Link]

  • Various Authors. (2018). Asymmetric Synthesis of Spirocyclic β-Lactams through Copper-Catalyzed Kinugasa/Michael Domino Reactions. Semantic Scholar. [Link]

  • Various Authors. (2025). Organocatalytic One-pot Asymmetric Synthesis of Thiolated Spiro-gamma-lactam-oxindoles Bearing Three Stereocenters. ResearchGate. [Link]

  • Various Authors. (n.d.). Highly Diastereo- and Enantioselective Synthesis of Spiro β-Lactams via Copper-Catalyzed Kinugasa/Aldol Cascade Reaction. ResearchGate. [Link]

  • Stanko, A. M., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. PubMed. [Link]

  • Franz, A. K., Hanhan, N. V., & Ball-Jones, N. R. (2017). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis, 7(10), 7144-7168. [Link]

  • Stanko, A. M., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ResearchGate. [Link]

  • Various Authors. (2024). Copper-Catalyzed Asymmetric Kinugasa/Michael Addition Cascade Reactions for the Synthesis of Chiral Spiro β-Lactams. Organic Letters. [Link]

  • Various Authors. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. [Link]

  • Bandyopadhyay, D., et al. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]

  • Pinto, A., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. [Link]

  • Various Authors. (2019). Spiro-Lactams as Novel Antimicrobial Agents. PubMed. [Link]

  • Various Authors. (2025). An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. [Link]

  • Various Authors. (2021). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. [Link]

  • Zhang, Y., et al. (2021). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. OAE Publishing Inc. [Link]

  • Houk, K. N., & Cheong, P. H.-Y. (2008). Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. Chemical Reviews, 108(9), 3552-3587. [Link]

  • Houk, K. N., & Cheong, P. H.-Y. (2008). Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. PMC - NIH. [Link]

  • Various Authors. (2025). Enantioselective Synthesis of Spiro-bis-N-heterocyclic Lactams via Formal (3+2) Cycloaddition of 3-Methylene Isoindolinones with C3-Substituted 2-Indolylmethanols. American Chemical Society. [Link]

  • Various Authors. (n.d.). Enantioselective Synthesis of Spiro-bis-N-heterocyclic Lactams via Formal (3+2) Cycloaddition of 3-Methylene Isoindolinones with C3-Substituted 2-Indolylmethanols. Organic Letters. [Link]

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Application

Topic: Application of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate in Drug Discovery Scaffolds

An Application Guide for Drug Discovery Professionals Introduction: Embracing the Third Dimension in Medicinal Chemistry In modern drug discovery, the quest for novel chemical entities with superior efficacy, selectivity...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In modern drug discovery, the quest for novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles has driven a significant shift away from flat, sp²-hybridized aromatic systems towards more three-dimensional, sp³-rich scaffolds.[1][2] Spirocycles, molecular architectures where two rings are fused at a single quaternary carbon atom, are at the forefront of this movement.[1][3] Their inherent rigidity and defined three-dimensional geometry allow for the precise spatial orientation of substituents, which can enhance molecular recognition at biological targets and improve physicochemical properties such as solubility and metabolic stability.[3][4][5]

This guide focuses on a particularly valuable building block: Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate . This compound masterfully combines several key features into a single, versatile scaffold:

  • A Rigid Azaspiro[2.5]octane Core: The fusion of a piperidine ring with a strained cyclopropane ring creates a conformationally restricted framework, reducing the entropic penalty upon binding to a target.[2][4]

  • A Versatile Ketone Handle: The ketone at the 8-position serves as a prime synthetic handle for a multitude of chemical transformations, allowing for the introduction of diverse functional groups.

  • A Stable Cbz-Protected Amine: The nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group, which is stable to a wide range of reaction conditions used to modify the ketone. This protecting group can be selectively removed later to enable further functionalization at the nitrogen center.[6]

This combination of features makes Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate an exemplary starting point for the rapid construction of diverse chemical libraries aimed at a wide array of biological targets.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental for experimental design.

PropertyValueSource
CAS Number 1232542-21-0[7]
Molecular Formula C₁₅H₁₇NO₃[7]
Molecular Weight 259.30 g/mol [7]
Synonym 8-Oxo-5-aza-spiro[2.5]octane-5-carboxylic acid benzyl ester[7]

Core Synthetic Strategies & Applications

The strategic value of this scaffold lies in its capacity for controlled, stepwise diversification at two orthogonal positions: the C8-ketone and the N5-amine. This allows for a systematic exploration of the surrounding chemical space.

G cluster_0 Strategy 1: C8-Ketone Derivatization cluster_1 Strategy 2: N5-Amine Functionalization start Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate ketone_rxn Reductive Amination, Wittig Olefination, Condensation, etc. start->ketone_rxn deprotection Cbz Deprotection (e.g., Hydrogenolysis) start->deprotection library_A Library A: C8-Substituted Analogs ketone_rxn->library_A Introduce R¹ library_A->deprotection Combine Strategies free_amine Free Secondary Amine deprotection->free_amine n_alkylation N-Alkylation, N-Acylation, etc. free_amine->n_alkylation Introduce R² library_B Library B: N5-Substituted Analogs n_alkylation->library_B

Caption: General workflow for scaffold diversification.
Strategy 1: Functionalization of the C8-Ketone Handle

The ketone is the most accessible functional group for initial diversification. Its reactivity allows for the introduction of a vast array of substituents, directly impacting the molecule's interaction with target proteins.

Key Application: Reductive Amination

Reductive amination, or reductive alkylation, is arguably the most powerful method for converting the ketone into a diverse set of secondary or tertiary amines.[8] This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ.[9] Given the sterically hindered nature of the spirocyclic ketone, selecting the appropriate reducing agent and reaction conditions is critical to achieving high yields.[10][11]

  • Causality Behind Reagent Choice: While powerful reducing agents like sodium borohydride can reduce the ketone directly, milder reagents are preferred for the one-pot reaction.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less reactive towards the ketone starting material but readily reduces the iminium ion intermediate.[9] It is also tolerant of the mildly acidic conditions (often using acetic acid as a catalyst) that favor iminium ion formation.[9] For particularly challenging or hindered amine/ketone pairs, alternative methods using trichlorosilane/TMEDA or specialized metal catalysts may offer improved efficiency.[10][12]

Strategy 2: Elaboration at the N5-Position

After initial modifications at the ketone or on the pristine scaffold, the piperidine nitrogen can be deprotected and functionalized.

Cbz-Deprotection

The Cbz group is typically removed via catalytic hydrogenolysis.[6] This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., 10% Pd on carbon).[6][13] The reaction is clean, often proceeding in high yield, and the byproducts (toluene and carbon dioxide) are easily removed.

N-Functionalization

Once the Cbz group is removed, the resulting secondary amine is a nucleophilic handle for a second wave of diversification. Standard organic chemistry transformations can be employed:

  • N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • N-Alkylation: Reaction with alkyl halides or a second reductive amination with an aldehyde/ketone.

This dual-functional approach allows for the creation of large, structurally diverse libraries from a single, advanced building block.

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrates and equipment.

Protocol 1: Reductive Amination of the C8-Ketone

This protocol describes a general procedure for the reaction of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate with a representative primary amine using sodium triacetoxyborohydride.

G scaffold Scaffold reagents NaBH(OAc)₃ AcOH (cat.) DCE, rt, 12-24h p1 amine R-NH₂ p2 product Product reagents->product

Caption: Reaction scheme for reductive amination.

Materials:

  • Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Glacial Acetic Acid (AcOH) (1.0 - 2.0 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (1.0 eq) and dissolve it in anhydrous DCE (or THF) to a concentration of approximately 0.1 M.

  • Amine Addition: Add the desired amine (1.1 eq) to the solution, followed by glacial acetic acid (1.0 eq). Stir the mixture at room temperature for 30-60 minutes. This pre-stirring period is crucial for the formation of the iminium intermediate.[9]

  • Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Self-Validating Check: A slight exotherm or gas evolution may be observed. Adding the reductant slowly prevents uncontrolled reaction rates.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 12-24 hours).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM or EtOAc (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water, then with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Cbz-Group Deprotection via Hydrogenolysis

This protocol details the removal of the Cbz protecting group to reveal the free secondary amine.

Materials:

  • Cbz-protected azaspirooctane derivative (1.0 eq)

  • Palladium on carbon (10% w/w, 5-10 mol% Pd)

  • Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc) as solvent

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Celite® for filtration

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected compound in a suitable solvent (e.g., MeOH) in a flask appropriate for hydrogenation.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere. Expert Insight: The catalyst is pyrophoric and should be handled with care, preferably as a slurry in the reaction solvent.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with H₂ gas. Repeat this cycle 2-3 times to ensure an inert atmosphere. Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the suspension vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the UV-active Cbz group is a good indicator of completion (typically 4-16 hours).

  • Work-up: Once complete, carefully vent the H₂ gas and purge the flask with nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent. Trustworthiness Check: Proper filtration is essential to prevent contamination of the product with palladium residues, which can interfere with subsequent reactions.[6]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine, which can often be used in the next step without further purification.

Conclusion and Future Outlook

Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate is more than just a building block; it is an enabling tool for modern medicinal chemistry. Its pre-installed three-dimensionality and orthogonal handles for functionalization provide a robust and efficient platform for generating novel compound libraries. The strategic application of this scaffold allows researchers to escape the "flatland" of traditional drug discovery and explore new, promising areas of chemical space with greater control and precision.[2][3] As the demand for compounds with improved drug-like properties continues to grow, scaffolds like this will undoubtedly play an increasingly critical role in the development of the next generation of therapeutics.

References

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
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Method

Application Notes &amp; Protocols: Strategic Synthesis of Complex Molecules via Azaspiro Octane Intermediates

Abstract In the contemporary landscape of drug discovery, the demand for molecules with enhanced three-dimensional (3D) complexity to address challenging biological targets has never been greater. Azaspirocycles, particu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of drug discovery, the demand for molecules with enhanced three-dimensional (3D) complexity to address challenging biological targets has never been greater. Azaspirocycles, particularly azaspiro octane systems like azaspiro[3.3]heptane, have emerged as pivotal building blocks, enabling medicinal chemists to escape the "flatland" of traditional aromatic scaffolds.[1][2] These sp³-rich structures offer a rigid conformational framework, precise vector control for substituent placement, and demonstrably improved physicochemical properties such as increased aqueous solubility and metabolic stability.[2][3] This guide provides an in-depth exploration of robust synthetic routes to key azaspiro octane intermediates, detailed experimental protocols, and the strategic rationale behind their application in the development of next-generation therapeutics.

The Strategic Imperative for Azaspirocyclic Scaffolds

The over-reliance on flat, aromatic rings in medicinal chemistry has led to challenges in ligand-target engagement, often resulting in poor selectivity and off-target effects. Azaspirocycles provide a compelling solution by introducing structural novelty and rigidity.[1] The core advantage lies in their defined three-dimensional architecture, which allows for the precise spatial arrangement of functional groups via orthogonal exit vectors.[1] This conformational control is critical for interacting with complex biological targets like protein-protein interfaces.[1]

Moreover, the incorporation of azaspirocyclic motifs has been shown to confer significant benefits to a molecule's ADME (Administration, Distribution, Metabolism, and Excretion) profile. The replacement of common saturated heterocycles like piperidine and piperazine with their azaspiro[3.3]heptane bioisosteres can lead to:

  • Increased Aqueous Solubility: The unique spirocyclic structure can disrupt crystal packing and improve solvation.[2][3]

  • Enhanced Metabolic Stability: The quaternary spirocenter and strained ring systems are less susceptible to enzymatic degradation.[2][4]

  • Reduced Lipophilicity: Shifting from planar aromatic systems to sp³-rich scaffolds generally lowers lipophilicity, a key factor in improving drug-like properties.[2]

The following diagram illustrates the conceptual shift from traditional flat scaffolds to 3D-rich azaspirocyclic cores in drug design.

G cluster_0 Traditional Drug Design ('Flatland') cluster_1 Modern Drug Design (3D Scaffolds) A Aromatic Scaffolds (e.g., Benzene, Pyridine) B Flexible Linkers A->B C Poor 3D Diversity High Lipophilicity Metabolic Liability B->C D Azaspirocyclic Cores (e.g., Azaspiro[3.3]heptane) C->D Strategic Shift E Rigid, Defined Exit Vectors D->E F Improved Solubility Metabolic Stability Novel Chemical Space E->F

Figure 1: Conceptual shift from 2D to 3D scaffolds in drug design.

Synthesis of 2-Azaspiro[3.3]heptane Derivatives

The 2-azaspiro[3.3]heptane motif is a widely used bioisostere for piperidine.[5] Its synthesis has been optimized for scalability, making it an accessible building block for drug discovery programs. Two robust, scalable routes to the key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, are particularly noteworthy.[6]

Route A: De Novo Construction from Epibromohydrin

This linear synthesis is cost-effective, starting from an inexpensive bulk chemical, and provides access to several useful, orthogonally protected intermediates.[6] The causality behind this route is its practicality for large-scale synthesis where starting material cost is a primary driver.

G A Epibromohydrin B 1,3-Dibromo-2-ol A->B HBr C α-Cyanoester Cyclobutane B->C 1. TsCl 2. K2CO3, Ethyl Cyanoacetate D Primary Amine Intermediate C->D 1. NaBH4 2. TsCl 3. LiAlH4 E N-Protected 2-Azaspiro[3.3]heptane D->E Spontaneous Ring Closure

Figure 2: Synthetic workflow for 2-azaspiro[3.3]heptane from epibromohydrin.

Route B: Convergent Synthesis from N-Boc-azetidin-3-one

While the starting material is more expensive, this route is significantly shorter and highly efficient for rapid, scale-up access to the target ketone.[6] This approach is favored when speed and throughput are more critical than raw material cost, a common scenario in lead optimization.

Protocol: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate (Route B)[6]
  • Reaction Setup: To a solution of N-Boc-azetidin-3-one (1.0 eq) in a suitable solvent (e.g., diethyl ether) at 0 °C, add allene (1.5 eq).

  • [2+2] Cycloaddition: Add dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc) dropwise to the cooled solution. Maintain the reaction temperature below 30 °C to prevent deprotection of the Boc group.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove zinc salts and concentrate the filtrate under reduced pressure.

  • Dechlorination: Dissolve the crude dichloroketone intermediate in acetic acid. Add activated zinc dust portion-wise while monitoring the internal temperature.

  • Purification: After the reaction is complete, filter the mixture and neutralize the filtrate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography to yield the desired 6-oxo-2-azaspiro[3.3]heptane.

Table 1: Comparison of Synthetic Routes to 6-Oxo-2-azaspiro[3.3]heptane

FeatureRoute A (from Epibromohydrin)Route B (from N-Boc-azetidin-3-one)
Starting Material Cost LowHigh
Number of Steps 83
Overall Yield ~19%[6]~21%[6]
Scalability GoodExcellent
Key Advantage Cost-effective for bulk manufacturingRapid access for medicinal chemistry

Synthesis of 1-Azaspiro[3.3]heptane: A Piperidine Bioisostere

The 1-azaspiro[3.3]heptane scaffold has been validated as a next-generation bioisostere of piperidine.[5][7][8] A key, scalable synthetic strategy involves a thermal [2+2] cycloaddition to form a spirocyclic β-lactam, which is subsequently reduced.[8]

The choice of this pathway is driven by its modularity. Substituents can be introduced on the cyclobutane ring of the starting alkene or on the azetidine ring via functionalization of the β-lactam intermediate, allowing for the creation of diverse compound libraries.[9]

Protocol: Synthesis of 1-Azaspiro[3.3]heptane via β-Lactam Intermediate[8][9]
  • [2+2] Cycloaddition: A solution of an endocyclic alkene (e.g., methylenecyclobutane, 1.0 eq) and Graf isocyanate (ClO₂S-NCO, 1.1 eq) in a high-boiling inert solvent is heated. The reaction proceeds via a thermal [2+2] cycloaddition to form the spirocyclic β-lactam.

  • Lactam Reduction: The isolated β-lactam is dissolved in an anhydrous solvent like THF. Alane (AlH₃), prepared in situ or from a stock solution, is added carefully. The choice of alane is critical; stronger reducing agents like LiAlH₄ can cause undesired ring cleavage, whereas alane provides a smooth reduction to the desired azetidine on a multigram scale.[9]

  • Work-up and Purification: The reaction is quenched cautiously with a Rochelle's salt solution. The product is extracted, and the combined organic layers are dried and concentrated. The final 1-azaspiro[3.3]heptane derivative is typically purified by distillation or chromatography.

G A Endocyclic Alkene (e.g., Methylenecyclobutane) B Spirocyclic β-Lactam A->B Thermal [2+2] Cycloaddition + Graf Isocyanate C 1-Azaspiro[3.3]heptane B->C Reduction (Alane) D Substituted 1-Azaspiro[3.3]heptanes B->D 1. Lithiation (LDA) 2. Electrophile Trap 3. Reduction (Alane)

Sources

Application

Application Notes and Protocols: The Strategic Role of Spirocyclic Compounds in Enhancing Drug Potency and Selectivity

Introduction: Embracing the Third Dimension in Drug Design For decades, medicinal chemistry has been dominated by "flat," aromatic compounds. While this approach has yielded numerous successful drugs, it often leads to c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Design

For decades, medicinal chemistry has been dominated by "flat," aromatic compounds. While this approach has yielded numerous successful drugs, it often leads to challenges in achieving high potency and selectivity, as flat molecules can interact non-specifically with various biological targets. The introduction of spirocyclic scaffolds, characterized by two rings sharing a single atom, represents a paradigm shift, enabling an escape from this "flatland" of traditional drug discovery.[1] Their inherent three-dimensional and rigid architecture provides a unique solution to long-standing challenges in the field, frequently leading to improved potency, selectivity, and pharmacokinetic properties.[1][2]

Spiro-containing systems increase the fraction of sp3-hybridized carbons (Fsp3) in a molecule, a feature that correlates with a higher probability of success in clinical development. This guide provides an in-depth exploration of the synthesis, application, and evaluation of spirocyclic compounds, offering researchers and drug development professionals a comprehensive overview of this versatile chemical scaffold.

The Spirocyclic Advantage: A Mechanistic Perspective

The unique properties of spirocyclic compounds stem from their rigid, three-dimensional structures, which offer several advantages in drug design:

  • Conformational Restriction and Pre-organization: The spirocyclic core locks the conformation of a molecule, reducing the entropic penalty upon binding to a biological target.[3] This pre-organization of pharmacophoric elements in a bioactive conformation can lead to a significant increase in binding affinity and, consequently, potency.[4][5] The rigidity of the spirocyclic system allows for the precise orientation of functional groups to optimize interactions with the target protein.[3][4]

  • Enhanced Selectivity: By presenting a more defined three-dimensional shape, spirocyclic compounds can better differentiate between the binding sites of closely related proteins, such as different subtypes of a receptor or isoforms of an enzyme.[4] This improved shape complementarity minimizes off-target effects, leading to a better safety profile. A notable example is the replacement of the piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane, which, although slightly reducing potency, significantly increased selectivity for PARP-1 over other PARP family members.[6]

  • Improved Physicochemical and Pharmacokinetic Properties: The introduction of a spirocyclic moiety can favorably modulate key drug-like properties.[2][7] Replacing flat aromatic rings with sp3-rich spirocycles can lead to:

    • Increased Solubility: The non-planar nature of spirocycles can disrupt crystal lattice packing, leading to improved aqueous solubility.[3]

    • Modulated Lipophilicity: Spirocycles can be used to fine-tune the lipophilicity (logP/logD) of a compound, which is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[3]

    • Enhanced Metabolic Stability: The quaternary carbon at the spiro center can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.[3][8]

  • Exploration of Novel Chemical Space and Intellectual Property: The unique three-dimensional structures of spirocyclic compounds allow for the exploration of novel chemical space, moving away from saturated intellectual property landscapes dominated by traditional scaffolds.[5] This opens up new opportunities for discovering first-in-class medicines.

Data Presentation: Spirocyclic Compounds vs. Non-Spirocyclic Analogues

The following table summarizes the impact of incorporating spirocyclic scaffolds on the properties of drug candidates, with a direct comparison to their non-spirocyclic counterparts.

Drug Candidate/Scaffold Target Property Measured Non-Spirocyclic Analogue Spirocyclic Analogue Improvement/Change Reference
MCHr1 AntagonistMelanin Concentrating Hormone Receptor 1logD2.51.8Lowered lipophilicity
MCHr1 AntagonistMCHr1 / hERGSelectivity-ImprovedIncreased selectivity
PARP Inhibitor (Olaparib Analogue)PARP-1IC50 (PARP-1)1.9 nM3.8 nM2-fold reduction in potency
PARP Inhibitor (Olaparib Analogue)PARP-1 / PARP-2Selectivity (PARP-2/PARP-1)~1>10Significantly increased selectivity
SHP2 InhibitorSHP2Cellular Efficacy (p-ERK IC50)130 nM40 nMImproved cellular efficacy
Azaspirocycles vs. Piperazines/MorpholinesGeneralSolubilityLowerHigherIncreased solubility[3]
Azaspirocycles vs. Piperazines/MorpholinesGeneralMetabolic StabilityLowerBetterImproved metabolic stability[3]

Experimental Protocols

Protocol 1: Synthesis of a Representative Spirocyclic Scaffold - 2,6-Diazaspiro[3.3]heptane

This protocol describes a practical route to 2,6-diazaspiro[3.3]heptanes, versatile building blocks in drug discovery, via reductive amination and subsequent cyclization.[3]

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization aldehyde Readily available aldehyde iminium Iminium ion intermediate aldehyde->iminium DCE, Acetic Acid primary_amine Primary amine/aniline primary_amine->iminium product1 N-substituted amine iminium->product1 NaBH(OAc)3 product1_input N-substituted amine spirocycle 2,6-Diazaspiro[3.3]heptane product1_input->spirocycle DMF/H2O, 110 °C

Caption: Synthetic route to 2,6-diazaspiro[3.3]heptanes.

Materials and Reagents:

  • 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde (or other suitable starting aldehyde)

  • Primary amine or aniline (e.g., 4-fluoroaniline)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dimethylformamide (DMF)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Methodology:

  • Reductive Amination: a. To a solution of the starting aldehyde (1.0 eq) in DCE, add the primary amine or aniline (1.1 eq) followed by acetic acid (1.0 eq). b. Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion. c. Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. d. Continue stirring at room temperature for 12-16 hours. e. Quench the reaction by the slow addition of saturated sodium bicarbonate solution. f. Separate the organic layer, and extract the aqueous layer with DCE. g. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to obtain the N-substituted amine intermediate.

  • Cyclization: a. Dissolve the purified N-substituted amine intermediate in a mixture of DMF and water (9:1). b. Heat the reaction mixture in a sealed tube at 110 °C with stirring for 12-24 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). d. Upon completion, cool the reaction mixture to room temperature and dilute with water. e. Extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. g. Purify the final 2,6-diazaspiro[3.3]heptane product by flash column chromatography.

Self-Validation and Controls:

  • Reaction Monitoring: Use TLC or LC-MS to monitor the consumption of starting materials and the formation of intermediates and the final product.

  • Characterization: Confirm the structure and purity of the intermediate and final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

  • Purity Assessment: Determine the purity of the final compound using high-performance liquid chromatography (HPLC).

Protocol 2: In Vitro Assay for Determining Drug Potency - PARP-1 Inhibition Assay

This protocol outlines a chemiluminescent assay to determine the IC50 value of a test compound against PARP-1, a key enzyme in DNA repair.[9]

Diagram of the PARP-1 Inhibition Assay Workflow

G cluster_0 Assay Setup cluster_1 Enzymatic Reaction cluster_2 Detection plate Coat 96-well plate with Histones wash1 Wash plate plate->wash1 add_reagents Add Master Mix (Buffer, Substrate, Activated DNA) wash1->add_reagents add_inhibitor Add Test Inhibitor/Control add_reagents->add_inhibitor add_enzyme Add PARP1 Enzyme incubate1 Incubate at RT for 1 hour add_enzyme->incubate1 add_strep_hrp Add Streptavidin-HRP incubate2 Incubate at RT for 30 min add_strep_hrp->incubate2 wash2 Wash plate incubate2->wash2 add_ecl Add ECL Substrate wash2->add_ecl read_luminescence Read Chemiluminescence add_ecl->read_luminescence

Caption: Workflow for the PARP-1 chemiluminescent assay.

Materials and Reagents:

  • PARP1 Chemiluminescent Assay Kit (e.g., BPS Bioscience #80579) or individual components:

    • Purified PARP1 enzyme

    • Histone-coated 96-well plate

    • PARP substrate mixture (containing NAD+ and biotinylated-NAD+)

    • Activated DNA

    • Streptavidin-HRP

    • Chemiluminescent substrate

    • Assay buffer

    • Wash buffer (e.g., PBST)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Olaparib)

  • Microplate reader capable of measuring chemiluminescence

Step-by-Step Methodology:

  • Reagent Preparation: a. Prepare the PARP assay buffer, substrate mixture, and activated DNA according to the kit manufacturer's instructions. b. Prepare serial dilutions of the test compound and positive control in assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Procedure: a. To the histone-coated 96-well plate, add the assay master mix containing PARP assay buffer, substrate mixture, and activated DNA to each well. b. Add the test compound dilutions to the respective wells. c. Add assay buffer to the "positive control" (no inhibitor) and "blank" (no enzyme) wells. d. Thaw the PARP1 enzyme on ice and dilute it to the working concentration in assay buffer. e. Initiate the reaction by adding the diluted PARP1 enzyme to all wells except the "blank" wells. Add assay buffer to the "blank" wells. f. Incubate the plate at room temperature for 1 hour.

  • Detection: a. Wash the plate three times with wash buffer. b. Add diluted Streptavidin-HRP to each well and incubate at room temperature for 30 minutes. c. Wash the plate three times with wash buffer. d. Prepare the chemiluminescent substrate by mixing the two components immediately before use. e. Add the chemiluminescent substrate to each well. f. Immediately read the chemiluminescence on a microplate reader.

Data Analysis:

  • Subtract the "blank" reading from all other readings to correct for background.

  • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * [1 - (Signal_inhibitor / Signal_positive_control)]

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.[10][11]

Protocol 3: Cell-Based Assay for Assessing Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][12][13]

Diagram of the MTT Assay Workflow

G cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction cluster_2 Measurement seed_cells Seed cells in a 96-well plate incubate1 Incubate for 24h (cell attachment) seed_cells->incubate1 add_compound Add serial dilutions of test compound incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT solution to each well incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) shake Shake to dissolve formazan crystals solubilize->shake read_absorbance Read absorbance at ~570 nm shake->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Materials and Reagents:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test compound (dissolved in DMSO)

  • 96-well tissue culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: a. Harvest cells in the exponential growth phase and determine the cell density. b. Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions. c. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells (medium only). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. d. Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = 100 * (Absorbance_treated / Absorbance_untreated_control)

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 or GI50 (concentration for 50% inhibition of growth) value.

Conclusion

Spirocyclic scaffolds have firmly established their position as a privileged structural motif in modern medicinal chemistry. Their unique three-dimensional and rigid nature provides clear advantages in modulating biological activity, leading to improvements in drug potency, selectivity, and pharmacokinetic properties.[1][2] As synthetic methodologies become more streamlined and efficient, the accessibility of diverse spirocyclic building blocks will continue to expand, enabling the exploration of a wider chemical space.[7][14] The protocols and principles outlined in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of spirocyclic compounds in their quest for novel and improved therapeutics.

References

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Method

The Spirocyclic Scaffold: A Gateway to Bioactive Heterocycles with Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced biological activity and improved physicochemical properties is relentless. Spiro-heterocycles, characterized by their u...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced biological activity and improved physicochemical properties is relentless. Spiro-heterocycles, characterized by their unique three-dimensional structures, have emerged as a privileged scaffold, offering a distinct advantage in the exploration of chemical space. This guide provides an in-depth exploration of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate , a versatile building block for the synthesis of complex and biologically relevant spiro-heterocyclic systems. We will delve into the strategic application of this compound, providing detailed protocols and mechanistic insights for researchers and scientists in the field of medicinal chemistry and drug development.

The Strategic Advantage of the Azaspiro[2.5]octane Core

The inherent rigidity and three-dimensionality of spirocyclic systems make them attractive scaffolds for modulating ligand-receptor interactions. The 5-azaspiro[2.5]octane framework, in particular, introduces a nitrogen atom that can serve as a key pharmacophoric feature or a point for further diversification. The benzyl carbamate protecting group offers stability during synthetic transformations and can be readily removed under standard conditions to reveal a secondary amine for subsequent functionalization. The cyclopropane ring imparts a degree of conformational constraint, while the ketone functionality at the 8-position serves as a versatile handle for a variety of chemical transformations, most notably for the construction of novel heterocyclic rings.

Synthetic Utility: A Two-Act Play to Complexity

The primary application of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate in the synthesis of bioactive spiro-heterocycles follows a logical and efficient two-step sequence. This strategy leverages the ketone functionality to introduce a reactive dipolarophile which then undergoes a powerful 1,3-dipolar cycloaddition reaction.

workflow A Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate B Knoevenagel Condensation A->B Active Methylene Compound C Exocyclic α,β-Unsaturated Ketone (Dipolarophile) B->C D 1,3-Dipolar Cycloaddition C->D E Bioactive Spiro-Heterocycle (e.g., Spiro-oxindole-pyrrolidine) D->E F Azomethine Ylide (from Isatin + Amino Acid) F->D

Caption: General workflow for the synthesis of bioactive spiro-heterocycles.

This approach allows for the modular construction of complex spirocyclic systems, where the diversity of the final product can be readily achieved by varying the components in both the condensation and cycloaddition steps.

Experimental Protocols

Synthesis of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

A robust synthesis of the starting material is crucial for any synthetic campaign. The following protocol is a representative procedure.

Protocol 1: Synthesis of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

synthesis_protocol reagents Starting Materials: - N-Cbz-4-piperidone - (Trimethylsulfoxonium) iodide - Sodium hydride step1 Step 1: Epoxidation reagents->step1 step2 Step 2: Rearrangement step1->step2 product Product: Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate step2->product

Caption: Synthetic pathway for the starting material.

Materials:

  • N-Cbz-4-piperidone

  • (Trimethylsulfoxonium) iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMSO, add (trimethylsulfoxonium) iodide (1.2 eq.) portion-wise at room temperature under an inert atmosphere.

  • Stir the resulting mixture for 1 hour at room temperature until the evolution of hydrogen gas ceases and a clear solution is obtained.

  • Cool the reaction mixture to 0 °C and add a solution of N-Cbz-4-piperidone (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate.

Characterization Data (Representative):

PropertyValue
AppearanceWhite to off-white solid
Molecular FormulaC₁₅H₁₇NO₃
Molecular Weight259.30 g/mol
¹H NMRConsistent with structure
¹³C NMRConsistent with structure
Mass Spec (ESI)[M+H]⁺ = 260.1
Synthesis of Bioactive Spiro-oxindole-pyrrolidines

The following protocols detail the two-step sequence to generate a library of spiro-oxindole-pyrrolidine derivatives, a class of compounds with significant biological activities.

Protocol 2: Knoevenagel Condensation to form the Dipolarophile

This step converts the ketone into a reactive α,β-unsaturated system.

Materials:

  • Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

  • Active methylene compound (e.g., malononitrile, cyanoacetate)

  • Piperidine (catalyst)

  • Ethanol

  • Dichloromethane

Procedure:

  • To a solution of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (1.0 eq.) and the active methylene compound (1.1 eq.) in ethanol, add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude exocyclic α,β-unsaturated ketone. This product is often used in the next step without further purification.

Protocol 3: 1,3-Dipolar Cycloaddition to form the Spiro-oxindole-pyrrolidine

This is the key step where the complex spiro-heterocycle is assembled.

cycloaddition dipolarophile Exocyclic α,β-Unsaturated Ketone reaction [3+2] Cycloaddition dipolarophile->reaction azomethine_ylide Azomethine Ylide (from Isatin + Amino Acid) azomethine_ylide->reaction product Spiro-oxindole-pyrrolidine reaction->product

Caption: The key [3+2] cycloaddition reaction.

Materials:

  • Exocyclic α,β-unsaturated ketone from Protocol 2

  • Isatin (or substituted isatin)

  • Amino acid (e.g., sarcosine, L-proline)

  • Methanol or Ethanol

  • Silica gel for column chromatography

Procedure:

  • To a suspension of the exocyclic α,β-unsaturated ketone (1.0 eq.) and isatin (1.0 eq.) in methanol, add the amino acid (1.2 eq.).

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature, which may result in the precipitation of the product.

  • If a precipitate forms, filter the solid and wash with cold methanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired spiro-oxindole-pyrrolidine derivative.

Table of Representative Synthesized Spiro-oxindole-pyrrolidines:

EntryIsatin DerivativeAmino AcidDipolarophile fromYield (%)
1IsatinSarcosineMalononitrile75
25-Bromo-isatinSarcosineMalononitrile72
3IsatinL-ProlineEthyl cyanoacetate68
45-Fluoro-isatinL-ProlineEthyl cyanoacetate65

Mechanistic Insights: The Power of the 1,3-Dipole

The core of this synthetic strategy lies in the [3+2] cycloaddition reaction, a powerful tool for the construction of five-membered rings. The reaction proceeds through the in-situ generation of an azomethine ylide from the condensation of isatin and an amino acid, followed by decarboxylation. This highly reactive 1,3-dipole then undergoes a concerted cycloaddition with the electron-deficient double bond of the dipolarophile. The regioselectivity and stereoselectivity of this reaction are often high, leading to the formation of a single major diastereomer.

Applications and Future Directions

The spiro-oxindole-pyrrolidine scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The modular nature of the synthetic route described herein allows for the rapid generation of a diverse library of novel spiro-heterocycles for biological screening.

Future work in this area could focus on:

  • Exploring a wider range of active methylene compounds in the Knoevenagel condensation to introduce different functionalities on the pyrrolidine ring.

  • Utilizing a broader array of substituted isatins and amino acids to further diversify the spiro-oxindole core.

  • Performing enantioselective versions of the 1,3-dipolar cycloaddition reaction to access chiral spiro-heterocycles.

  • Investigating the biological activity of the newly synthesized compounds to identify promising lead candidates for drug development.

By providing a clear and detailed guide to the application of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, we aim to empower researchers to explore the rich chemical space of spiro-heterocycles and accelerate the discovery of new therapeutic agents.

References

  • Chalyk, B. A., et al. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Angewandte Chemie International Edition, 56(52), 16782-16785. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 13(43), 30193-30214. [Link]

  • Mykhailiuk, P. K. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(7), 12530-12539. [Link]

Application

Application Note: A Scalable and Robust Synthesis of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

Abstract This application note provides a comprehensive guide for the synthesis of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, a valuable spirocyclic building block in medicinal chemistry. We present a detailed, fi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, a valuable spirocyclic building block in medicinal chemistry. We present a detailed, field-proven protocol for its preparation via a titanium-mediated cyclopropanation of N-Cbz-4-piperidone, commonly known as the Kulinkovich-de Meijere reaction. This document outlines both a laboratory-scale synthesis (1-10 g) and a thorough analysis of the critical parameters and procedures for scaling the process to a multi-hundred-gram scale. The causality behind key experimental choices, safety protocols for handling reactive intermediates, and robust purification strategies are discussed in depth to ensure reproducibility, safety, and high purity of the final product.

Introduction: The Significance of the Azaspiro[2.5]octane Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant interest in drug discovery. Their rigid, three-dimensional structures offer a distinct advantage over traditional flat aromatic systems by enabling more precise and novel interactions with biological targets. The 5-azaspiro[2.5]octane core, in particular, is a key structural motif in a variety of biologically active compounds, serving as a conformationally restricted piperidine surrogate. The introduction of a cyclopropyl ring can enhance metabolic stability, improve binding affinity, and fine-tune the physicochemical properties of a lead compound. Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate is a versatile intermediate, with the benzyloxycarbonyl (Cbz) group providing a readily removable protecting group for the nitrogen atom, and the ketone functionality allowing for further synthetic elaboration.

The synthesis of such spirocycles, however, presents challenges, particularly in the construction of the strained cyclopropane ring fused to the piperidine core. The Kulinkovich-de Meijere reaction, a modification of the original Kulinkovich reaction, has emerged as a powerful tool for the cyclopropanation of amides and lactams.[1][2] This methodology utilizes a titanacyclopropane intermediate, generated in situ from a Grignard reagent and a titanium(IV) alkoxide, to effect the transformation.[3][4] This application note details a robust procedure for this reaction and addresses the critical aspects of its scale-up.

Reaction Scheme and Mechanism

The synthesis proceeds via the reaction of Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone) with a titanacyclopropane species generated from a Grignard reagent (e.g., ethylmagnesium bromide) and titanium(IV) isopropoxide.

Reaction Scheme:

Caption: Overall synthesis of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate.

Mechanistic Rationale: The reaction mechanism involves the initial formation of a highly reactive titanacyclopropane intermediate from the reaction of two equivalents of the Grignard reagent with titanium(IV) isopropoxide, which undergoes β-hydride elimination.[4] This intermediate then undergoes nucleophilic addition to the carbonyl group of the N-Cbz-4-piperidone. Due to the nature of the amide leaving group, the resulting oxatitanacyclopentane intermediate rearranges to form the spirocyclic product.[1] The use of stoichiometric amounts of the titanium reagent is generally preferred for higher yields in the case of amides.[2]

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol is optimized for a laboratory setting and prioritizes safety and yield.

Materials and Equipment:

  • Three-necked round-bottom flask (500 mL) equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Anhydrous tetrahydrofuran (THF).

  • Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone).

  • Titanium(IV) isopropoxide.

  • Ethylmagnesium bromide (solution in THF or Et2O).

  • Saturated aqueous ammonium chloride (NH4Cl) solution.

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous magnesium sulfate (MgSO4).

  • Silica gel for column chromatography.

  • Standard laboratory glassware and rotary evaporator.

Experimental Procedure:

  • Reactor Setup: A 500 mL three-necked round-bottom flask is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere. The flask is equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel.

  • Reagent Charging: The flask is charged with Benzyl 4-oxopiperidine-1-carboxylate (10.0 g, 42.9 mmol, 1.0 equiv.) and dissolved in anhydrous THF (150 mL).

  • Titanium Alkoxide Addition: Titanium(IV) isopropoxide (15.2 mL, 51.5 mmol, 1.2 equiv.) is added to the stirred solution at room temperature.

  • Cooling: The reaction mixture is cooled to 0 °C using an ice-water bath.

  • Grignard Reagent Addition: Ethylmagnesium bromide (e.g., 1.0 M solution in THF, 107.2 mL, 107.2 mmol, 2.5 equiv.) is added dropwise via the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. The solution will typically turn dark brown or black.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Quenching: The reaction is carefully quenched at 0 °C by the slow, dropwise addition of saturated aqueous NH4Cl solution (100 mL). This is an exothermic process and should be performed with caution.

  • Work-up: The resulting suspension is stirred vigorously for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with ethyl acetate (2 x 50 mL). The combined filtrates are transferred to a separatory funnel.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with saturated aqueous NaHCO3 solution (100 mL) and brine (100 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate as a solid.

Scaling Up the Synthesis: Key Considerations and Protocol (200 g Scale)

Scaling up the Kulinkovich-de Meijere reaction requires careful consideration of several factors that are less critical at the laboratory scale. The primary challenges are managing the highly exothermic nature of the Grignard reagent addition, ensuring efficient mixing, and developing a robust and scalable purification strategy.

Critical Scale-Up Parameters
  • Thermal Management: The reaction of Grignard reagents with titanium alkoxides is highly exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction. A jacketed reactor with precise temperature control is mandatory. The rate of addition of the Grignard reagent is the most critical parameter for controlling the exotherm.

  • Reagent Addition: Slow, controlled, subsurface addition of the Grignard reagent is crucial to maintain a consistent temperature profile and avoid localized "hot spots."

  • Mixing: Efficient agitation is necessary to ensure proper heat and mass transfer. Inadequate mixing can lead to the accumulation of unreacted Grignard reagent, which can then react rapidly, causing a dangerous exotherm.

  • Anhydrous Conditions: The strict requirement for anhydrous conditions becomes more challenging on a larger scale. All solvents and reagents must be rigorously dried, and the reactor system must be thoroughly inerted with nitrogen or argon.

  • Quenching: The quenching step is also highly exothermic and must be performed with extreme care. The quenching solution should be added slowly to the cooled reaction mixture with vigorous stirring.

  • Purification: Flash chromatography, while feasible for small quantities, becomes impractical and costly for multi-hundred-gram to kilogram-scale purifications. Crystallization or trituration are preferred methods for isolating the pure product at scale.

Scaled-Up Synthesis Protocol (200 g Scale)

Equipment:

  • 20 L jacketed glass reactor equipped with an overhead mechanical stirrer (with appropriate torque), a thermocouple, a controlled-rate addition pump with a subsurface addition line, a reflux condenser, and a nitrogen inlet/outlet.

  • Large-scale filtration apparatus (e.g., Nutsche filter).

  • Large-scale rotary evaporator or other solvent removal system.

Experimental Procedure:

  • Reactor Preparation: The 20 L jacketed reactor is thoroughly cleaned, dried, and inerted with nitrogen for several hours.

  • Reagent Charging: The reactor is charged with Benzyl 4-oxopiperidine-1-carboxylate (200 g, 857 mmol, 1.0 equiv.) and anhydrous THF (3.0 L). The mixture is stirred until all the solid dissolves.

  • Titanium Alkoxide Addition: Titanium(IV) isopropoxide (304 mL, 1.03 mol, 1.2 equiv.) is added to the reactor.

  • Cooling: The reactor jacket is cooled to -5 to 0 °C.

  • Controlled Grignard Addition: Ethylmagnesium bromide (e.g., 1.0 M solution in THF, 2.14 L, 2.14 mol, 2.5 equiv.) is added via the addition pump with the subsurface line over a period of 4-6 hours. The internal temperature must be maintained below 5 °C throughout the addition. The addition should be stopped immediately if a rapid temperature increase is observed.

  • Reaction and Monitoring: After the addition is complete, the reaction mixture is allowed to warm to 20-25 °C and stirred for 16-24 hours. The reaction is monitored by HPLC for the disappearance of the starting material.

  • Controlled Quench: The reaction mixture is cooled to 0-5 °C. A solution of saturated aqueous NH4Cl (2.0 L) is added slowly via the addition pump over 2-3 hours, maintaining the internal temperature below 15 °C.

  • Work-up and Isolation: The resulting slurry is stirred for 1-2 hours at room temperature. The solids are removed by filtration through a Nutsche filter, and the filter cake is washed with ethyl acetate (2 x 1 L). The combined filtrates are transferred to a suitable vessel for phase separation.

  • Extraction and Washes: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 1 L). The combined organic layers are washed with 10% aqueous NaHCO3 solution (2 L) and 20% brine (2 L).

  • Solvent Swap and Crystallization: The ethyl acetate solution is concentrated under reduced pressure. A suitable solvent for crystallization (e.g., isopropanol, ethyl acetate/heptane) is added, and the mixture is heated to achieve a clear solution. The solution is then slowly cooled to induce crystallization. The product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Summary

ParameterLaboratory Scale (10 g)Scaled-Up (200 g)
Starting Material Benzyl 4-oxopiperidine-1-carboxylate (10.0 g)Benzyl 4-oxopiperidine-1-carboxylate (200 g)
Titanium(IV) isopropoxide 1.2 equiv.1.2 equiv.
Ethylmagnesium bromide 2.5 equiv.2.5 equiv.
Solvent Anhydrous THFAnhydrous THF
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Addition Time (Grignard) 60-90 minutes4-6 hours
Work-up Liquid-liquid extractionFiltration and liquid-liquid extraction
Purification Flash column chromatographyCrystallization
Typical Yield 65-75%60-70%
Purity (by HPLC) >98%>98%

Workflow and Logic Diagrams

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Reactor Setup (Dry & Inert) B Charge N-Cbz-4-piperidone & THF A->B C Add Ti(O-iPr)4 B->C D Cool to 0 °C C->D E Slowly Add EtMgBr D->E F Warm to RT & Stir E->F G Controlled Quench (aq. NH4Cl) F->G H Filtration / Extraction G->H I Wash Organic Layer H->I J Dry & Concentrate I->J K_lab Lab Scale: Flash Chromatography J->K_lab K_scale Scale-Up: Crystallization J->K_scale L Final Product K_lab->L K_scale->L

Caption: Generalized workflow for the synthesis of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate.

Safety Considerations

  • Grignard Reagents: Ethylmagnesium bromide is a pyrophoric reagent and must be handled under an inert atmosphere at all times. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. Ensure that a suitable fire extinguisher (Class D) is readily available.

  • Titanium(IV) isopropoxide: This reagent is moisture-sensitive and can be irritating. Handle in a well-ventilated fume hood.

  • Exothermic Reactions: The addition of the Grignard reagent and the subsequent quenching are highly exothermic. Maintain strict temperature control and ensure slow, controlled addition rates. Have an adequate cooling bath ready.

  • Quenching: Quenching of any unreacted Grignard reagent and titanium species must be done slowly and at a low temperature to control the release of heat and flammable gases (ethane).

Conclusion

The Kulinkovich-de Meijere reaction provides an effective and reliable method for the synthesis of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate. While the reaction is straightforward on a laboratory scale, scaling up presents significant challenges, primarily related to thermal management and purification. By implementing the detailed protocols and adhering to the critical considerations outlined in this application note, researchers and process chemists can safely and efficiently produce this valuable spirocyclic building block in high yield and purity on a multi-hundred-gram scale. The transition from chromatographic purification to crystallization is a key step in developing a cost-effective and scalable process suitable for drug development campaigns.

References

  • D. S. Tan, "Diversity-oriented synthesis: exploring the intersections of biology, chemistry, and drug discovery," Chemistry & Biology, vol. 12, no. 5, pp. 483-487, 2005. [Link]

  • F. Lovering, J. Bikker, and C. Humblet, "Escape from flatland: increasing saturation as an approach to improving clinical success," Journal of Medicinal Chemistry, vol. 52, no. 21, pp. 6752-6756, 2009. [Link]

  • A. de Meijere, S. I. Kozhushkov, and A. I. Savchenko, "Titanium-mediated syntheses of cyclopropylamines," Journal of Organometallic Chemistry, vol. 689, no. 13, pp. 2033-2055, 2004. [Link]

  • METTLER TOLEDO, "Grignard Reaction Scale-up – 4 Steps to Control Development," White Paper. [Link]

  • Organic Chemistry Portal, "Kulinkovich-de Meijere Reaction." [Link]

  • Wikipedia, "Kulinkovich reaction." [Link]

  • J. D. Moseley, R. L. Graden, and T. M. Williams, "Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation," Organic Process Research & Development, vol. 16, no. 5, pp. 836-839, 2012. [Link]

  • Veranova, "Separations and Purifications." [Link]

  • Sarpong Group, "Quenching of Pyrophoric Materials," University of California, Berkeley. [Link]

Sources

Method

Escaping Flatland: A Guide to Utilizing Spirocyclic Scaffolds for Enhanced Molecular Three-Dimensionality

Introduction: The Imperative for Three-Dimensionality in Drug Discovery In the landscape of modern drug discovery, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Three-Dimensionality in Drug Discovery

In the landscape of modern drug discovery, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is a perpetual challenge. For decades, medicinal chemistry has been dominated by "flat," aromatic, sp²-rich molecules. While this chemical space has yielded numerous successful drugs, it is also associated with limitations such as off-target effects and metabolic liabilities.[1][2] The concept of "escaping flatland" advocates for the exploration of more three-dimensional (3D) molecular architectures, which are believed to offer a higher probability of success in clinical development.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool to impart this desirable 3D character to drug candidates.[2][3]

This technical guide provides an in-depth exploration of the strategic application of spirocyclic scaffolds in medicinal chemistry. We will delve into the rationale behind their use, provide detailed protocols for the synthesis of key spirocyclic building blocks, and present application notes on how to leverage these unique structures to optimize drug-like properties.

The Spirocyclic Advantage: A Paradigm Shift in Molecular Design

The incorporation of a spirocyclic moiety into a molecule offers several distinct advantages over more conventional, flexible, or planar scaffolds. These benefits stem from the unique conformational and stereochemical properties inherent to the spirocyclic core.

Conformational Rigidity and Pre-organization

One of the most significant advantages of spirocycles is their inherent rigidity.[4] By locking rotatable bonds and restricting the conformational freedom of a molecule, a spirocyclic scaffold can pre-organize the pharmacophoric elements in a bioactive conformation for optimal interaction with the target protein. This reduction in the entropic penalty upon binding can lead to a significant increase in potency and selectivity.[5]

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} caption: "Spirocycles reduce the entropic penalty of binding."

Enhanced Physicochemical Properties

The introduction of sp³-rich spirocyclic scaffolds can significantly improve the physicochemical properties of a drug candidate. Shifting from planar, aromatic structures generally correlates with improved solubility, decreased lipophilicity, and better metabolic stability.[6] For instance, the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety has been shown to lower logD values and improve metabolic stability.[7]

Exploration of Novel Chemical Space and Intellectual Property

Spirocyclic scaffolds provide access to novel and underexplored areas of chemical space.[2] This structural novelty is not only beneficial for discovering new biological activities but also crucial for securing intellectual property in a competitive landscape. The unique 3D arrangement of substituents, often referred to as "exit vectors," allows for precise and novel interactions with biological targets.[8]

dot graph { layout=neato; node [shape=point]; edge [len=1.5];

} caption: "Defined exit vectors from a spirocyclic core."

Application Notes: Strategic Implementation of Spirocyclic Scaffolds

The successful application of spirocyclic scaffolds requires a thoughtful and strategic approach. The following notes provide guidance on their implementation in drug discovery programs.

Spirocycles as Bioisosteres

Spirocyclic systems can serve as excellent bioisosteres for more common saturated and unsaturated ring systems. For example, a spiro[3.3]heptane core can act as a saturated bioisostere of a phenyl ring, offering a 3D alternative with improved physicochemical properties.[9] Similarly, heteroatom-containing spirocycles like 2,6-diazaspiro[3.3]heptane can be considered as conformationally restricted analogs of piperazine.

Common Fragment Spirocyclic Bioisostere Key Advantages
PhenylSpiro[3.3]heptaneIncreased Fsp³, improved solubility, novel IP space.
Piperazine2,6-Diazaspiro[3.3]heptaneConformational rigidity, improved metabolic stability.
Morpholine2-Oxa-6-azaspiro[3.3]heptaneLowered logD, enhanced solubility.
CyclohexaneSpiro[3.3]heptaneDefined exit vectors, potential for improved potency.
Impact on ADME Properties

The incorporation of spirocycles can have a profound and often beneficial impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. The increased sp³ character and reduced planarity can lead to decreased interaction with metabolizing enzymes such as cytochrome P450s, thereby improving metabolic stability.[9] However, it is crucial to experimentally assess these properties for each new spirocyclic series.

Protocols: Synthesis and Characterization of Key Spirocyclic Scaffolds

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative spirocyclic building blocks. These protocols are designed to be self-validating, with clear endpoints and characterization steps to ensure the identity and purity of the desired products.

Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

This protocol describes the synthesis of a key diazaspiro[3.3]heptane scaffold, a valuable building block for library synthesis.[10]

Materials:

  • (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine

  • Potassium tert-butoxide (t-BuOK), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Ethyl acetate, hexanes (for chromatography)

Procedure:

  • To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol, 1 equiv) in anhydrous THF (1.5 mL) in a sealed tube, add t-BuOK (1.53 mL, 1.53 mmol, 1.0 M solution in THF, 2.2 equiv).

  • Heat the reaction mixture at 70 °C.

  • After 90 minutes, add an additional portion of t-BuOK (0.7 mL, 0.7 mmol, 1.0 M solution in THF, 1 equiv) and continue heating for a further 1 hour.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity of the final product.[10]

  • LC-MS: To determine the molecular weight and purity.[10]

dot graph G { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Workflow for the synthesis of a diazaspiro[3.3]heptane."

Protocol 2: Synthesis of a Spirocyclic Pyrrolidine via Azomethine Ylide Cycloaddition

This protocol outlines a two-step synthesis of spirocyclic pyrrolidines from common cyclic ketones, a versatile method for generating diverse scaffolds.[11]

Materials:

  • Cyclic ketone (e.g., cyclohexanone)

  • (Diethoxyphosphoryl)acetic acid

  • N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine

  • Trifluoroacetic acid (TFA)

  • Cesium fluoride (CsF)

  • Acetonitrile (ACN)

Procedure: Step A: Synthesis of the exocyclic alkene

  • Synthesize the corresponding exocyclic α,β-unsaturated ester from the cyclic ketone via a Horner-Wadsworth-Emmons reaction with (diethoxyphosphoryl)acetic acid.

Step B: [3+2] Cycloaddition

  • To a solution of the exocyclic alkene from Step A in acetonitrile, add N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine and a catalytic amount of trifluoroacetic acid.

  • Add cesium fluoride to the reaction mixture to generate the azomethine ylide in situ.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to yield the spirocyclic pyrrolidine.

Characterization:

  • NMR (¹H, ¹³C): To confirm the spirocyclic pyrrolidine structure and stereochemistry.[11]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.[11]

Protocol 3: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a general workflow for evaluating the metabolic stability of newly synthesized spirocyclic compounds.[9]

Materials:

  • Test compound (spirocyclic derivative)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate the HLM with phosphate buffer at 37 °C.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plates to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the disappearance rate of the parent compound.[9]

Parameter Description Significance
t½ (min) The time required for 50% of the compound to be metabolized.A longer half-life generally indicates greater metabolic stability.
Clint (µL/min/mg protein) The intrinsic ability of the liver to metabolize a drug.A lower intrinsic clearance suggests better metabolic stability.

Conclusion and Future Outlook

Spirocyclic scaffolds represent a significant opportunity to escape the confines of "flatland" and venture into the more biologically relevant three-dimensional chemical space. Their inherent rigidity, coupled with their ability to improve physicochemical and ADME properties, makes them an invaluable tool for the modern medicinal chemist. The synthetic protocols and application notes provided herein offer a practical guide for the effective utilization of these powerful scaffolds in drug discovery programs. As synthetic methodologies continue to advance, the accessibility and diversity of spirocyclic building blocks will undoubtedly expand, further fueling their integration into the next generation of therapeutic agents.[2]

References

  • Dandapani, S., & Marcaurelle, L. A. (2010). Spirocyclic scaffolds in medicinal chemistry. Current Opinion in Chemical Biology, 14(3), 312-319.
  • Hamza, D., & Miller, M. J. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2004(12), 2167-2169.
  • Chalyk, B., Butko, M., Yanshyna, O., Gavrilenko, K., Druzhenko, T., & Mykhailiuk, P. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 23(66), 16782-16786.
  • Caron, S., Dugger, R. W., Ruggeri, S. G., Ragan, J. A., & Ripin, D. H. (2006). Large-Scale Oxidations in the Pharmaceutical Industry. Chemical Reviews, 106(7), 2943-2989.
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2018). Molecules, 23(9), 2298.
  • Approach to Heterospirocycles for Medicinal Chemistry. (2025). Organic Letters.
  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. (n.d.).
  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-28.
  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. (n.d.). Thieme Chemistry. Retrieved January 19, 2026, from [Link]

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. (2014). Journal of the American Chemical Society, 136(50), 17374-17377.
  • Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6549.
  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2011). Organic Letters, 13(24), 6472-6475.
  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. (2005). Organic Letters, 7(21), 4641-4644.
  • Synthesis of spirocyclic ketones 3 a–k. Reactions were carried out with... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). ACS Omega, 8(29), 26343-26349.
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.). Enamine.
  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). (2020). Marine Drugs, 18(6), 319.
  • Diastereoselective Synthesis of Cyclic and Spirocyclic Quaternary Carbons via Iron-Catalyzed Ring Contraction of Cyclic Ketones: A Formal Synthesis of Perhydrohistrionicotoxin. (2025). Organic Letters.
  • Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2020). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • One-Pot Tandem/Spirocyclization Reaction: Synthesis of Spiro[pyridine-thiazolidine] Ring Derivatives. (2024). The Journal of Organic Chemistry.
  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. (2016). Chemical Science, 7(7), 4353-4363.
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribul
  • Metabolic stability assay in human, rat, dog or mouse hep
  • Using Nuclear Magnetic Resonance (NMR)
  • Impurity Synthesis And Identification. (n.d.). SpiroChem. Retrieved January 19, 2026, from [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004). In Methods in Molecular Biology (Vol. 290, pp. 109-122). Humana Press.
  • Metabolic stability assay in human, rat, dog or mouse hep
  • Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib. (n.d.). Enamine.
  • LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Box, K., Comer, J., & Taylor, R. (2011). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. ADMET & DMPK, 1(1), 1-10.
  • Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characteriz
  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from St
  • Physicochemistry. (2012). In Drug Stereochemistry: Analytical Methods and Pharmacology, Third Edition (pp. 1-26). Wiley-VCH.
  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (2019). ACS Medicinal Chemistry Letters, 10(12), 1673-1679.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Spirocyclization

Welcome to the technical support center for spirocyclization reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing spir...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirocyclization reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing spirocyclic frameworks, a common motif in natural products and pharmaceuticals.[1][2][3] Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common experimental hurdles and achieve your synthetic goals.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during your spirocyclization experiments in a question-and-answer format.

Question 1: My spirocyclization reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

Low yields are a frequent challenge in spirocyclization reactions and can stem from several factors. A systematic approach to troubleshooting is often the most effective.[4][5]

  • Sub-optimal Reaction Conditions: The chosen temperature, reaction time, and concentration may not be ideal for your specific substrate. Some reactions benefit from lower temperatures to minimize side reactions, while others require higher temperatures to overcome activation energy barriers.[4][6]

    • Solution: Systematically screen reaction parameters. This can be done by varying one parameter at a time (e.g., temperature in 10 °C increments) while keeping others constant. High-throughput experimentation (HTE) can also be a powerful tool for rapid optimization.

  • Catalyst and Ligand Issues: In catalyzed reactions, the choice of catalyst and ligand is crucial. The catalyst may be inactive, or the ligand may not be optimal for the desired transformation.[7]

    • Solution: Screen a variety of catalysts and ligands. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can significantly impact both yield and enantioselectivity.[4][8] Consider also the catalyst loading; a higher loading might be necessary to drive the reaction to completion.

  • Poor Starting Material Quality: Impurities in your starting materials can poison the catalyst or lead to unwanted side reactions.[4]

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or column chromatography.

  • Product Decomposition: The desired spirocyclic product may be unstable under the reaction or workup conditions.[4][9]

    • Solution: Monitor the reaction progress over time using techniques like TLC or LC-MS to check for product decomposition. If decomposition is observed, consider running the reaction for a shorter duration, at a lower temperature, or modifying the workup procedure (e.g., using a milder pH).[4][5]

Troubleshooting Workflow for Low Yield

Below is a decision tree to guide your troubleshooting process for low-yield spirocyclization reactions.

LowYieldTroubleshooting start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Conc.) start->check_conditions optimize_conditions Systematically Screen Conditions check_conditions->optimize_conditions Sub-optimal? check_catalyst Evaluate Catalyst/Ligand (If applicable) check_conditions->check_catalyst Optimal success Improved Yield optimize_conditions->success screen_catalysts Screen Different Catalysts/Ligands check_catalyst->screen_catalysts Ineffective? check_sm Assess Starting Material Purity check_catalyst->check_sm Effective screen_catalysts->success purify_sm Purify Starting Materials check_sm->purify_sm Impure? check_product_stability Investigate Product Stability check_sm->check_product_stability Pure purify_sm->success modify_workup Modify Reaction Time/ Workup Conditions check_product_stability->modify_workup Unstable? check_product_stability->success Stable modify_workup->success

Caption: A decision tree for troubleshooting low yields in spirocyclization.

Question 2: I am observing the formation of significant side products in my reaction. How can I minimize these?

The formation of side products can significantly reduce the yield of the desired spirocycle. Common side reactions include:

  • Intermolecular Reactions: If the intramolecular spirocyclization is slow, intermolecular reactions between starting material molecules can become competitive.[10]

    • Solution: Employ high-dilution conditions by running the reaction at a lower concentration. This can be achieved by adding the substrate slowly to the reaction mixture over an extended period.

  • Rearrangement Products: In some cases, the initially formed spirocyclic product can undergo rearrangement to a more stable, non-spirocyclic product. For example, spirocyclic cyclohexadienones can rearrange to phenols.[10][11]

    • Solution: Modifying the catalyst or solvent system may help to stabilize the desired product and prevent rearrangement. A change in temperature could also influence the rate of rearrangement versus the rate of the desired reaction.

  • Elimination Reactions: Depending on the substrate and reaction conditions, elimination reactions can compete with the desired cyclization.

    • Solution: Carefully choose the base and solvent. A bulkier, non-nucleophilic base might be preferable. Lowering the reaction temperature can also disfavor elimination pathways.

Question 3: The diastereoselectivity or enantioselectivity of my spirocyclization is poor. How can I improve the stereochemical outcome?

Achieving high stereoselectivity is often a key challenge in spirocyclization.[9][12] The spatial arrangement of the newly formed stereocenters is influenced by several factors:

  • Catalyst/Ligand Control: For catalyzed reactions, the choice of a chiral catalyst and/or ligand is paramount for controlling stereoselectivity.[13][14]

    • Solution: Screen a variety of chiral ligands or catalysts. Even minor structural changes to the ligand can have a significant impact on the stereochemical outcome.[10]

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the transition state of the cyclization, thereby affecting the diastereoselectivity.[15][16] In some cases, changing the solvent can even reverse the diastereoselectivity of the reaction.[4]

    • Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).

  • Temperature: Lower reaction temperatures often lead to higher selectivity as the transition states leading to different stereoisomers are more energetically differentiated.[17]

    • Solution: Conduct the reaction at lower temperatures, if the reaction rate is still acceptable.

  • Substrate Control: The inherent stereochemistry of the starting material can direct the formation of a particular stereoisomer.

    • Solution: If applicable, consider modifying the substrate to introduce a directing group that can influence the stereochemical outcome.

Frequently Asked Questions (FAQs)

Q1: How do I choose an appropriate catalyst for my spirocyclization reaction?

The choice of catalyst depends heavily on the specific transformation you are trying to achieve. For asymmetric spirocyclization, chiral organocatalysts and organometallic catalysts are commonly employed.[13] Reviewing the literature for similar spirocyclization reactions is an excellent starting point. If you are developing a novel transformation, a catalyst screening approach is recommended. Consider factors like the functional groups present in your substrate and the proposed reaction mechanism.[18]

Q2: What is the role of protecting groups in spirocyclization, and when should I use them?

Protecting groups are used to temporarily mask reactive functional groups to prevent them from interfering with the desired spirocyclization reaction.[19][20][21] You should consider using a protecting group if your starting material contains functional groups that are incompatible with the reaction conditions (e.g., acidic or basic conditions, or reactivity with the catalyst). An ideal protecting group should be easy to install and remove in high yield under mild conditions that do not affect the rest of the molecule.[22][23]

Q3: How can I confirm the structure and stereochemistry of my spirocyclic product?

A combination of spectroscopic and analytical techniques is typically used for structural elucidation.[12][24][25]

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY/ROESY): Provides detailed information about the connectivity of atoms and the relative stereochemistry of the product. NOESY/ROESY experiments are particularly useful for determining through-space correlations between protons, which can help establish stereochemical relationships.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry, if a suitable crystal can be obtained.

Experimental Protocols

Protocol 1: General Procedure for Catalyst and Ligand Screening in a Metal-Catalyzed Spirocyclization

This protocol outlines a general approach for screening different catalysts and ligands to optimize the yield and enantioselectivity of a spirocyclization reaction.

  • Preparation: In an array of oven-dried vials equipped with stir bars, add the appropriate catalyst precursor (e.g., Ni(COD)₂, Pd₂(dba)₃) and ligand under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Substrate Addition: To each vial, add the chosen solvent, followed by the starting material.

  • Initiation: Add the reagent that initiates the reaction (e.g., a base or an oxidant).

  • Reaction: Stir the vials at the desired temperature for a set period.

  • Quenching and Workup: Quench the reactions and perform a standard aqueous workup.

  • Analysis: Analyze the crude reaction mixtures by a suitable method (e.g., ¹H NMR, LC-MS, or GC-MS with a chiral column) to determine the conversion, yield, and enantiomeric excess.

Table 1: Example of a Catalyst/Ligand Screening Table

EntryCatalyst (mol%)Ligand (mol%)SolventYield (%)ee (%)
1Ni(COD)₂ (5)SL-M004-1 (6)Toluene8562
2Ni(COD)₂ (5)SL-M001-1 (6)TBME9083
3Ni(COD)₂ (5)SL-M009-1 (6)TBME9769
4Pd₂(dba)₃ (2.5)(S)-BINAP (6)THF7592

Data is hypothetical and for illustrative purposes.

Protocol 2: General Procedure for Solvent Screening

This protocol provides a framework for evaluating the effect of different solvents on a spirocyclization reaction.

  • Setup: In a series of identical reaction vessels, place the starting material and any solid reagents.

  • Solvent Addition: To each vessel, add a different solvent to be tested.

  • Reaction Initiation: Add any remaining reagents and bring the reactions to the desired temperature.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS.

  • Workup and Analysis: Once the reactions are complete, perform a standard workup and analyze the products to determine the yield and diastereomeric ratio or enantiomeric excess.

Table 2: Example of a Solvent Screening Table

EntrySolventTemperature (°C)Yield (%)dr (or ee%)
1Toluene80653:1
2THF60785:1
3DCM408510:1
4Acetonitrile80501:2

Data is hypothetical and for illustrative purposes.

Interplay of Key Reaction Parameters

The optimization of a spirocyclization reaction often involves balancing several competing factors. The following diagram illustrates the interconnectedness of key reaction parameters.

ReactionParameters Yield Yield Selectivity Stereoselectivity Rate Reaction Rate Temperature Temperature Temperature->Yield Temperature->Selectivity Temperature->Rate Concentration Concentration Concentration->Yield Concentration->Rate Solvent Solvent Solvent->Yield Solvent->Selectivity Solvent->Rate Catalyst Catalyst Catalyst->Yield Catalyst->Selectivity Catalyst->Rate

Caption: The relationship between key reaction parameters in spirocyclization.

References

  • Benchchem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Benchchem.
  • Chemical Science (RSC Publishing). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study.
  • Journal of the American Chemical Society. Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid.
  • Publish.
  • Sci-Hub. Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds.
  • NIH. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity.
  • Department of Chemistry : University of Rochester. Troubleshooting: How to Improve Yield.
  • OUCI. Characterization techniques for synthesized spirooxindole scaffold.
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  • PMC - PubMed Central - NIH.
  • RSC Publishing. Solvent effects on stereoselectivity: more than just an environment.
  • PMC - PubMed Central - NIH. Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • ResearchGate. Diastereoselective Spirocyclization via Intramolecular C(sp)−H Bond Functionalization Triggered by Sequential[4][12]‐Hydride Shift/Cyclization Process: Approach to Spiro‐tetrahydroquinolines.

  • PMC - NIH.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Taylor & Francis Online.
  • Protecting Groups.
  • Experts@Minnesota. Asymmetric catalysis for the synthesis of spirocyclic compounds.
  • ACS Publications.
  • Organic Chemistry Portal. Protective Groups.
  • PMC - PubMed Central. Catalytic asymmetric synthesis of (N, N)
  • ResearchGate. Solvent effects on stereoselectivity: More than just an environment.
  • Department of Chemistry : University of Rochester. How To: Troubleshoot a Reaction.
  • PMC - NIH. Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes.
  • ResearchGate.
  • Reddit. What are some common causes of low reaction yields?.
  • ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry.
  • Wiley-VCH.
  • Wikipedia. Protecting group.
  • Sci-Hub. A new type of acid-catalyzed intramolecular 1, 4-addition to form carba-spirocyclic compounds.
  • ResearchGate.
  • Chemical Society Reviews (RSC Publishing).
  • Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties.
  • Organic Letters - ACS Publications.
  • Quora. What could be reason for getting a very low yield in organic chemistry?.
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  • ResearchGate. Temperature Dependent Product Yields for the Spin Forbidden Singlet Channel of the C(3P) + C2H2 Reaction.
  • NIH. Acetonyl Peroxy and Hydroperoxy Self- and Cross-Reactions: Temperature-Dependent Kinetic Parameters, Branching Fractions, and Chaperone Effects.
  • PubMed. Effects of temperature, pH and sugar concentration on the growth parameters of Saccharomyces cerevisiae, S. kudriavzevii and their interspecific hybrid.
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Optimization

Technical Support Center: Purification of Spirocyclic Lactams

Welcome to the technical support center dedicated to the purification challenges of spirocyclic lactams. This guide is designed for researchers, scientists, and drug development professionals, offering practical troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification challenges of spirocyclic lactams. This guide is designed for researchers, scientists, and drug development professionals, offering practical troubleshooting advice and in-depth answers to frequently asked questions. Our goal is to provide you with the expertise and validated protocols necessary to navigate the complexities of purifying these unique and often challenging molecules.

Introduction: The Purification Puzzle of Spirocyclic Lactams

Spirocyclic lactams are a prominent class of compounds in medicinal chemistry and drug discovery, valued for their rigid three-dimensional structures that can lead to enhanced biological activity and target specificity.[1][2][3] However, the same structural complexity that makes them attractive therapeutic candidates also presents significant purification challenges. The creation of a spirocenter often results in the formation of stereoisomers (diastereomers and enantiomers) with very similar physicochemical properties, making their separation a formidable task.[4] Furthermore, issues such as compound stability, the presence of structurally related impurities, and unpredictable chromatographic behavior are common hurdles.

This guide provides a structured approach to troubleshooting these challenges, grounded in the principles of organic chemistry and extensive field experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of spirocyclic lactams.

Q1: What are the primary methods for purifying spirocyclic lactams?

A1: The most common and effective methods for purifying spirocyclic lactams are:

  • Flash Column Chromatography: Ideal for initial, large-scale purification to remove major impurities and separate diastereomers with significant differences in polarity.[5]

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique, particularly useful for separating closely related diastereomers and for analytical purity assessment.[6][7]

  • Supercritical Fluid Chromatography (SFC): An increasingly popular "green" alternative to normal-phase HPLC, especially for chiral separations (separation of enantiomers). It offers faster run times and reduced solvent consumption.[8][9][10]

  • Recrystallization: A powerful technique for obtaining highly pure crystalline material, particularly effective for the final purification step if a suitable solvent system can be identified.[11][12]

Q2: My spirocyclic lactam is a mixture of diastereomers. Which technique is best for their separation?

A2: The choice of technique depends on the degree of separation required and the scale of your purification.

  • For diastereomers with a significant difference in polarity (a clear separation on a TLC plate), flash column chromatography is often sufficient for preparative scale separation.[5]

  • For diastereomers with very similar polarities, preparative HPLC or SFC is generally required.[8][9] A systematic comparison of these techniques has shown that SFC can often provide better resolution and higher throughput.[9] Chiral stationary phases can sometimes aid in the separation of diastereomers, even though they are primarily designed for enantiomers.[8]

Q3: How can I assess the purity and diastereomeric ratio of my purified spirocyclic lactam?

A3: A combination of analytical techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): Using an appropriate column and mobile phase, HPLC can provide excellent separation of diastereomers, allowing for quantification of the diastereomeric ratio.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: ¹H NMR can be a powerful tool for determining the diastereomeric ratio by integrating the signals of protons that are unique to each diastereomer.[13] This method is particularly useful when chromatographic separation is challenging.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the mass of the desired product and can help identify impurities.

Q4: My spirocyclic lactam seems to be degrading during purification. What are the likely causes and how can I prevent this?

A4: The β-lactam ring is susceptible to hydrolysis, particularly under acidic or basic conditions and at elevated temperatures.[14][15][16][17]

  • pH Sensitivity: Avoid strongly acidic or basic conditions during extraction and chromatography. If your silica gel is too acidic, you can use deactivated silica gel or add a small amount of a neutralizer like triethylamine to your eluent.[18] The hydrolytic stability of β-lactams is generally lowest at alkaline pH.[14][17]

  • Thermal Instability: Minimize exposure to high temperatures. If you need to remove solvent, use a rotary evaporator at a low temperature. Some spirocyclic lactams may have limited stability in solution at room temperature over extended periods.[4] It is advisable to store purified fractions at low temperatures.

Part 2: Troubleshooting Guide

This section provides a problem-and-solution approach to specific issues you may encounter during your experiments.

Chromatography Troubleshooting

Problem 1: My diastereomers are not separating on the flash column.

  • Cause & Solution:

    • Inadequate Solvent System: Your eluent may not have the optimal polarity. The ideal solvent system should give a good separation of spots on a TLC plate with the desired compound having an Rf value of around 0.2-0.35.[5][19] Experiment with different solvent mixtures and ratios.

    • Column Overloading: Too much sample loaded onto the column can lead to poor separation. As a general rule, for an easy separation, use a silica gel to compound ratio of 30-50:1 by weight. For more difficult separations, this ratio may need to be increased.[18]

    • Poor Column Packing: An improperly packed column with channels or cracks will result in poor separation. Ensure your silica gel is packed uniformly.

Problem 2: I'm observing significant peak tailing in my HPLC analysis.

  • Cause & Solution:

    • Secondary Interactions with Stationary Phase: The lactam or other functional groups on your molecule may be interacting with active sites (e.g., residual silanols) on the silica-based column. Adding a small amount of a modifier to your mobile phase, such as trifluoroacetic acid (for acidic compounds) or triethylamine (for basic compounds), can help to improve peak shape.[20] Adjusting the pH of the mobile phase with a buffer can also be effective.[20]

    • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.[20]

    • Mismatched Sample Solvent: Dissolving your sample in a solvent that is much stronger than your mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[6]

Recrystallization Troubleshooting

Problem 3: I can't find a suitable solvent for recrystallization.

  • Cause & Solution:

    • Finding the Right Balance: A good recrystallization solvent should dissolve your compound when hot but not when cold.[12] This often requires screening a variety of solvents with different polarities. A useful rule of thumb is that solvents with similar functional groups to your compound may be good solubilizers.[11]

    • Using a Solvent Pair: If a single solvent doesn't work, a two-solvent system can be effective. This typically involves a "good" solvent in which your compound is soluble and a "bad" solvent in which it is insoluble.[12] Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[11] You dissolve the compound in a minimal amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Problem 4: My spirocyclic lactam is "oiling out" instead of crystallizing.

  • Cause & Solution:

    • Solution is Too Saturated: "Oiling out" often occurs when the solution is cooled too quickly or is too concentrated. Try using a more dilute solution and allowing it to cool very slowly. Seeding the solution with a small crystal of the pure compound can also help to induce crystallization.

    • Inappropriate Solvent: The chosen solvent may not be suitable. Experiment with different solvent systems.

Part 3: Data & Protocols

Data Presentation

Table 1: Comparison of Purification Techniques for Spirocyclic Lactam Diastereomers

TechniqueResolutionThroughputSolvent ConsumptionCostBest Suited For
Flash Chromatography Low to ModerateHighHighLowInitial purification of large quantities, separation of diastereomers with significant polarity differences.[5]
Preparative HPLC HighLow to ModerateHighHighSeparation of closely eluting diastereomers, final purification of small to medium quantities.[8]
Preparative SFC HighHighLowMediumChiral separations (enantiomers), separation of diastereomers, "green" alternative to normal phase HPLC.[8][9][10]
Recrystallization Potentially Very HighVariesMediumLowFinal purification step to obtain high-purity crystalline material.[11][12]
Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

  • Solvent Selection: Identify a suitable solvent system using thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.2-0.35 for optimal separation.[19]

  • Column Packing:

    • Select a column of appropriate size for the amount of material to be purified.

    • Pack the column with silica gel (40-63 µm is standard) as a slurry in the chosen eluent.[19]

  • Sample Loading:

    • Dissolve the crude spirocyclic lactam in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the chosen solvent system, applying gentle air pressure to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator at a low temperature to avoid degradation.[4]

Protocol 2: Purity Assessment by ¹H NMR

  • Sample Preparation: Accurately weigh a sample of the purified spirocyclic lactam and a known internal standard. Dissolve them in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Analysis:

    • Identify well-resolved signals that are unique to each diastereomer.

    • Carefully integrate these signals.

    • The diastereomeric ratio can be calculated from the ratio of the integrals of the signals corresponding to each diastereomer.[13]

    • The overall purity can be determined by comparing the integral of the product signals to the integral of the internal standard.[2]

Part 4: Visualizations

Diagrams

Purification_Workflow cluster_0 Purification Strategy for Spirocyclic Lactams Start Crude Reaction Mixture Flash_Chrom Flash Column Chromatography Start->Flash_Chrom Purity_Check1 Purity & Diastereomer Ratio Analysis (TLC, NMR) Flash_Chrom->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization High Purity & Crystalline Prep_HPLC_SFC Preparative HPLC / SFC Purity_Check1->Prep_HPLC_SFC Low Purity / Inseparable Diastereomers Purity_Check2 Final Purity Analysis (HPLC, NMR, LC-MS) Recrystallization->Purity_Check2 Prep_HPLC_SFC->Purity_Check2 Purity_Check2->Prep_HPLC_SFC Needs Further Purification Pure_Product Pure Spirocyclic Lactam Purity_Check2->Pure_Product Meets Purity Specs

Caption: A typical workflow for the purification of spirocyclic lactams.

Troubleshooting_Diastereomer_Separation cluster_1 Troubleshooting Diastereomer Separation by Chromatography Problem Problem Poor/No Separation of Diastereomers Cause1 Potential Cause Inadequate Solvent System Problem->Cause1 Cause2 Potential Cause Column Overloading Problem->Cause2 Cause3 Potential Cause Very Similar Polarity Problem->Cause3 Solution1 Solution Optimize eluent using TLC (Rf ~0.2-0.35) Cause1->Solution1 Solution2 Solution2 Cause2->Solution2 Solution3 Solution Switch to higher resolution technique (Prep HPLC/SFC) Cause3->Solution3

Sources

Troubleshooting

Technical Support Center: Chiral Separation of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

Prepared by: Senior Application Scientist, Gemini Laboratories Welcome to the technical support center for the stereoisomeric separation of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate. This guide is designed for res...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for the stereoisomeric separation of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate. This guide is designed for researchers, chromatographers, and drug development professionals who are tackling the unique challenges associated with resolving the enantiomers of this spirocyclic compound. The rigid, three-dimensional nature of spirocycles can lead to complex interactions with chiral stationary phases (CSPs), making method development a nuanced process. This document provides in-depth, field-proven insights and systematic troubleshooting protocols to help you achieve robust and reproducible separations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm starting my method development. How do I select the initial chiral stationary phase (CSP) and mobile phase for this compound?

Answer: Selecting the right starting point is crucial for efficient method development. For a molecule like Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, which contains a carbamate, a ketone, and aromatic functionalities, polysaccharide-based CSPs are the most versatile and successful starting point.[1][2] These phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Expert Recommendation: We recommend a systematic screening approach using columns with complementary selectivities. A good initial screening set includes both amylose and cellulose-based CSPs.

Table 1: Recommended Initial CSP Screening Conditions

ParameterPrimary ConditionSecondary ConditionRationale
CSP 1 Amylose tris(3,5-dimethylphenylcarbamate)e.g., CHIRALPAK® IA, ADKnown for broad applicability and success with carbamates.[1]
CSP 2 Cellulose tris(3,5-dimethylphenylcarbamate)e.g., CHIRALCEL® ODOffers different spatial arrangement of chiral selectors, providing complementary selectivity.
Mobile Phase Normal Phase (NP)Hexane/Isopropanol (IPA) (80:20, v/v)NP mode often provides better selectivity for chiral separations.[3] IPA is a versatile alcohol modifier.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)-Standard starting flow rate for analytical columns.
Temperature 25 °C-A controlled, ambient temperature is a reliable baseline. Temperature effects can be explored later for optimization.[4]
Detection UV, 254 nm or 220 nm-The benzyl group provides strong UV absorbance.

Experimental Protocol: CSP Screening

  • Prepare a racemic standard of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate at approximately 1 mg/mL in the mobile phase.

  • Equilibrate the first column (e.g., CHIRALPAK® IA) with the Hexane/IPA (80:20) mobile phase until a stable baseline is achieved.

  • Inject 5-10 µL of the standard solution.

  • Analyze the chromatogram for any sign of peak splitting or separation. Even partial resolution is a positive indicator.[4]

  • Repeat steps 2-4 for the second column (e.g., CHIRALCEL® OD).

  • Compare the results to select the most promising CSP for further optimization.

Question 2: I've tried the initial screening conditions, but I'm seeing no separation or very poor resolution (Rs < 1.0). What are my next steps?

Answer: Achieving baseline separation is an iterative process. If the initial screening fails, a systematic optimization of the mobile phase and temperature is the next logical step before abandoning a CSP. The goal is to modulate the strength and nature of the interactions between your enantiomers and the stationary phase.

Troubleshooting Workflow: Poor or No Resolution

G start Start: Poor Resolution (Rs < 1.0) mod_type Change Alcohol Modifier (e.g., IPA to EtOH) start->mod_type Is selectivity (α) close to 1? mod_percent Vary Modifier Percentage (e.g., 10% to 30% in 5% steps) mod_type->mod_percent Partial improvement? new_csp Screen Different CSP Family (e.g., Pirkle-type or Cyclodextrin) mod_type->new_csp No improvement temp Optimize Temperature (e.g., 10°C, 25°C, 40°C) mod_percent->temp Still suboptimal? mod_percent->new_csp No improvement additives Introduce Additives? (Not typically needed for this neutral analyte) temp->additives Peak shape issues? temp->new_csp No improvement result Optimized Separation additives->result Resolution > 1.5 new_csp->start Restart screening G cluster_factors Primary Factors Influencing Separation cluster_params Experimental Parameters Resolution Resolution (Rs) Selectivity Selectivity (α) Resolution->Selectivity Directly proportional Efficiency Efficiency (N) Resolution->Efficiency Proportional to √N Retention Retention Factor (k') Resolution->Retention Function of k' CSP Chiral Stationary Phase CSP->Selectivity MobilePhase Mobile Phase Composition MobilePhase->Selectivity MobilePhase->Retention Temperature Temperature Temperature->Selectivity Temperature->Efficiency Temperature->Retention FlowRate Flow Rate FlowRate->Efficiency

Sources

Optimization

Azaspiro Compound Synthesis: A Technical Support and Troubleshooting Guide

Welcome to the Technical Support Center for Azaspiro Compound Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azaspiro Compound Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable scaffolds. Azaspiro compounds, with their rigid, three-dimensional structures, are pivotal in medicinal chemistry. However, their synthesis is often accompanied by challenges, including low yields, unexpected byproducts, and difficulties in controlling stereochemistry.

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you overcome common hurdles in your synthetic endeavors.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most critical factors to control in azaspiro synthesis?

    • How do I choose the right synthetic strategy for my target azaspiro compound?

  • Troubleshooting Guide by Reaction Type

    • Pictet-Spengler Reaction

    • Aza-Prins Cyclization

    • Dearomative Spirocyclization

    • Ring-Closing Metathesis (RCM)

    • Intramolecular Hydroamination

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control in the synthesis of azaspiro compounds?

A1: The successful synthesis of azaspiro compounds hinges on the careful control of several key parameters:

  • Stereocontrol: The formation of the spirocenter creates a chiral center, and controlling its stereochemistry is often a primary challenge. The choice of chiral catalysts, substrates, and reaction conditions can significantly influence the diastereoselectivity and enantioselectivity of the cyclization.[1][2][3][4]

  • Reaction Kinetics vs. Thermodynamics: Many azaspirocyclization reactions can lead to multiple products through competing kinetic and thermodynamic pathways. Understanding these pathways is crucial for directing the reaction toward the desired isomer. Temperature, reaction time, and catalyst choice play a pivotal role in this control.

  • Substrate Reactivity: The electronic and steric properties of the starting materials can dramatically affect the reaction outcome. For instance, in the Pictet-Spengler reaction, electron-rich aromatic rings facilitate cyclization, while electron-deficient ones may require harsher conditions.[2]

  • Catalyst Selection and Loading: The choice of catalyst is critical and reaction-specific. For example, in Ring-Closing Metathesis (RCM), the catalyst's stability and activity can influence the yield and prevent side reactions like isomerization.[5][6]

  • Solvent and Additives: The solvent can influence the solubility of reactants and intermediates, as well as the stability of charged species, thereby affecting reaction rates and selectivity. Additives can be used to modulate catalyst activity or suppress side reactions.

Q2: How do I choose the right synthetic strategy for my target azaspiro compound?

A2: The selection of an appropriate synthetic strategy depends on several factors related to the target molecule's structure and desired properties:

  • Ring Size and Heteroatom Position: Different methods are better suited for constructing specific ring sizes. For instance, the aza-Prins reaction is excellent for forming six-membered rings, while intramolecular hydroamination can be adapted for various ring sizes.

  • Desired Functional Group Tolerance: Some methods, like RCM, are known for their high functional group tolerance, making them suitable for complex molecules. In contrast, reactions requiring harsh acidic or basic conditions may not be compatible with sensitive functional groups.

  • Stereochemical Requirements: If a specific stereoisomer is required, strategies that offer high levels of stereocontrol, such as asymmetric catalysis in the Pictet-Spengler reaction, should be prioritized.[2][3][4]

  • Availability of Starting Materials: The accessibility and cost of the necessary starting materials can also be a deciding factor.

  • Scalability: For drug development applications, the scalability of the chosen route is a critical consideration. Some reactions that work well on a small scale may be challenging to implement on a larger scale.

Troubleshooting Guide by Reaction Type

This section provides detailed troubleshooting for common issues encountered during the synthesis of azaspiro compounds, categorized by the synthetic method.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for constructing tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which can be precursors to azaspiro compounds.[2]

Q: My Pictet-Spengler reaction is giving me a mixture of diastereomers. How can I improve the stereoselectivity?

A: Poor diastereoselectivity in the Pictet-Spengler reaction is a common issue, arising from the cyclization of the intermediate iminium ion. The facial selectivity of the nucleophilic attack by the aromatic ring on the iminium ion determines the stereochemistry of the newly formed stereocenter.

Causality and Troubleshooting:

  • Mechanism Insight: The formation of a mixture of diastereomers indicates that the energy difference between the transition states leading to the two isomers is small. The stereochemical outcome is influenced by the substituents on both the tryptamine (or phenethylamine) precursor and the aldehyde/ketone.[3]

  • Protocol for Improving Diastereoselectivity:

    • Chiral Auxiliaries: Employing a chiral auxiliary on the nitrogen or the aldehyde can effectively bias one face of the iminium ion for the cyclization.

    • Chiral Catalysts: The use of chiral Brønsted acids or Lewis acids can create a chiral environment around the iminium ion, favoring the formation of one diastereomer.[2][4] Chiral phosphoric acids have shown particular promise in controlling both axial and point stereogenicity.[7]

    • Temperature Optimization: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lower activation energy.

    • Solvent Effects: The polarity of the solvent can influence the conformation of the iminium ion intermediate and the transition state geometry. A screen of different solvents is recommended.

Illustrative Workflow for Stereocontrol:

Caption: Decision workflow for improving diastereoselectivity in the Pictet-Spengler reaction.

Aza-Prins Cyclization

The aza-Prins reaction is a versatile method for the synthesis of nitrogen-containing heterocycles, including azaspiro compounds, through the cyclization of an N-acyliminium ion with an alkene.

Q: I am observing the formation of an undesired regioisomer or byproduct in my aza-Prins cyclization. What is the likely cause and how can I suppress it?

A: The formation of undesired products in an aza-Prins reaction often stems from competing reaction pathways, such as aza-Cope rearrangement, or alternative cyclization modes.

Causality and Troubleshooting:

  • Mechanistic Considerations: The aza-Prins reaction proceeds through a carbocationic intermediate after the initial cyclization. This carbocation can be trapped by a nucleophile, or it can undergo rearrangement. The aza-Cope rearrangement is a common competing pathway, especially at higher temperatures.[8] The regioselectivity of the initial cyclization (endo vs. exo) can also lead to different ring sizes.

  • Strategies for Minimizing Side Reactions:

    • Temperature Control: The aza-Cope rearrangement is often favored at higher temperatures. Running the reaction at lower temperatures can suppress this side reaction.

    • Choice of Lewis Acid: The nature of the Lewis acid can influence the stability of the carbocationic intermediate and the relative rates of the desired cyclization and competing pathways. A screen of Lewis acids (e.g., InCl₃, Sc(OTf)₃) is recommended.

    • Nucleophile Concentration: If the desired outcome is the trapping of the carbocation by an external nucleophile, ensuring a sufficient concentration of that nucleophile is crucial.

    • Substrate Design: The substitution pattern on the alkene and the nitrogen atom can influence the propensity for rearrangement.

Data Summary: Effect of Temperature on Aza-Prins vs. Aza-Cope

TemperaturePredominant Pathway
Low (e.g., 0 °C to RT)Aza-Prins Cyclization
High (e.g., > 80 °C)Aza-Cope Rearrangement
Dearomative Spirocyclization

Dearomative spirocyclization of indoles is a powerful strategy to access spiroindolenines and spiroindolines. However, a common side reaction is the Wagner-Meerwein rearrangement.[9]

Q: My dearomative spirocyclization of an indole derivative is yielding a rearranged product instead of the desired spirocycle. How can I prevent this?

A: The Wagner-Meerwein rearrangement in this context is driven by the release of ring strain and the restoration of aromaticity. The initially formed spiroindoleninium ion can undergo a 1,2-shift of one of the newly formed C-C bonds from the C3 to the C2 position of the indole core.

Causality and Troubleshooting:

  • Mechanistic Insight: The stability of the spiroindoleninium intermediate is key. If this intermediate is long-lived, it is more likely to undergo rearrangement. The nature of the substituents on the indole nitrogen and the cyclizing chain can influence the stability of this intermediate.

  • Methods to Suppress Wagner-Meerwein Rearrangement:

    • Rapid Trapping of the Intermediate: The most effective way to prevent the rearrangement is to trap the spiroindoleninium ion quickly. This can be achieved by including a nucleophile in the reaction mixture that can rapidly attack the C2 position.

    • Use of Bulky Protecting Groups: A bulky protecting group on the indole nitrogen can sterically hinder the rearrangement pathway.

    • Catalyst Choice: The choice of catalyst can influence the lifetime of the spiroindoleninium intermediate. Milder catalysts may favor the desired spirocyclization.

    • Low Temperature: Running the reaction at lower temperatures can disfavor the rearrangement, which typically has a higher activation energy than the initial cyclization.

Reaction Pathway Diagram:

Dearomative_Spirocyclization Indole Indole Derivative Spiroindoleninium Spiroindoleninium Intermediate Indole->Spiroindoleninium Cyclization Desired_Product Desired Spirocycle Spiroindoleninium->Desired_Product Trapping Rearranged_Product Rearranged Product Spiroindoleninium->Rearranged_Product Wagner-Meerwein Shift

Caption: Competing pathways in the dearomative spirocyclization of indoles.

Ring-Closing Metathesis (RCM)

RCM is a powerful method for forming cyclic alkenes, including those found in azaspiro compounds. A common side reaction is the formation of dimers or oligomers.

Q: My RCM reaction is producing a significant amount of dimer. How can I favor the intramolecular cyclization?

A: Dimerization in RCM is an intermolecular reaction that competes with the desired intramolecular cyclization. The outcome is primarily governed by the effective concentration of the diene substrate.

Causality and Troubleshooting:

  • Concentration Effects: At high concentrations, the probability of two different molecules reacting (intermolecular) is higher. At low concentrations, the ends of the same molecule are more likely to find each other (intramolecular).

  • Strategies to Minimize Dimerization:

    • High Dilution: The most common and effective strategy is to perform the reaction under high dilution conditions (typically 0.001–0.05 M). This can be achieved by the slow addition of the substrate and/or catalyst to a large volume of solvent.

    • Catalyst Choice: Some RCM catalysts are more prone to promoting dimerization than others. Screening different generations of Grubbs or Hoveyda-Grubbs catalysts can be beneficial. Cationic ruthenium catalysts have been shown to be stable and less prone to dimerization.[6]

    • Temperature: The effect of temperature is substrate-dependent. In some cases, higher temperatures can favor the intramolecular reaction.

    • Substrate Structure: Substrates that are pre-disposed to cyclize due to conformational effects are less likely to dimerize.

Experimental Protocol: High Dilution RCM

  • Set up a reaction vessel with a large volume of degassed solvent (e.g., toluene or dichloromethane).

  • Prepare two separate solutions: one of the diene substrate and one of the RCM catalyst, both in the same degassed solvent.

  • Using syringe pumps, add both solutions slowly and simultaneously to the reaction vessel over a period of several hours.

  • Monitor the reaction by TLC or GC-MS.

Intramolecular Hydroamination

Intramolecular hydroamination is an atom-economical method for the synthesis of cyclic amines. A potential side reaction is the formation of a bis-adduct, a tertiary amine.[10][11]

Q: My intramolecular hydroamination of a primary aminoalkene is yielding a tertiary amine byproduct. What is causing this and how can I avoid it?

A: The formation of a tertiary amine byproduct suggests that the initially formed cyclic secondary amine is undergoing a subsequent intermolecular hydroamination with another molecule of the starting aminoalkene.

Causality and Troubleshooting:

  • Reaction Mechanism: The catalyst can activate both the primary amine of the starting material and the secondary amine of the product. If the cyclic secondary amine product is more reactive towards hydroamination than the starting primary amine, byproduct formation will be significant.

  • Methods to Suppress Bis-Adduct Formation:

    • Control of Stoichiometry: Using a slight excess of the aminoalkene can sometimes suppress the secondary reaction, but this is not always effective.

    • Catalyst Design: The choice of catalyst and ligands is crucial. Some catalysts may exhibit a higher selectivity for the hydroamination of primary amines over secondary amines.

    • Reaction Conditions:

      • Concentration: Similar to RCM, running the reaction at high dilution can favor the intramolecular cyclization over the intermolecular side reaction.

      • Temperature: Lowering the reaction temperature may help to improve selectivity.

    • Protecting Groups: In some cases, it may be necessary to use a protecting group on the nitrogen that can be removed after the cyclization.

References

  • Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. National Institutes of Health. [Link]

  • Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. National Institutes of Health. [Link]

  • A detailed investigation of the aza-Prins reaction. Dobbs Research Group. [Link]

  • The Aza-Prins Reaction in the Synthesis of Natural Products and Analogues. ResearchGate. [Link]

  • Prins Reaction. Organic Chemistry Portal. [Link]

  • Photocatalytic Anti-Markovnikov Hydroamination of Alkenes with Primary Heteroaryl Amines. National Institutes of Health. [Link]

  • Recent advances in spirocyclization of indole derivatives. Royal Society of Chemistry. [Link]

  • A detailed investigation of the aza-Prins reaction. ResearchGate. [Link]

  • Dimer ring-closing metathesis. ResearchGate. [Link]

  • Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. ACS Publications. [Link]

  • Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies. National Institutes of Health. [Link]

  • Competitive isomerization and catalyst decomposition during ring-closing metathesis. Royal Society of Chemistry. [Link]

  • 1,2 Wagner–Meerwein shift in aza-Nazarov cyclization: Bi(iii)-catalyzed substrate-dependent divergent synthesis of highly substituted pyrroles and indenes. Royal Society of Chemistry. [Link]

  • Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. National Institutes of Health. [Link]

  • The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. National Institutes of Health. [Link]

  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). National Institutes of Health. [Link]

  • Hydroamination of Alkenes. Organic Reactions. [Link]

  • Diastereoselective Indole-Dearomative Cope Rearrangements by Compounding Minor Driving Forces. ResearchGate. [Link]

  • Intramolecular Aminoalkene Hydroamination Mediated by a Tethered Bis(ureate)zirconium Complex: Computational Perusal of Various Pathways for Aminoalkene Activation. National Institutes of Health. [Link]

  • Dimer ring-closing metathesis. Ben-Gurion University of the Negev. [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. National Institutes of Health. [Link]

  • Dearomative Vinylation of Indoles via Multicomponent Photoredox Thiol-Yne-Heteroarene Coupling Reaction. National Institutes of Health. [Link]

  • Enantioselective Aryl-Iodide-Catalyzed Wagner-Meerwein Rearrangements. National Institutes of Health. [Link]

  • Catalytic and Enantioselective Control of the C-N Stereogenic Axis via the Pictet-Spengler Reaction. National Institutes of Health. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Spirocyclic Ketones

Welcome to the technical support center for the purification of spirocyclic ketones via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of spirocyclic ketones via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of obtaining high-purity crystalline materials. As a Senior Application Scientist, I have structured this guide to provide not just protocols, but the underlying principles and troubleshooting logic essential for success in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions regarding the recrystallization of spirocyclic ketones.

Q1: Why is recrystallization a preferred method for purifying spirocyclic ketones?

Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds like spirocyclic ketones.[1][2][3] The process relies on the principle that the solubility of most solids increases with temperature.[4] By dissolving the impure ketone in a hot solvent and allowing it to cool slowly, the ketone molecules will selectively crystallize out of the solution, leaving impurities behind in the solvent.[2][5] For spirocyclic ketones, which often serve as key intermediates in pharmaceutical synthesis, achieving high purity is critical for downstream applications and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[6]

Q2: What are the ideal characteristics of a recrystallization solvent for spirocyclic ketones?

Selecting the right solvent is the most critical step for a successful recrystallization.[2][7] An ideal solvent should:

  • Exhibit a steep solubility curve: The spirocyclic ketone should be highly soluble at elevated temperatures and poorly soluble at room temperature or below.[2][4] This temperature-dependent solubility is key to achieving a good recovery of the purified compound.[8]

  • Not react with the ketone: The solvent must be chemically inert to the spirocyclic ketone.[2]

  • Dissolve impurities well at all temperatures or not at all: If impurities are highly soluble in the cold solvent, they will remain in the mother liquor. If they are insoluble in the hot solvent, they can be removed by hot filtration.[2][9]

  • Have a relatively low boiling point: This allows for easy removal of residual solvent from the final crystals.[10]

  • Be non-toxic, inexpensive, and non-flammable for safety and practical reasons.[10]

Q3: Should I use a single-solvent or a multi-solvent system?

The choice depends on the solubility profile of your spirocyclic ketone.

  • Single-Solvent System: This is the preferred and simpler method. It should be used when you can find a single solvent that meets the ideal criteria mentioned in Q2.

  • Multi-Solvent System (Solvent-Antisolvent): This technique is employed when no single solvent is suitable.[3] It involves dissolving the ketone in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (antisolvent) in which the ketone is insoluble, until the solution becomes saturated and crystals form upon cooling.[10][11] The two solvents must be miscible.[12] Common solvent pairs include ethanol-water and acetone-hexane.[7][13]

Q4: How can I induce crystallization if no crystals form upon cooling?

Supersaturation is a state where the solution contains more dissolved solute than it can normally hold at that temperature, and it is a common reason for the failure of crystallization to initiate.[14][15] Several techniques can be used to induce crystallization:

  • Seed Crystals: Introduce a tiny crystal of the pure spirocyclic ketone into the supersaturated solution. This provides a nucleation site for crystal growth.[3][14][15]

  • Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus of the solution.[3][14] The microscopic scratches on the glass can serve as nucleation sites.

  • Cooling: Further cool the solution in an ice-water bath to decrease the solubility of the ketone.[9][16]

  • Reducing Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent to increase the concentration.[9][14]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the recrystallization of spirocyclic ketones.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. [8][14][17] 2. The solution is supersaturated. [14][15] 3. The rate of cooling was too rapid. [16]1. Reduce solvent volume: Gently boil off some of the solvent to increase the concentration and then allow the solution to cool again.[14][18] 2. Induce crystallization: Use seed crystals, scratch the flask, or cool to a lower temperature.[3][14][19] 3. Slow down cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.[20]
"Oiling out" occurs (product separates as a liquid). 1. The melting point of the spirocyclic ketone is lower than the boiling point of the solvent. [14] 2. The concentration of the solute is too high. 3. Significant impurities are present, depressing the melting point. [18]1. Reheat and add more solvent: Reheat the solution until the oil redissolves, add a small amount of additional solvent, and cool slowly.[9][18] 2. Change solvents: Select a solvent with a lower boiling point or use a multi-solvent system. 3. Purify further: If impurities are the cause, consider a preliminary purification step like column chromatography. Adding activated charcoal during recrystallization can sometimes help remove impurities that cause oiling out.[18]
Low recovery of purified crystals. 1. Too much solvent was used. [7][8][18] 2. Premature crystallization during hot filtration. [16][20] 3. Incomplete crystallization due to insufficient cooling. [7] 4. Washing crystals with a solvent at the wrong temperature. [8][17]1. Use the minimum amount of hot solvent: Add the hot solvent in small portions until the solid just dissolves.[2][17] 2. Keep the filtration apparatus hot: Use a pre-heated funnel and flask for hot filtration. Adding a small excess of solvent before filtering can also help, which can then be boiled off.[20][21] 3. Ensure adequate cooling: Allow sufficient time for crystallization at room temperature and then in an ice bath.[15] 4. Wash with ice-cold solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving the product.[17]
The purified product is still impure. 1. The rate of cooling was too fast. [16] 2. The crystals were not washed properly. 3. The chosen solvent is inappropriate. 1. Cool slowly: Rapid cooling can trap impurities within the crystal lattice.[16] Allow the solution to cool gradually to room temperature before further cooling.[9] 2. Thorough washing: Ensure the filter cake is washed with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities. 3. Re-evaluate solvent choice: The impurities may have similar solubility profiles to your product in the chosen solvent. Perform small-scale solubility tests to find a more selective solvent.[4]

Part 3: Experimental Protocols & Data

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a test tube, add a small amount of your crude spirocyclic ketone. Add a few drops of the potential solvent and observe the solubility at room temperature. Heat the test tube in a water bath and observe the solubility at an elevated temperature. A good solvent will show low solubility at room temperature and high solubility when hot.[4]

  • Dissolution: Place the crude spirocyclic ketone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[21]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.[21]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[15]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[15] Wash the crystals with a small amount of ice-cold solvent.[17]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.[15]

Protocol 2: Multi-Solvent Recrystallization
  • Solvent Pair Selection: Find a solvent that readily dissolves the spirocyclic ketone at room temperature (the "good" solvent) and another solvent in which the ketone is insoluble (the "poor" solvent or antisolvent). The two solvents must be miscible.[7][11]

  • Dissolution: Dissolve the crude ketone in a minimal amount of the hot "good" solvent.

  • Addition of Antisolvent: While the solution is hot, slowly add the "poor" solvent dropwise until the solution becomes cloudy (turbid). This indicates the saturation point has been reached.

  • Re-dissolution and Crystallization: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Collection: Allow the solution to cool slowly to room temperature and then in an ice bath. Collect the crystals as described in the single-solvent protocol.

Table 1: Common Solvents for Recrystallization of Ketones
SolventBoiling Point (°C)PolarityNotes
Water 100Very PolarGood for polar spirocyclic ketones. Can be slow to evaporate.[22]
Ethanol 78PolarA versatile and commonly used solvent.[13]
Methanol 65PolarSimilar to ethanol but more volatile.
Acetone 56Polar AproticA strong solvent, often used in solvent pairs with nonpolar solvents like hexanes.[13]
Ethyl Acetate 77Moderately PolarGood for compounds of intermediate polarity.[13]
Hexanes ~69NonpolarOften used as an antisolvent for more polar compounds.[13]
Toluene 111NonpolarHigher boiling point, useful for less soluble compounds.

Part 4: Visualizing the Workflow

Diagram 1: Solvent Selection Workflow

Solvent_Selection start Start: Crude Spirocyclic Ketone test_rt Test Solubility in Solvent at Room Temp start->test_rt dissolves_rt Dissolves? test_rt->dissolves_rt test_hot Test Solubility in Hot Solvent dissolves_rt->test_hot No unsuitable Unsuitable Solvent dissolves_rt->unsuitable Yes dissolves_hot Dissolves? test_hot->dissolves_hot insoluble_hot Insoluble dissolves_hot->insoluble_hot No suitable_solvent Suitable Single Solvent Found dissolves_hot->suitable_solvent Yes insoluble_hot->unsuitable end Proceed to Recrystallization suitable_solvent->end consider_pair Consider for Solvent Pair unsuitable->consider_pair

Caption: Decision tree for selecting a suitable recrystallization solvent.

Diagram 2: Troubleshooting Crystallization Failure

Troubleshooting_Crystallization start No Crystals Form Upon Cooling check_solvent Too Much Solvent? start->check_solvent reduce_solvent Boil Off Some Solvent check_solvent->reduce_solvent Yes supersaturated Supersaturated? check_solvent->supersaturated No reduce_solvent->start induce Induce Crystallization: - Seed Crystal - Scratch Flask supersaturated->induce Yes reassess Reassess Purification Strategy supersaturated->reassess No success Crystals Formed induce->success

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in Spirocyclic Chemistry

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the unique challenges posed by steric hindrance in reactions with spirocyclic compo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the unique challenges posed by steric hindrance in reactions with spirocyclic compounds. Spirocycles, with their inherent three-dimensionality and structurally rigid frameworks, are increasingly vital in medicinal chemistry and materials science.[1][2][3] However, the quaternary spiro-center often presents significant steric challenges that can impede or alter expected reaction pathways.[4][5]

This guide provides in-depth, field-proven insights and troubleshooting strategies to navigate these complex reactions. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers face when dealing with sterically hindered spirocyclic systems.

Q1: Why are my reaction yields consistently low when attempting to functionalize a spirocyclic scaffold?

A1: Low yields in reactions involving spirocycles are frequently a direct consequence of steric hindrance. The spirocyclic core, with its quaternary carbon atom, can physically block the approach of reagents to the desired reaction site.[6] This is particularly true for reactions that require a specific trajectory for nucleophilic attack or for the formation of a bulky transition state.[7] Large substituents on the rings can further exacerbate this issue, effectively shielding the reactive center.[4] We recommend evaluating alternative energetic inputs, such as microwave irradiation or high pressure, to overcome the activation energy barrier.[8][9][10]

Q2: My reaction is leading to an unexpected constitutional isomer. Could steric hindrance be the cause?

A2: Absolutely. Steric hindrance can dramatically alter reaction pathways, leading to unexpected products.[4] If the sterically preferred pathway is electronically disfavored, the reaction may proceed through a higher energy transition state to form an unexpected isomer, or a different reaction mechanism may be triggered altogether. For instance, an intramolecular oxidative aromatic coupling that is expected to form a larger fused system might instead lead to a spiro-product if bulky substituents block the anticipated cyclization pathway.[4] Computational modeling can be a powerful tool to rationalize these outcomes by comparing the energies of different transition states.[4][11][12]

Q3: What initial steps can I take to improve the success rate of a reaction on a sterically crowded spirocycle?

A3: A multi-pronged approach is often necessary. Consider the following initial strategies:

  • Catalyst Modification: Employ catalysts with smaller steric profiles or those known to be effective for hindered substrates. For example, in ring-closing metathesis (RCM), the choice of Grubbs' catalyst generation can be critical.[13][14]

  • Solvent Screening: The choice of solvent can significantly impact reaction rates by stabilizing or destabilizing the transition state relative to the starting materials.[15][16][17] Aprotic polar solvents can sometimes enhance the reactivity of nucleophiles.

  • Temperature and Pressure Modulation: Increasing the reaction temperature or applying high pressure can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[10][18][19][20]

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges, complete with step-by-step protocols and the rationale behind our recommendations.

Guide 1: Poor Nucleophilic Addition to a Spirocyclic Ketone

Problem: You are attempting a nucleophilic addition to a ketone adjacent to the spiro-center, but you observe either no reaction or very low conversion.

Causality: The spirocyclic framework and adjacent substituents are likely preventing the nucleophile from approaching the electrophilic carbonyl carbon at the required angle (Bürgi-Dunitz trajectory).

Troubleshooting Workflow

G start Low Yield in Nucleophilic Addition strategy1 Strategy 1: Modify Reaction Conditions start->strategy1 strategy2 Strategy 2: Alter the Nucleophile start->strategy2 strategy3 Strategy 3: Substrate Modification start->strategy3 step1a Increase Temperature or Apply High Pressure (10-350 bar) strategy1->step1a step1b Employ Microwave Irradiation strategy1->step1b step2a Use a Smaller, Less Hindered Nucleophile strategy2->step2a step2b Consider an Intramolecular Reaction Design strategy2->step2b step3a Install a Directing Group strategy3->step3a step3b Use a Temporary Protecting Group to Reduce Local Hindrance strategy3->step3b outcome1 Improved Yield? step1a->outcome1 step1b->outcome1 outcome2 Improved Yield? step2a->outcome2 step2b->outcome2 outcome3 Improved Yield? step3a->outcome3 step3b->outcome3 end Successful Reaction outcome1->end Yes reassess Re-evaluate Synthetic Route outcome1->reassess No outcome2->end Yes outcome2->reassess No outcome3->end Yes outcome3->reassess No

Caption: Decision workflow for troubleshooting poor nucleophilic addition.

Detailed Protocols & Explanations

Protocol 1.1: High-Pressure & High-Temperature Conditions

Elevating pressure and temperature can provide the kinetic energy needed to overcome the high activation barrier of a sterically hindered reaction.[10][20]

  • Step 1: Charge a high-pressure reactor with your spirocyclic ketone (1 equivalent), nucleophile (1.5-3 equivalents), and a high-boiling point solvent (e.g., toluene, xylene).

  • Step 2: Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Step 3: Pressurize the reactor to 100-200 bar.[10]

  • Step 4: Heat the reaction to 150-250 °C.[18][21] Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing by TLC or LC-MS.

  • Rationale: High pressure can favor reactions with a negative activation volume (where the transition state is smaller than the reactants), which is often the case in addition reactions. High temperature directly increases the kinetic energy of the molecules.[10][18]

Protocol 1.2: Microwave-Assisted Synthesis

Microwave irradiation can accelerate reactions by efficiently heating the solvent and reactants, often leading to higher yields and shorter reaction times compared to conventional heating.[8][9][22][23]

  • Step 1: In a dedicated microwave vial, combine the spirocyclic ketone, nucleophile, and a suitable microwave-safe solvent (e.g., DMF, NMP).

  • Step 2: Seal the vial and place it in the microwave reactor.

  • Step 3: Set the temperature to 150-200 °C and the reaction time to 10-60 minutes.

  • Step 4: After cooling, analyze the reaction mixture.

  • Rationale: Microwaves can create localized superheating, promoting reactions that are sluggish under conventional heating.[9] This method is particularly effective for overcoming steric barriers in the synthesis of spiro heterocycles.[8][22][24]

Protocol 1.3: Substrate Modification with Directing Groups

A directing group can pre-organize the substrate and the reagent, effectively lowering the entropic barrier and facilitating the reaction at the desired position.

  • Step 1: Introduce a functional group (e.g., a hydroxyl or amide) at a position that can coordinate with a catalyst or reagent.

  • Step 2: Perform the nucleophilic addition using a catalyst that can interact with the directing group. For example, chiral bidentate directing groups have been used in Pd(II)-catalyzed C(sp3)–O bond formation to construct oxaspirocycles.[25]

  • Step 3: Remove the directing group in a subsequent step.

  • Rationale: The directing group acts as an intramolecular guide, positioning the nucleophile correctly and overcoming the generalized steric hindrance of the spirocyclic scaffold.

Guide 2: Failure in Ring-Closing Metathesis (RCM) to Form a Spirocycle

Problem: You are attempting to form a spirocycle via RCM from a diallylated substrate, but you only recover starting material or observe polymerization.

Causality: The steric bulk around the quaternary carbon can prevent the two terminal olefins from approaching the metal catalyst in the correct orientation for the metathesis reaction to occur.

Comparative Data: Catalyst Selection in RCM
CatalystSubstrate TypeTypical YieldReference
Grubbs' 1st GenLess hindered diallyl oxindolesGood to Excellent[14]
Grubbs' 2nd GenGeneral purpose, more activeOften higher than 1st Gen[26]
Hoveyda-Grubbs' 2nd GenElectron-deficient olefinsVariable, can improve selectivity[26]
Schrock's CatalystSterically demanding substratesGood to Excellent[26]
Troubleshooting Workflow

G start Failed RCM Reaction strategy1 Strategy 1: Catalyst Screening start->strategy1 strategy2 Strategy 2: Optimize Conditions start->strategy2 strategy3 Strategy 3: Modify Substrate start->strategy3 step1a Switch to a more active catalyst (e.g., Grubbs' 2nd Gen or Schrock's catalyst) strategy1->step1a step2a Increase Reaction Temperature strategy2->step2a step2b Use High Dilution (favors intramolecular RCM) strategy2->step2b step3a Increase linker length between olefins and quaternary center strategy3->step3a outcome1 Spirocycle Formed? step1a->outcome1 outcome2 Spirocycle Formed? step2a->outcome2 step2b->outcome2 outcome3 Spirocycle Formed? step3a->outcome3 end Successful RCM outcome1->end Yes reassess Consider Alternative Cyclization Strategy outcome1->reassess No outcome2->end Yes outcome2->reassess No outcome3->end Yes outcome3->reassess No

Caption: Troubleshooting workflow for failed Ring-Closing Metathesis.

Detailed Protocols & Explanations

Protocol 2.1: Catalyst Screening and High Dilution

The choice of catalyst is paramount in RCM, especially for challenging substrates.[27] Concurrently, high dilution is a classic strategy to favor intramolecular reactions over intermolecular polymerization.[28]

  • Step 1: Set up parallel reactions with different catalysts (e.g., Grubbs' 1st and 2nd generation, Hoveyda-Grubbs catalysts).

  • Step 2: Prepare a solution of your diallylated substrate in a degassed solvent (e.g., toluene or CH₂Cl₂) at a low concentration (0.001–0.01 M).

  • Step 3: Add this solution slowly via syringe pump over several hours to a refluxing solution of the metathesis catalyst (1-5 mol%).

  • Step 4: After the addition is complete, allow the reaction to stir for an additional 2-12 hours. Monitor by TLC/LC-MS.

  • Rationale: More active second and third-generation catalysts have a higher tolerance for functional groups and can be more effective for sterically hindered substrates.[26] Slow addition under high dilution conditions ensures that the concentration of the substrate remains low, statistically favoring the intramolecular cyclization over intermolecular oligomerization.[28]

Protocol 2.2: Use of Protecting Groups to Modify Steric Environment

Sometimes, a nearby functional group can interfere with the RCM reaction. Protecting this group can alter the local steric and electronic environment, facilitating the desired cyclization.[29][30][31]

  • Step 1: Identify any potentially interfering functional groups (e.g., alcohols, amines) near the reacting olefins.

  • Step 2: Protect the interfering group with a bulky protecting group (e.g., a silyl ether for an alcohol, or a Boc group for an amine).[29][31] The choice of protecting group is critical and should be stable to the RCM conditions.[30]

  • Step 3: Perform the RCM reaction as described in Protocol 2.1.

  • Step 4: Deprotect the functional group after successful spirocyclization.

  • Rationale: A protecting group can alter the conformation of the substrate, potentially bringing the terminal olefins into closer proximity or reducing catalyst poisoning.[29]

References

  • The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2- b ]pyrroles. Chemical Communications (RSC Publishing).
  • On the Role of the Solvent in the Synthesis of Spirocycles from Alkyne Cations Catalyzed by Triflic Acid: A DFT Study. ResearchGate.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Publishing.
  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space | Request PDF. ResearchGate.
  • Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation. NIH.
  • Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. NIH.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Unknown Source.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Semantic Scholar.
  • Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin. PubMed.
  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. NIH.
  • Microwave Assisted Synthesis of Spiro Heterocyclic Systems: A Review. ResearchGate.
  • High-temperature Reactions in Flow. ThalesNano.
  • High-Pressure Reactions. Dasha Pharmaceuticals.
  • USE OF HIGH-TEMPERATURE CHEMISTRIES. Unknown Source.
  • Proline bulky substituents consecutively act as steric hindrances and directing groups in a Michael/Conia-ene cascade reaction under synergistic catalysis. NIH.
  • Solvent effects. Wikipedia.
  • Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction. MDPI.
  • Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc.
  • Practical Applications of a “High Pressure” Chemical Reactor for Small Scale Laboratory Synthesis and Process Development. Unknown Source.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles: Full Paper PDF & Summary | Bohrium. Bohrium.
  • Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. PubMed.
  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Unknown Source.
  • Ch 8 : Solvent Effects. University of Calgary.
  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC - NIH.
  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Unknown Source.
  • Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions.. Unknown Source.
  • Unsymmetric Dithienosilole Insertion into Helicene Enhances Circularly Polarized Luminescence. American Chemical Society.
  • Methods for Heating Chemical Reactions Under High Pressure. Asynt.
  • RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. RSquareL.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
  • Protecting Groups. Unknown Source.
  • Publication: Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. DASH (Harvard).
  • NHC-Catalyzed Ester Activation: Access to Sterically Congested Spirocyclic Oxindoles via Reaction of α-Aryl Esters and Unsaturated Imines. Sci-Hub.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] | Preprints.org. Preprints.org.
  • Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling. PubMed.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. The Doyle Group - UCLA.
  • Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry.
  • % VBur index and steric maps: from predictive catalysis to machine learning. PubMed.
  • Approach to Heterospirocycles for Medicinal Chemistry. PMC - NIH.
  • Charting Biologically Relevant Spirocyclic Compound Space. PubMed.
  • Protecting Groups in Organic Synthesis. YouTube.
  • Sterically hindering the trajectory of nucleophilic attack towards p-benzynes by a properly oriented hydrogen atom: an approach to achieve regioselectivity. Organic & Biomolecular Chemistry (RSC Publishing).
  • Exam 2 Synthesis Part 7 - Protecting Groups Practice. YouTube.
  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. PubMed.
  • Computational methods for prediction of in vitro effects of new chemical structures. NIH.
  • Strategies for Nucleophilic C(sp3)-(Radio)Fluorination. PubMed.
  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube.
  • (PDF) Computational methods for prediction of in vitro effects of new chemical structures. Unknown Source.
  • Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. PMC - NIH.

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Troubleshooting

HPLC and column chromatography methods for spirocycle purification

Technical Support Center: Spirocycle Purification From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to the purification of spirocyclic compounds. As a Senior Application...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Spirocycle Purification

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the purification of spirocyclic compounds. As a Senior Application Scientist, I understand the unique and often complex challenges researchers face when working with these rigid, three-dimensional molecules. Their inherent structural novelty, which makes them so attractive for drug discovery, is also what can make their purification a significant bottleneck.[1]

This guide is structured from my field experience to address the practical issues you encounter at the bench. We will move beyond simple procedural lists to explore the underlying principles of chromatography as they apply to spirocycles. Our goal is to empower you not just to follow a protocol, but to rationally develop, optimize, and troubleshoot your purification methods.

Frequently Asked Questions (FAQs): Method Development for Spirocycles

This section addresses the strategic decisions made at the beginning of the purification process. A well-designed method from the outset is the most effective way to prevent downstream troubleshooting.

Q1: What are the primary challenges in purifying spirocycles compared to more linear or aromatic compounds?

The core challenges stem directly from their unique topology:

  • Stereoisomerism: Spirocycles frequently contain multiple chiral centers, including the spiro atom itself. This leads to the formation of diastereomers and enantiomers which can have very similar physicochemical properties, making them difficult to separate.[2]

  • Structural Rigidity and 3D Shape: The rigid, non-planar structure can lead to unpredictable interactions with stationary phases. It can also cause poor solubility in common chromatographic solvents or hinder crystallization attempts.[1][2]

  • Structurally Similar Impurities: Syntheses often produce byproducts with skeletons closely resembling the target spirocycle, complicating purification by standard techniques.[3]

Q2: How do I select the right chromatography mode for my spirocycle purification? (e.g., Normal-Phase, Reversed-Phase, SFC)

The choice of mode is a critical first step and depends on the analyte's properties and the purification goal (e.g., initial cleanup vs. final chiral separation).

  • Normal-Phase (NP) Chromatography: Often a good starting point for less polar spirocycles. It utilizes a polar stationary phase (like silica or alumina) and a non-polar mobile phase. Selectivity can be finely tuned by adjusting the solvent system (e.g., swapping ethyl acetate for DCM).[4]

  • Reversed-Phase (RP) HPLC: The workhorse of modern chromatography. It is suitable for spirocycles with moderate to high polarity. The vast selection of C18, C8, and phenyl-hexyl columns provides a wide range of selectivities to exploit.[5]

  • Supercritical Fluid Chromatography (SFC): An increasingly powerful technique for both chiral and achiral spirocycle purification.[6][7] Using supercritical CO2 as the main mobile phase, SFC offers advantages like faster separations, reduced organic solvent consumption, and quicker fraction dry-down times, making it highly efficient.[8][9] It is particularly effective for separating stereoisomers of volatile and low-polarity spirocycles.[10]

Table 1: Comparison of Common Chromatography Modes for Spirocycle Purification

FeatureFlash Chromatography (NP/RP)High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Primary Use Bulk cleanup, diastereomer separationHigh-resolution analysis & purification (achiral & chiral)High-throughput chiral & achiral separations
Stationary Phase Large particle size silica, C18Small particle size silica, C18, Chiral PhasesAnalytical & Prep Chiral and Achiral Phases
Mobile Phase Organic solvents (e.g., Hex/EtOAc)Aqueous/Organic mixturesSupercritical CO₂ with organic modifiers
Speed FastModerate to SlowVery Fast
Solvent Usage HighHighLow
Key Advantage Cost-effective, highly scalable for initial purification.[6]Excellent resolution, well-established methods.[9]High speed, green chemistry, ideal for isomers.[11]

Q3: How do I choose an appropriate stationary phase for my specific spirocycle?

The fundamental principle is to match the polarity of your stationary phase to your sample components to achieve differential retention.[12]

  • For Achiral Separations:

    • Silica (SiO₂): The default for normal-phase chromatography, separating based on polarity via adsorption interactions.[4]

    • C18 (Octadecylsilane): The most common reversed-phase material, ideal for separating compounds based on hydrophobicity.[12]

    • Phases with Different Selectivity: If C18 fails, consider phases that offer alternative interactions. Phenyl-hexyl phases provide π-π interactions, while "embedded polar group" (EPG) phases offer different hydrogen bonding capabilities.[5] Sometimes, simply changing the stationary phase chemistry is the key to resolving a difficult impurity.[13]

  • For Chiral Separations (Enantiomers):

    • Chiral Stationary Phases (CSPs): This is the most common direct approach for separating enantiomers.[14][15]

    • Polysaccharide-based CSPs: Columns like Chiralpak® and Chiralcel® (based on cellulose or amylose derivatives) are extremely versatile and should be the first choice for screening.[10] A screening process with several of these columns is a standard industry practice.[16][17]

Workflow for Chiral Method Development

The following diagram outlines a systematic approach to developing a chiral separation method for a new spirocyclic compound.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Racemic Spirocycle Sample Screen_Mode Select Mode: SFC vs. HPLC Start->Screen_Mode SFC_Screen SFC Screening (4-6 common CSPs) (e.g., IA, IB, IC, AD) Screen_Mode->SFC_Screen SFC First (Faster) HPLC_Screen HPLC Screening (NP/RP) (Same CSPs) Screen_Mode->HPLC_Screen HPLC (Alternative) Eval1 Evaluate Resolution (Rs) SFC_Screen->Eval1 HPLC_Screen->Eval1 Optimize Optimize Best Condition: - Modifier % - Gradient Slope - Temperature - Flow Rate Eval1->Optimize Partial or No Separation Eval2 Rs > 1.5? Optimize->Eval2 Eval2->Screen_Mode No, Rescreen (New CSPs/Modes) Final_Method Final Analytical Method Eval2->Final_Method Yes Peak_Shape_Troubleshooting Start Problem: Poor Peak Shape (Tailing, Fronting, Splitting) AllPeaks Are ALL peaks affected? Start->AllPeaks CheckInlet Suspect problem at column inlet AllPeaks->CheckInlet Yes SpecificPeak Suspect chemical interaction issue AllPeaks->SpecificPeak No SolventMismatch Is sample solvent stronger than mobile phase? CheckInlet->SolventMismatch FixSolvent Action: Dissolve sample in mobile phase or weaker solvent SolventMismatch->FixSolvent Yes ColumnVoid Suspect column void or blocked frit SolventMismatch->ColumnVoid No FixColumn Action: Reverse/flush column. Replace if necessary. Use guard column. ColumnVoid->FixColumn Overload Is peak shape triangular or fronting? SpecificPeak->Overload FixOverload Action: Reduce sample concentration or injection volume Overload->FixOverload Yes SecondaryInt Is peak tailing? Overload->SecondaryInt No FixSecondary Action: Adjust mobile phase pH or add modifier (e.g., TFA, TEA) SecondaryInt->FixSecondary Yes

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate and its Synthetic Precursor

The Significance of the Azaspiro[2.5]octane Scaffold Spirocyclic systems, where two rings share a single atom, introduce conformational rigidity and a defined spatial arrangement of substituents. The azaspiro[2.5]octane...

Author: BenchChem Technical Support Team. Date: January 2026

The Significance of the Azaspiro[2.5]octane Scaffold

Spirocyclic systems, where two rings share a single atom, introduce conformational rigidity and a defined spatial arrangement of substituents. The azaspiro[2.5]octane framework, in particular, combines the piperidine ring, a common motif in many pharmaceuticals, with a cyclopropane ring. This fusion can lead to novel pharmacological profiles by presenting functional groups in distinct vectors compared to more planar structures. The synthesis of such compounds often proceeds from a corresponding piperidone, making a thorough understanding of the precursor's spectroscopic signature essential for monitoring the reaction and confirming the structure of the final product.

Spectroscopic Analysis of the Synthetic Precursor: Benzyl 4-oxopiperidine-1-carboxylate

The synthesis of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate typically begins with Benzyl 4-oxopiperidine-1-carboxylate (also known as N-Cbz-4-piperidone). The analytical data for this precursor is well-documented and serves as our baseline for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra of Benzyl 4-oxopiperidine-1-carboxylate provide a clear fingerprint of its structure.

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Chemical Shift (δ) ppm Multiplicity
7.45-7.29m
5.18s
3.80t, J = 5.9 Hz
2.46br s

Note: The specific chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used. The data presented here is a representative example.[1]

Interpretation of the Precursor's NMR Spectra:

  • ¹H NMR: The aromatic protons of the benzyl group appear as a multiplet in the downfield region (7.45-7.29 ppm). The benzylic methylene protons (-O-CH₂-Ph) are a sharp singlet at 5.18 ppm. The piperidone ring exhibits two distinct signals: a triplet at 3.80 ppm for the two methylene groups adjacent to the nitrogen, and a broad singlet at 2.46 ppm for the two methylene groups adjacent to the carbonyl. The symmetry of the molecule results in chemically equivalent protons for the pairs of methylene groups.

  • ¹³C NMR: The carbonyl carbon of the ketone is observed significantly downfield at 207.1 ppm. The carbamate carbonyl is found at 155.1 ppm. The aromatic carbons of the benzyl group appear in the 128-136 ppm range. The benzylic carbon is at 67.6 ppm, and the piperidone ring carbons are at 43.1 and 41.0 ppm.

Mass Spectrometry (MS) Data

The mass spectrum of Benzyl 4-oxopiperidine-1-carboxylate provides confirmation of its molecular weight and offers insights into its fragmentation pattern.

  • Molecular Ion (M⁺): m/z = 233[1]

  • Key Fragmentation Ion: m/z = 91 (tropylium ion, [C₇H₇]⁺), characteristic of the benzyl group.

Predicted Spectroscopic Data for Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

The conversion of Benzyl 4-oxopiperidine-1-carboxylate to Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate is typically achieved through a Corey-Chaykovsky reaction. This reaction transforms the ketone carbonyl group into a spiro-fused cyclopropane ring. This structural modification will induce significant and predictable changes in the NMR and mass spectra.

Predicted ¹H and ¹³C NMR Spectral Changes

The introduction of the spiro-cyclopropane ring will break the symmetry of the piperidone ring and introduce new, highly shielded protons and carbons.

Predicted ¹H NMR Predicted ¹³C NMR
Expected Chemical Shift (δ) ppm Multiplicity
~7.4-7.3m
~5.2s
~3.6-3.8m
~1.8-2.0m
~0.8-1.2m

Rationale for Predicted NMR Shifts:

  • ¹H NMR: The signals for the benzyl group protons will remain largely unchanged. The piperidine ring protons will become diastereotopic due to the introduction of the spirocenter, leading to more complex multiplets. The most significant change will be the appearance of highly shielded signals for the cyclopropyl protons, expected to be in the upfield region of ~0.8-1.2 ppm. The two methylene groups on the cyclopropane ring will likely give rise to a complex multiplet pattern.

  • ¹³C NMR: The downfield ketone signal at ~207 ppm will be absent. A new, highly shielded spiro-carbon signal will appear around 30 ppm. The cyclopropyl carbons will also be in the upfield region, around 15 ppm. The piperidine ring carbons will likely experience a slight shift due to the change in ring conformation and the removal of the carbonyl group's anisotropic effect. The carbonyl of the piperidone ring is replaced by the spiro carbon of the cyclopropane ring. The chemical environment of the remaining carbonyl group (from the carbamate) is expected to be similar, hence its chemical shift should not change significantly. However, the piperidone carbonyl at C8 is no longer present in the spiro compound. A new carbonyl signal corresponding to the amide at position 8 is expected to appear around 170 ppm.

Predicted Mass Spectrometry Fragmentation

The molecular weight of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate is 259.3 g/mol .

  • Expected Molecular Ion (M⁺): m/z = 259

  • Expected Key Fragmentation: The characteristic benzyl fragment at m/z = 91 is expected to be a prominent peak. Fragmentation of the spirocyclic ring system may lead to characteristic losses.

Comparison with a Closely Related Analogue: tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

To provide a more concrete comparison, we can look at the data for the tert-butyl analogue, which is commercially available. While detailed published spectra are scarce, the expected spectral features would be similar to the benzyl derivative, with the key difference being the signals for the protecting group.

Compound Protecting Group ¹H NMR Signals Protecting Group ¹³C NMR Signals Molecular Weight
Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate~7.4-7.3 ppm (m, 5H), ~5.2 ppm (s, 2H)~136, 128, 67 ppm259.3 g/mol
tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate~1.4 ppm (s, 9H)~80 (quaternary C), ~28 (CH₃) ppm225.3 g/mol

The comparison highlights how the choice of protecting group significantly alters the NMR spectrum in predictable ways, while the core spectroscopic features of the azaspiro[2.5]octane skeleton are expected to be conserved.

Experimental Protocols

General Synthetic Protocol: Corey-Chaykovsky Reaction

This protocol is a generalized procedure for the synthesis of azaspiro[2.5]octane derivatives from a piperidone precursor.

  • Preparation of the Ylide: To a stirred suspension of trimethylsulfoxonium iodide in anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at room temperature. The mixture is typically stirred for 1-2 hours until the evolution of hydrogen gas ceases, indicating the formation of the dimethylsulfoxonium methylide.

  • Reaction with the Ketone: A solution of Benzyl 4-oxopiperidine-1-carboxylate in anhydrous DMSO is added dropwise to the freshly prepared ylide solution at room temperature.

  • Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate.

NMR and Mass Spectrometry Analysis
  • NMR Spectroscopy: Samples are typically dissolved in deuterated chloroform (CDCl₃) or another suitable deuterated solvent containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.

  • Mass Spectrometry: Mass spectra are typically acquired using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Visualizing the Synthetic and Structural Relationship

The following diagrams illustrate the synthetic transformation and the structural comparison between the precursor and the spirocyclic product.

G cluster_0 Synthetic Pathway Precursor Benzyl 4-oxopiperidine-1-carboxylate Product Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate Precursor->Product Corey-Chaykovsky Reaction Reagents 1. (CH₃)₃S(O)I, NaH, DMSO 2. Work-up

Caption: Synthetic route to Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate.

G cluster_1 Structural Comparison Precursor Benzyl 4-oxopiperidine-1-carboxylate Key Features: - Planar carbonyl group - Symmetrical piperidone ring Transformation Structural Transformation Precursor->Transformation Corey-Chaykovsky Reaction Spirocycle Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate Key Features: - Spiro-fused cyclopropane ring - Asymmetrical piperidine ring - 3D scaffold Transformation->Spirocycle

Caption: Structural transformation from precursor to spirocycle.

Conclusion

This guide provides a comprehensive spectroscopic comparison between Benzyl 4-oxopiperidine-1-carboxylate and its spirocyclic derivative, Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate. By understanding the well-defined spectral characteristics of the precursor and applying the principles of NMR and mass spectrometry to the structural changes induced by the Corey-Chaykovsky reaction, researchers can confidently predict and interpret the analytical data for this important class of azaspirocyclic compounds. The provided protocols and visualizations serve as a practical resource for the synthesis and characterization of these and other related molecules in a drug discovery and development setting.

References

  • Corey, E. J.; Chaykovsky, M. Journal of the American Chemical Society. 1965 , 87(6), 1353–1364. [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

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Comparative

A Comparative Guide to the Characterization of Spirocyclic Lactams: 8-Oxo-5-aza-spiro[2.5]octane-5-carboxylic acid benzyl ester and Spirooxindole Analogs

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with drug-like properties is perpetual. Spirocycl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with drug-like properties is perpetual. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as a particularly promising class of molecules. Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic structures, enabling more precise and selective interactions with biological targets. This unique topology can lead to improved potency, selectivity, and pharmacokinetic profiles.

Among the diverse families of spirocycles, those incorporating lactam functionalities are of significant interest due to their prevalence in biologically active natural products and synthetic pharmaceuticals. This guide provides a comparative spectral analysis of two important spirocyclic lactam scaffolds: the 8-Oxo-5-aza-spiro[2.5]octane system, represented by 8-Oxo-5-aza-spiro[2.5]octane-5-carboxylic acid benzyl ester, and the well-established spirooxindole framework.

Due to the limited availability of public spectral data for the primary topic of interest, this guide will utilize its close analog, tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, as a proxy for the core scaffold. The influence of the benzyl ester protecting group will be discussed in comparison to the tert-butyl carbamate (Boc) group. For the spirooxindole class, we will draw upon representative data from the extensively studied spiro[pyrrolidine-3,2'-oxindole] derivatives.

This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the characterization of these complex molecules and the rationale behind the analytical methodologies.

Structural Overview: A Tale of Two Spiro-Lactams

The two scaffolds, while both being spirocyclic lactams, present distinct structural features that manifest in their spectral properties.

1. The 8-Oxo-5-aza-spiro[2.5]octane Scaffold: This system is characterized by a piperidone (a six-membered lactam) ring fused to a cyclopropane ring at the alpha-carbon to the carbonyl group. The nitrogen atom is protected, in our case of interest, with a benzyloxycarbonyl (Cbz) group, or with a tert-butyloxycarbonyl (Boc) group in our proxy molecule.

2. The Spirooxindole Scaffold: This class of compounds features an oxindole core spiro-fused to a heterocyclic ring, commonly a pyrrolidine. The oxindole itself contains a lactam within a bicyclic aromatic system.

Below is a diagram illustrating the structural comparison of the two scaffolds.

G cluster_0 8-Oxo-5-aza-spiro[2.5]octane Scaffold cluster_1 Spirooxindole Scaffold A 8-Oxo-5-aza-spiro[2.5]octane-5-carboxylic acid benzyl ester B Spiro[pyrrolidine-3,2'-oxindole]

Caption: Structural comparison of the two spirocyclic lactam scaffolds.

Comparative Spectral Analysis

The characterization of novel compounds relies on a suite of spectroscopic techniques. Here, we compare the expected and reported spectral features of our two spirocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Expected ¹H NMR Characteristics:

Feature8-Oxo-5-aza-spiro[2.5]octane-5-carboxylate (tert-butyl analog)Spiro[pyrrolidine-3,2'-oxindole]Rationale
Cyclopropane Protons High-field multiplets (approx. 0.5-1.5 ppm)N/AThe strained cyclopropane ring shields these protons, shifting them upfield.
Piperidone Protons Diastereotopic multiplets (approx. 2.0-4.0 ppm)N/AProtons on the six-membered ring adjacent to the spiro center and nitrogen will be chemically non-equivalent.
Pyrrolidine Protons N/AComplex multiplets (approx. 2.0-4.5 ppm)Protons on the five-membered ring exhibit complex splitting patterns due to their diastereotopic nature.
Oxindole Aromatic Protons N/AMultiplets in the aromatic region (approx. 6.5-7.5 ppm)The benzene ring of the oxindole core gives rise to characteristic aromatic signals.
Protecting Group Protons Boc: Singlet at ~1.46 ppm. Cbz: Multiplets at ~7.3 ppm (aromatic) and a singlet at ~5.1 ppm (benzyl CH₂).Varies with N-substituent. For N-benzyl, similar to Cbz group.The protecting group protons have distinct and easily identifiable chemical shifts.
NH Proton N/AA broad singlet (approx. 7.5-10.5 ppm)The amide proton of the oxindole lactam is often observed as a broad signal.

Expected ¹³C NMR Characteristics:

Feature8-Oxo-5-aza-spiro[2.5]octane-5-carboxylate (tert-butyl analog)Spiro[pyrrolidine-3,2'-oxindole]Rationale
Spiro Carbon Approx. 30-40 ppmApprox. 70-75 ppmThe spiro carbon in the aza-spiro[2.5]octane is aliphatic, while in the spirooxindole it is attached to the oxindole carbonyl and nitrogen, leading to a significant downfield shift.
Lactam Carbonyl Approx. 205-210 ppm (ketone-like)Approx. 175-180 ppm (amide-like)The carbonyl in the piperidone ring of the aza-spiro[2.5]octane is more ketone-like, while the oxindole carbonyl is part of an amide, resonating further upfield.
Cyclopropane Carbons High-field signals (approx. 10-25 ppm)N/AThe carbons of the strained cyclopropane ring are highly shielded.
Protecting Group Carbons Boc: ~80 ppm (quaternary C) and ~28 ppm (CH₃). Cbz: Aromatic signals and ~67 ppm (benzyl CH₂).Varies. For N-benzyl, similar to Cbz group.The protecting group carbons have characteristic chemical shifts.
Oxindole Aromatic Carbons N/AApprox. 110-145 ppmThe aromatic carbons of the oxindole core.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying key functional groups.

Functional Group8-Oxo-5-aza-spiro[2.5]octane-5-carboxylateSpiro[pyrrolidine-3,2'-oxindole]Rationale
Lactam C=O Stretch ~1715 cm⁻¹~1710 cm⁻¹The six-membered ring lactam in the aza-spiro[2.5]octane absorbs at a frequency typical for cyclic ketones.[1][2] The five-membered lactam of the oxindole also absorbs in this region.
Carbamate C=O Stretch ~1690 cm⁻¹N/A (unless a carbamate is present)The C=O of the Boc or Cbz protecting group has a characteristic absorption.
N-H Stretch (Oxindole) N/A~3200-3400 cm⁻¹ (broad)The N-H bond of the oxindole lactam gives a characteristic broad absorption.
C-H Stretch (Aromatic) Present for Cbz group (~3030-3100 cm⁻¹)~3030-3100 cm⁻¹Aromatic C-H stretching vibrations.
C-H Stretch (Aliphatic) ~2850-3000 cm⁻¹~2850-3000 cm⁻¹Aliphatic C-H stretching vibrations.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Feature8-Oxo-5-aza-spiro[2.5]octane-5-carboxylateSpiro[pyrrolidine-3,2'-oxindole]Rationale
Molecular Ion (M⁺) Readily observable with soft ionization techniques (e.g., ESI).Readily observable with soft ionization techniques.Provides the molecular weight of the compound.
Fragmentation of Protecting Group Boc: Loss of isobutylene (M-56) and/or the entire Boc group (M-100). Cbz: Loss of the benzyl group (M-91) or toluene (M-92).Varies. For N-benzyl, loss of the benzyl group (M-91) is common.The protecting group is often a labile component and its fragmentation is a key diagnostic tool.
Ring Fragmentation Complex fragmentation of the piperidone and cyclopropane rings.Fragmentation of the pyrrolidine and oxindole rings.The specific fragmentation pattern is unique to the molecular structure and can be used for detailed structural analysis.

Experimental Protocols

The following are generalized, step-by-step methodologies for the characterization of novel spirocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (~ -1 to 12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A wider spectral width is required (~0 to 220 ppm).

    • A larger number of scans is typically necessary due to the low natural abundance of ¹³C.

  • 2D NMR Experiments (for complex structures):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

G A Purified Compound B Dissolve in Deuterated Solvent A->B C ¹H NMR B->C D ¹³C NMR B->D E 2D NMR (COSY, HSQC, HMBC) C->E D->E F Structure Elucidation E->F

Caption: Workflow for NMR-based structure elucidation.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: Infuse the sample solution into the mass spectrometer using an electrospray ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound. A high-resolution instrument (e.g., TOF or Orbitrap) is essential to obtain an accurate mass measurement.

  • Data Analysis: The accurate mass of the molecular ion is used to determine the elemental composition of the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

    • Liquid/Oil Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl).

  • Data Acquisition: Record the IR spectrum over the range of ~4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups present in the molecule.

G cluster_0 Spectroscopic Characterization Workflow A Novel Spirocyclic Compound B NMR Spectroscopy (¹H, ¹³C, 2D) A->B C Mass Spectrometry (HRMS) A->C D Infrared Spectroscopy (IR) A->D E Data Integration & Structure Confirmation B->E C->E D->E

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The comprehensive characterization of novel spirocyclic lactams, such as 8-Oxo-5-aza-spiro[2.5]octane-5-carboxylic acid benzyl ester and its spirooxindole counterparts, is a multifaceted process that relies on the synergistic application of various spectroscopic techniques. While each scaffold presents a unique spectral fingerprint, a systematic analysis of NMR, IR, and MS data allows for unambiguous structure elucidation. Understanding the characteristic spectral features of these important molecular frameworks is crucial for researchers in the field of drug discovery and development, enabling the confident identification and progression of new chemical entities. This guide provides a foundational understanding of what to expect during the characterization of these exciting classes of molecules and a logical framework for approaching their analysis.

References

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 5(42), 27345–27357. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]

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Validation

A Comparative Guide to Spirocyclic Scaffolds in Drug Discovery: Profiling Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The "escape from flatland"—a strate...

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The "escape from flatland"—a strategic shift from planar, aromatic structures to three-dimensional, sp³-rich scaffolds—has gained significant traction.[1][2] Among these, spirocyclic systems have emerged as particularly promising motifs, offering a rigidified conformational framework that can enhance target binding, improve metabolic stability, and optimize solubility.[3][4]

This guide provides a comprehensive comparison of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, a representative of the underexplored azaspiro[2.5]octane class, with the more established spiro[3.3]heptane and spiro[4.5]decanone scaffolds. While direct experimental data for Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate is limited in publicly accessible literature, this guide will leverage data from closely related analogues and the foundational 5-azaspiro[2.5]octan-8-one core to project its potential performance and utility in drug discovery programs.

The Allure of the Spirocyclic Architecture

Spirocycles, characterized by two rings sharing a single atom, offer a unique topographical profile for ligand-target interactions. Their inherent three-dimensionality allows for the precise projection of substituents into distinct vectors in space, a feature often difficult to achieve with more flexible or planar systems. This rigidity can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.[3]

cluster_Spirocycles Advantages of Spirocyclic Scaffolds Increased sp3 character Increased sp3 character Improved Solubility Improved Solubility Increased sp3 character->Improved Solubility Enhanced Metabolic Stability Enhanced Metabolic Stability Increased sp3 character->Enhanced Metabolic Stability Rigid Conformation Rigid Conformation Precise Vectorial Display of Substituents Precise Vectorial Display of Substituents Rigid Conformation->Precise Vectorial Display of Substituents Reduced Off-Target Effects Reduced Off-Target Effects Rigid Conformation->Reduced Off-Target Effects Precise Vectorial Display of Substituents->Reduced Off-Target Effects

Caption: Key advantages of incorporating spirocyclic scaffolds in drug design.

Comparative Analysis of Spirocyclic Scaffolds

This section compares the structural features, synthetic accessibility, and known applications of the 5-azaspiro[2.5]octane scaffold with spiro[3.3]heptane and spiro[4.5]decanone systems.

Feature5-Azaspiro[2.5]octaneSpiro[3.3]heptaneSpiro[4.5]decanone
Core Structure Cyclopropane fused to a piperidinoneTwo fused cyclobutane ringsCyclopentane fused to a cyclohexanone
Key Structural Aspect Combines the rigidity of a cyclopropane with a functionalizable nitrogen atomHighly rigid and compact, often used as a benzene bioisostere[5]Larger, more flexible scaffold with a ketone for further functionalization
Synthetic Accessibility Accessible from cyclopropane precursors; patent literature suggests multi-step syntheses[6]Multiple synthetic routes reported, including [2+2] cycloadditions[2]Well-established synthetic methods, including Robinson annulation and intramolecular cyclizations
Known Applications Building block for JAK-kinase inhibitors (patent literature)[7]Benzene bioisostere in anticancer and anesthetic drug analogues[1][5][8]Core of various bioactive molecules, including inhibitors of prolyl hydroxylase domains (PHDs)[9]
Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate: A Profile

While specific experimental data remains elusive, we can infer certain properties of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate based on its constituent parts. The 5-azaspiro[2.5]octan-8-one core provides a rigid framework with a lactam moiety. The nitrogen atom is protected with a benzyloxycarbonyl (Cbz) group, a common protecting group in organic synthesis that can be readily removed to allow for further derivatization.

The presence of the cyclopropane ring introduces strain and a unique electronic character, while the piperidinone ring offers a handle for hydrogen bonding interactions and further chemical modification. The benzyl carbamate group itself can participate in pi-stacking interactions with biological targets.

Synthetic Strategies: A Comparative Overview

The synthesis of spirocyclic scaffolds is a key consideration for their practical application in drug discovery. Below are representative synthetic approaches for each class of spirocycle.

Hypothetical Synthesis of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

Based on related syntheses of azaspiro[2.5]octane derivatives found in the patent literature, a plausible synthetic route to the target molecule could involve the following key steps.[6]

Start 1-(Aminomethyl)cyclopropanecarboxylic acid derivative Step1 N-protection (e.g., Cbz-Cl) Start->Step1 Step2 Intramolecular cyclization (lactam formation) Step1->Step2 Product Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate Step2->Product

Caption: A plausible synthetic workflow for the target molecule.

Experimental Protocol (Hypothetical):

  • N-Protection: To a solution of a suitable 1-(aminomethyl)cyclopropanecarboxylic acid ester in a polar aprotic solvent (e.g., dichloromethane), add a base (e.g., triethylamine) followed by benzyl chloroformate at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Ester Hydrolysis: Hydrolyze the resulting ester to the corresponding carboxylic acid using standard conditions (e.g., lithium hydroxide in a mixture of THF and water).

  • Intramolecular Cyclization: Activate the carboxylic acid with a coupling agent (e.g., HATU or EDCI) in the presence of a base (e.g., DIPEA) in a suitable solvent like DMF to facilitate intramolecular amide bond formation, yielding the desired spiro-lactam.

  • Purification: Purify the final product by column chromatography.

Synthesis of Spiro[3.3]heptane Derivatives

Spiro[3.3]heptanes are often synthesized via [2+2] cycloaddition reactions. For instance, the reaction of an allene with an enamine can be a key step.

Experimental Protocol (Representative):

  • [2+2] Cycloaddition: A solution of 1,1-diethoxy-1,3-butadiene in an appropriate solvent is heated with a suitable ketene acetal to afford a cyclobutane intermediate.

  • Hydrolysis and Cyclization: The resulting intermediate is then hydrolyzed under acidic conditions to a diketone, which can undergo an intramolecular aldol condensation to form the spiro[3.3]heptane core.

  • Further Functionalization: The core can be further modified to introduce desired functional groups.

Synthesis of Spiro[4.5]decanone Derivatives

A common method for the synthesis of spiro[4.5]decanones is the Robinson annulation reaction.

Experimental Protocol (Representative):

  • Michael Addition: A cyclic ketone (e.g., cyclopentanone) is treated with an α,β-unsaturated ketone (e.g., methyl vinyl ketone) in the presence of a base to facilitate a Michael addition.

  • Intramolecular Aldol Condensation: The resulting 1,5-diketone undergoes an intramolecular aldol condensation upon further treatment with base, followed by dehydration, to yield the spiro[4.5]decanone scaffold.

Performance in a Drug Discovery Context: A Data-Driven Comparison

While direct comparative data for Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate is unavailable, we can analyze the performance of the other spirocyclic scaffolds in various assays to understand their potential advantages.

Spiro[3.3]heptane as a Benzene Bioisostere

Recent studies have demonstrated that spiro[3.3]heptane can serve as a non-planar bioisostere for a phenyl ring, often leading to improved physicochemical properties.[1][5][8]

CompoundclogPlogD at pH 7.4Metabolic Stability (CLint, µL/min/mg)
Sonidegib (meta-benzene)6.8≥ 3.518
trans-Spiro[3.3]heptane analog6.0≥ 3.536
cis-Spiro[3.3]heptane analog6.0≥ 3.5156
Data adapted from ChemRxiv 2023, DOI: 10.26434/chemrxiv-2023-y1g1v[8]

As shown in the table, replacing the meta-benzene ring in the anticancer drug Sonidegib with a spiro[3.3]heptane scaffold led to a decrease in calculated lipophilicity (clogP).[8] However, the metabolic stability varied between the diastereomers, highlighting the importance of stereochemistry in drug design.

Spiro[4.5]decanone Derivatives as Enzyme Inhibitors

Derivatives of the spiro[4.5]decanone scaffold have shown promise as inhibitors of various enzymes, including prolyl hydroxylase domains (PHDs), which are targets for the treatment of anemia.[9]

CompoundTargetIC₅₀ (µM)
Spiro[4.5]decanone derivative 1PHD21.5
Spiro[4.5]decanone derivative 2PHD20.8
Hypothetical data based on trends reported in the literature.

The spiro[4.5]decanone core in these inhibitors provides a rigid framework for the precise positioning of functional groups that interact with the active site of the enzyme.

Future Perspectives and the Potential of Azaspiro[2.5]octanes

The 5-azaspiro[2.5]octane scaffold, as exemplified by Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, represents a relatively unexplored area of chemical space with significant potential. The combination of a strained cyclopropane ring and a functionalizable piperidinone offers a unique set of properties that could be advantageous in drug design.

Azaspiro[2.5]octane Scaffold Azaspiro[2.5]octane Scaffold Unique 3D Geometry Unique 3D Geometry Azaspiro[2.5]octane Scaffold->Unique 3D Geometry Favorable Physicochemical Properties Favorable Physicochemical Properties Azaspiro[2.5]octane Scaffold->Favorable Physicochemical Properties New Intellectual Property New Intellectual Property Azaspiro[2.5]octane Scaffold->New Intellectual Property Potential for Novel Target Interactions Potential for Novel Target Interactions Unique 3D Geometry->Potential for Novel Target Interactions

Caption: Future opportunities for the azaspiro[2.5]octane scaffold.

Further exploration of the synthesis and biological evaluation of derivatives of the 5-azaspiro[2.5]octan-8-one core is warranted. Systematic studies comparing their physicochemical properties (e.g., solubility, lipophilicity, metabolic stability) with those of more established spirocyclic scaffolds and their non-spirocyclic counterparts will be crucial in validating their utility in medicinal chemistry. The development of efficient and scalable synthetic routes will also be a key enabler for the broader adoption of this promising scaffold.

References

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  • Morandi, B., et al. (2021). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 57(96), 12936-12946. [Link]

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Comparative

Escaping Flatland: The Spirocyclic Scaffold Advantage in Modern Drug Design

A Senior Application Scientist's Guide to Harnessing Three-Dimensionality for Superior Drug Candidates In the intricate dance of drug discovery, the conformation of a molecule is paramount. For decades, medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Harnessing Three-Dimensionality for Superior Drug Candidates

In the intricate dance of drug discovery, the conformation of a molecule is paramount. For decades, medicinal chemists have often worked in a largely two-dimensional world, dominated by flat, aromatic structures. While this approach has yielded numerous successful therapeutics, it has also led to challenges in optimizing crucial drug-like properties. Today, we stand at a frontier where the third dimension is not just an advantage, but a necessity. This guide provides an in-depth comparison of spirocyclic scaffolds and their planar counterparts, demonstrating through experimental data and established protocols why embracing three-dimensionality is key to developing the next generation of safer and more effective medicines.

Spirocycles, molecules containing two rings connected by a single common atom, offer a rigid and structurally novel three-dimensional framework.[1] This unique architecture imparts significant advantages over traditional planar molecules, leading to compounds with improved physicochemical properties, enhanced pharmacokinetic profiles, and ultimately, greater clinical potential.

The Physicochemical Advantage: Beyond Lipophilicity and Poor Solubility

One of the most significant and well-documented benefits of incorporating spirocyclic motifs is the enhancement of a molecule's "drug-like" properties. The increased fraction of sp3-hybridized carbon atoms in spirocycles generally leads to a departure from the high lipophilicity and poor solubility often associated with flat, aromatic compounds.[2][3] Shifting from planar structures to those with a higher fraction of saturated carbons (Fsp3) generally correlates with improved physicochemical and pharmacokinetic profiles.[2]

Case Study 1: Polo-like Kinase 4 (PLK4) Inhibitors

In the development of inhibitors for Polo-like Kinase 4 (PLK4), a target in oncology, a direct comparison between a planar alkene-linked compound and its spirocyclic cyclopropane analog revealed a marked improvement in key drug metabolism and pharmacokinetics (DMPK) parameters. While maintaining comparable biological activity, the spirocyclic compound exhibited superior solubility and metabolic stability.[3]

PropertyPlanar Alkene PrecursorSpirocyclic Analog
Aqueous Solubility LowerHigher
Metabolic Stability LowerHigher

Table 1: A qualitative comparison of the physicochemical and metabolic stability properties of a planar PLK4 inhibitor and its spirocyclic analog, as described in the literature. The spirocyclic compound demonstrates clear advantages in both solubility and stability.

Case Study 2: Azaspirocycles vs. Monocyclic Amines

The strategy of replacing common flat motifs like piperidines and morpholines with azaspirocycles has proven effective in enhancing drug properties. For instance, azaspiro[3.3]heptane has been shown to reduce lipophilicity and improve metabolic stability when compared to its piperidine analogs.[3] This modulation of physicochemical properties is a recurring theme, with azaspirocycles demonstrating higher solubility, increased basicity, decreased lipophilicity, and better metabolic stability compared to their six-membered ring counterparts like piperazine, piperidines, and morpholines.[2][4]

PropertyPiperidine AnalogAzaspiro[3.3]heptane Analog
Calculated logP (clogP) HigherLower
Aqueous Solubility LowerHigher
Metabolic Stability LowerHigher

Table 2: General trends observed when replacing a piperidine moiety with an azaspirocycle. The spirocyclic scaffold typically leads to a more favorable physicochemical profile.

Enhanced Potency and Selectivity Through Conformational Rigidity

The rigid, three-dimensional arrangement of functional groups in spirocyclic compounds allows for a more precise and optimized interaction with the binding pockets of biological targets.[5] This "pre-organization" of the molecule in a conformation favorable for binding reduces the entropic penalty upon interaction, which can lead to increased potency and selectivity.

Case Study 3: PARP-1 Inhibitors

Olaparib is an FDA-approved PARP inhibitor for treating ovarian cancers. In a scaffold hopping approach, the piperazine ring of Olaparib was replaced with a spirocyclic analogue. While this led to a slight decrease in potency, the selectivity for PARP-1 over other PARP family members was significantly increased. This enhanced selectivity resulted in a reduced ability to induce DNA damage, a crucial property for developing PARP inhibitors with lower cytotoxicity for applications beyond cancer.[2][4]

Caption: Comparison of planar and spirocyclic scaffolds.

Experimental Protocols for Evaluating Physicochemical Properties

To empirically validate the advantages of spirocyclic scaffolds, a series of standardized in vitro assays are essential. The following are detailed protocols for determining key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

Kinetic Solubility Assay

This assay provides a high-throughput method to assess the solubility of a compound.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: The plate is shaken for a defined period (e.g., 1-2 hours) at room temperature to allow for precipitation to reach a steady state.

  • Analysis: The solubility is determined by analyzing the amount of compound that remains in solution. This can be done using several methods:

    • Nephelometry: Measures the turbidity of the solution caused by precipitated compound.

    • UV/Vis Spectroscopy: After filtering out the precipitate, the concentration of the dissolved compound is measured by its absorbance.

    • LC-MS/MS: Provides a highly sensitive and specific quantification of the dissolved compound after filtration.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dilute Serial Dilution in DMSO prep_stock->serial_dilute add_buffer Add to Aqueous Buffer (e.g., PBS) serial_dilute->add_buffer incubate Incubate & Shake (1-2 hours) add_buffer->incubate analysis Quantify Soluble Compound (Nephelometry, UV/Vis, or LC-MS/MS) incubate->analysis

Caption: Workflow for a kinetic solubility assay.

Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of liver microsomes (e.g., human or rat) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a solution of the NADPH-regenerating system (cofactor for CYP enzymes).

  • Incubation:

    • In a 96-well plate, add the test compound (at a final concentration of, for example, 1 µM) to the microsomal suspension.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Microsomal_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis mix Mix Compound with Liver Microsomes start_reaction Initiate with NADPH at 37°C mix->start_reaction time_points Take Aliquots at Time Points (0-60 min) start_reaction->time_points quench Quench with Cold Acetonitrile time_points->quench process Centrifuge to Remove Protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze calculate Calculate Half-life (t½) analyze->calculate

Caption: Workflow for a microsomal stability assay.

Caco-2 Permeability Assay

This assay is the industry standard for predicting in vitro intestinal permeability of drug candidates.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a multi-well plate format and cultured for approximately 21 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Measurement (Apical to Basolateral):

    • The test compound is added to the apical (AP) side of the monolayer (representing the intestinal lumen).

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the basolateral (BL) side (representing the blood) at specific time points.

  • Permeability Measurement (Basolateral to Apical): To assess active efflux, the experiment is also performed in the reverse direction, with the compound added to the BL side and samples taken from the AP side.

  • LC-MS/MS Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters.

Conclusion

The strategic incorporation of spirocyclic scaffolds represents a paradigm shift in drug design, moving away from the "flatland" of traditional aromatic systems towards a more sophisticated, three-dimensional approach. The inherent structural rigidity and novelty of spirocycles provide a powerful toolkit to address common challenges in drug discovery, including poor solubility, metabolic instability, and lack of selectivity. As demonstrated by the presented case studies and validated by the detailed experimental protocols, embracing the third dimension is not merely a trend but a fundamental strategy for the rational design of superior drug candidates. For researchers and drug development professionals, the thoughtful application of spirocyclic scaffolds will be instrumental in navigating the complex biological landscapes and ultimately, in delivering the next generation of innovative medicines.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1-6. [Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. [Link]

  • GalChimia. (2015, January 23). Review of the month: spirocyclic scaffolds in drug discovery. GalChimia. [Link]

  • Lazzara, P. R., & Moore, T. W. (2021). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 12(9), 1435-1449. [Link]

  • Carreira, E. M., & Fessard, T. (2015). Spirocyclic Scaffolds in Medicinal Chemistry. CHIMIA International Journal for Chemistry, 69(1), 23-28.
  • Reilly, S. W., et al. (2018). Discovery of a Potent and Selective PARP-1 Inhibitor with Improved Physicochemical Properties. Journal of Medicinal Chemistry, 61(15), 6649-6663.

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Validation

A Senior Application Scientist's Guide to Purity Analysis of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate via HPLC-MS

For researchers, scientists, and professionals in drug development, the purity of a pharmaceutical intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the f...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a pharmaceutical intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, a spirocyclic compound incorporating a benzyloxycarbonyl (Cbz) protecting group, presents a unique analytical challenge due to its structural complexity. This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing its purity, with a primary focus on a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method.

The Criticality of Purity for Spirocyclic Intermediates

Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their rigid, three-dimensional nature, which can lead to improved potency and selectivity for biological targets.[1] However, their synthesis can be complex, potentially introducing a variety of impurities such as diastereomers, regioisomers, starting materials, and by-products from side reactions.[2] The presence of the Cbz protecting group, while essential for the synthetic route, can also be a source of impurities through incomplete reaction or degradation.[3] Therefore, a highly selective and sensitive analytical method is paramount.

Principle Analytical Technique: Reversed-Phase HPLC-MS

For a molecule like Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, which possesses both nonpolar (benzyl group) and polar (carbamate and ketone functionalities) characteristics, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[4] Coupling this with Mass Spectrometry (MS) provides an orthogonal detection method, offering both quantitative data from UV detection and mass confirmation, which is invaluable for impurity identification.[5]

Proposed HPLC-MS Method

The following method is designed to be a starting point for the analysis of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, based on established principles for the analysis of N-Cbz protected compounds and similar pharmaceutical intermediates.[6][7]

Experimental Protocol: HPLC-MS Analysis

  • Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD) coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended for its versatility and excellent resolving power for moderately polar to nonpolar compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier aids in protonation of the analyte for better peak shape and improved ionization in the MS source.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.[]

  • Gradient Elution: A gradient is necessary to elute both polar impurities and the more nonpolar parent compound within a reasonable timeframe while maintaining good resolution.

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • UV Detection: 254 nm, leveraging the aromaticity of the Cbz group. A DAD can be used to assess peak purity.

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL. Ensure complete dissolution.

  • Mass Spectrometry Parameters (ESI+):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be effective due to the presence of the nitrogen atom in the azaspirocycle, which can be readily protonated.[9]

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow: As per instrument recommendations.

    • Scan Range: m/z 100-500

Caption: HPLC-MS analysis workflow for Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate.

Ensuring Method Trustworthiness: Forced Degradation Studies

To validate that this HPLC method is "stability-indicating," a forced degradation study is essential. This involves subjecting the compound to harsh conditions to intentionally produce degradation products. A stability-indicating method is one that can resolve these degradation peaks from the main compound and other process-related impurities.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours. The ester and carbamate functionalities are potentially labile under acidic conditions.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours. Saponification of the ester and hydrolysis of the carbamate are expected.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. Potential for oxidation at various positions.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

After exposure, samples are neutralized (if necessary), diluted, and analyzed using the developed HPLC-MS method. The goal is to achieve 5-20% degradation of the parent compound. The resulting chromatograms should demonstrate clear separation of any new peaks from the main analyte peak.

Data Presentation and Comparison

The purity is typically calculated based on the area percent of the main peak in the UV chromatogram.

Table 1: Hypothetical Purity Analysis Data

Analysis MethodMain Peak Area (%)Known Impurity 1 (%)Unknown Impurity 2 (%)Calculated Purity (%)
HPLC-UV (Initial) 98.50.80.798.5
HPLC-UV (Acid Stressed) 85.20.80.785.2 (plus degradants)
qNMR (Alternative) ---98.2 ± 0.5

Comparison with an Alternative Method: Quantitative NMR (qNMR)

While HPLC is a powerful separative technique, Quantitative Nuclear Magnetic Resonance (qNMR) offers an orthogonal approach to purity determination without the need for a reference standard of the analyte itself.

Table 2: Comparison of Analytical Techniques

FeatureHPLC-MSqNMR
Principle Chromatographic separation followed by UV and mass detection.Signal intensity is directly proportional to the number of nuclei.
Strengths High sensitivity and selectivity for impurities, provides structural information on impurities (MS).High precision, no need for identical reference standard, provides structural confirmation.
Weaknesses Requires a reference standard for absolute quantification, potential for co-elution.Lower sensitivity than HPLC for trace impurities, requires a certified internal standard.
Best For Routine quality control, identification of unknown impurities, stability testing.Absolute purity determination of reference standards, analysis of non-chromophoric compounds.

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Caption: Decision tree for selecting an analytical method for purity determination.

Conclusion

The purity assessment of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate is a critical step in pharmaceutical development. A well-developed and validated stability-indicating HPLC-MS method provides a robust platform for routine quality control, offering high sensitivity for impurity detection and the ability to identify unknown degradants. While alternative techniques like qNMR serve an important, complementary role in determining absolute purity, HPLC-MS remains the workhorse for ensuring the consistent quality of this valuable spirocyclic intermediate. The methodologies and rationale presented in this guide offer a solid foundation for developing a scientifically sound and defensible analytical control strategy.

References

  • Laibo Chem. BENZYL 8-OXO-5-AZASPIRO[2.5]OCTANE-5-CARBOXYLATE.[Link]

  • BioChemPartner. Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate.[Link]

  • SpiroChem. Analytical Method Development.[Link]

  • Arctom. CAS NO. 1232542-21-0 | BENZYL 8-OXO-5-AZASPIRO[2.5]OCTANE-5-CARBOXYLATE.[Link]

  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.[Link]

  • MDPI. Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach.[Link]

  • MDPI. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals.[Link]

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Comparative

Comparative study of the ADME properties of spirocyclic vs. non-spirocyclic analogs.

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of efficacious and safe therapeutics, the molecular architecture of a drug candidate plays a pivotal role. The transition from pla...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of efficacious and safe therapeutics, the molecular architecture of a drug candidate plays a pivotal role. The transition from planar, two-dimensional structures to more complex, three-dimensional scaffolds has emerged as a key strategy in modern medicinal chemistry. Among these three-dimensional motifs, spirocycles—bicyclic systems sharing a single common atom—have garnered significant attention for their profound and often beneficial impact on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2]

This guide provides a comparative study of the ADME properties of spirocyclic compounds versus their non-spirocyclic analogs. Moving beyond theoretical discussions, we will delve into the mechanistic underpinnings of these differences, present supporting experimental data, and provide detailed protocols for the key in vitro assays used to evaluate these critical drug-like characteristics.

The "Escape from Flatland": Why Spirocycles Matter in ADME Optimization

The frequent use of flat, aromatic rings in drug discovery, while historically successful, can lead to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic liability. The introduction of a spirocyclic moiety compels a departure from planarity, forcing substituents into defined vectors in three-dimensional space. This fundamental structural alteration is the primary driver for the observed improvements in ADME profiles.[3][4][5]

The increased fraction of sp³-hybridized carbons (Fsp³) in spirocyclic compounds generally correlates with improved clinical success.[3][4] This increased saturation leads to a number of advantageous changes in molecular properties that directly influence ADME:

  • Enhanced Solubility: The disruption of crystal packing and the introduction of more polar surface area by the three-dimensional arrangement of spirocycles can lead to a significant increase in aqueous solubility.[3][4]

  • Reduced Lipophilicity: Spirocyclic analogs often exhibit lower lipophilicity (logP or logD) compared to their planar counterparts. This can be attributed to the more compact, globular shape which buries some of the lipophilic carbon atoms. A lower lipophilicity is often associated with a reduced risk of off-target toxicities and improved metabolic stability.[3][4]

  • Improved Metabolic Stability: The rigid conformation of spirocycles can shield metabolically labile sites from the active sites of drug-metabolizing enzymes, such as cytochrome P450s (CYPs). By locking the conformation, spirocycles can prevent the molecule from adopting a geometry that is favorable for enzymatic degradation, thereby increasing its metabolic half-life.[3][4]

  • Favorable Permeability: While increased polarity can sometimes hinder passive diffusion, the unique conformational properties of spirocycles can still allow for adequate membrane permeability. The balance between improved solubility and maintained permeability is a key advantage of this structural class.

The following diagram illustrates the conceptual shift from a planar, non-spirocyclic scaffold to a three-dimensional spirocyclic analog and its impact on key ADME-related properties.

Caption: From Flatland to 3D: Impact of Spirocyclization on Physicochemical Properties.

Data Presentation: A Head-to-Head Comparison

The theoretical advantages of spirocyclic scaffolds are borne out by experimental data. The following table provides a representative comparison of the ADME properties of a hypothetical non-spirocyclic lead compound and its spirocyclic analog. The data presented is a synthesis of typical improvements reported in medicinal chemistry literature.

ADME PropertyNon-Spirocyclic LeadSpirocyclic AnalogRationale for Improvement
Aqueous Solubility (µM) 15150The 3D structure of the spirocycle disrupts crystal lattice packing, leading to improved solvation.
Lipophilicity (clogP) 4.53.2The more compact, globular shape of the spirocycle reduces the exposed lipophilic surface area.
Permeability (Papp, 10⁻⁶ cm/s) - PAMPA 8.06.5While slightly lower due to reduced lipophilicity, permeability remains in an acceptable range for oral absorption.
Permeability (Papp, 10⁻⁶ cm/s) - Caco-2 1.2 (Efflux Ratio: 5.0)3.5 (Efflux Ratio: 1.5)The rigid spirocyclic structure may be a poorer substrate for efflux transporters like P-glycoprotein.
Metabolic Stability (t½ in HLM, min) 545The spirocyclic core shields metabolically vulnerable positions from cytochrome P450 enzymes.
Metabolic Stability (t½ in Hepatocytes, min) 1070Improved stability is maintained in a more complete metabolic system that includes Phase II enzymes.
Plasma Protein Binding (%) 99.595.0Reduced lipophilicity often leads to lower binding to plasma proteins like albumin.

Experimental Protocols: A Guide to In Vitro ADME Assays

The following are detailed, step-by-step methodologies for the key in vitro ADME assays used to generate the comparative data presented above. These protocols are intended to be self-validating, with clear descriptions of controls and endpoints.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method for predicting passive intestinal absorption of compounds.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prepare_Solutions Prepare Donor Solution (Test Compound in Buffer) and Acceptor Solution (Buffer) Coat_Plate Coat Donor Plate with Lipid Solution (e.g., Lecithin in Dodecane) Prepare_Solutions->Coat_Plate Assemble_Sandwich Place Donor Plate onto Acceptor Plate Coat_Plate->Assemble_Sandwich Incubate Incubate at Room Temperature (e.g., 4-18 hours) Assemble_Sandwich->Incubate Separate_Plates Separate Donor and Acceptor Plates Incubate->Separate_Plates Quantify_Concentration Quantify Compound Concentration in Both Plates (e.g., LC-MS/MS) Separate_Plates->Quantify_Concentration Calculate_Papp Calculate Apparent Permeability (Papp) Quantify_Concentration->Calculate_Papp

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the stock solution in a buffer (e.g., PBS, pH 7.4) to the final desired concentration (typically 10-100 µM). This is the donor solution.

    • The acceptor solution is the same buffer without the test compound.

  • Plate Preparation:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Pipette a small volume (e.g., 5 µL) of a lipid solution (e.g., 2% lecithin in dodecane) onto the filter of each well in the donor plate. Allow the solvent to evaporate.

  • Assay Assembly and Incubation:

    • Add the acceptor solution to the wells of the acceptor plate.

    • Add the donor solution containing the test compound to the wells of the lipid-coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the filter, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

Caco-2 Permeability Assay

This cell-based assay provides a more biologically relevant model of intestinal absorption, as it includes the effects of active transport and efflux.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • For apical-to-basolateral (A-B) transport, add the test compound in transport buffer to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • For basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Analysis:

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Quantify the concentration of the test compound in the samples by LC-MS/MS.

    • Calculate the Papp value for both A-B and B-A directions.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of Phase I drug-metabolizing enzymes.

Microsomal_Stability_Workflow Prepare_Reaction Prepare Reaction Mixture: Test Compound, Liver Microsomes, Buffer Initiate_Reaction Initiate Reaction by Adding NADPH Prepare_Reaction->Initiate_Reaction Incubate_37C Incubate at 37°C Initiate_Reaction->Incubate_37C Time_Points Take Aliquots at Different Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate_37C->Time_Points Quench_Reaction Quench Reaction with Cold Acetonitrile Time_Points->Quench_Reaction Analyze_LCMS Analyze Remaining Compound by LC-MS/MS Quench_Reaction->Analyze_LCMS Calculate_HalfLife Calculate Half-life (t½) and Intrinsic Clearance (Clint) Analyze_LCMS->Calculate_HalfLife

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube or 96-well plate, combine the test compound, liver microsomes (e.g., human, rat), and phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation and Incubation:

    • Initiate the metabolic reaction by adding a solution of NADPH (a required cofactor for CYP enzymes).

    • Incubate the reaction mixture at 37°C with shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile, which precipitates the proteins.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.

    • Plot the natural log of the percentage of compound remaining versus time. The slope of the line is the elimination rate constant (k).

    • The half-life (t½) is calculated as 0.693 / k.

    • Intrinsic clearance (Clint) can also be calculated from the half-life and the protein concentration.

Hepatocyte Stability Assay

This assay uses intact liver cells and provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, as well as cellular uptake.

Step-by-Step Protocol:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes and resuspend them in a suitable incubation medium.

    • Determine cell viability and concentration.

  • Assay Procedure:

    • Add the hepatocyte suspension to a multi-well plate.

    • Add the test compound to the wells to initiate the assay.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Sampling and Analysis:

    • Follow the same sampling, quenching, and analysis procedure as described for the liver microsomal stability assay.

    • Calculate the half-life and intrinsic clearance.

Equilibrium Dialysis for Plasma Protein Binding

This assay determines the fraction of a compound that is bound to plasma proteins, which is a key determinant of its distribution and availability to reach its target.

Step-by-Step Protocol:

  • Apparatus Setup:

    • Use a commercially available equilibrium dialysis apparatus, which consists of two chambers separated by a semi-permeable membrane.

    • Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Assay Procedure:

    • Add plasma containing the test compound to one chamber (the plasma chamber).

    • Add buffer (e.g., PBS, pH 7.4) to the other chamber (the buffer chamber).

    • Seal the apparatus and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-24 hours).

  • Analysis:

    • After incubation, take samples from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in both samples using LC-MS/MS.

    • The fraction unbound (fu) is calculated as the concentration in the buffer chamber divided by the concentration in the plasma chamber.

    • The percentage of plasma protein binding is calculated as (1 - fu) * 100.

Conclusion

The incorporation of spirocyclic scaffolds is a powerful and proven strategy for optimizing the ADME properties of drug candidates. The inherent three-dimensionality of these structures provides a compelling solution to many of the challenges associated with traditional flat, aromatic compounds, often leading to molecules with improved solubility, enhanced metabolic stability, and a more favorable overall pharmacokinetic profile. The judicious application of the in vitro ADME assays detailed in this guide is essential for characterizing these improvements and for making informed decisions in the complex, multi-parameter optimization process of drug discovery. As the field continues to evolve, the "spirocyclic advantage" will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available at: [Link]

  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. ResearchGate. Available at: [Link]

  • Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. National Center for Biotechnology Information. Available at: [Link]

  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI. Available at: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. Available at: [Link]

  • Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. National Center for Biotechnology Information. Available at: [Link]

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  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI. Available at: [Link]

  • Spirocyclic Motifs in Natural Products. National Center for Biotechnology Information. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

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Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Azaspiro[2.5]octane

For: Researchers, scientists, and drug development professionals. Introduction: The Rising Importance of the Azaspiro[2.5]octane Scaffold The azaspiro[2.5]octane motif, a unique three-dimensional structure featuring a cy...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rising Importance of the Azaspiro[2.5]octane Scaffold

The azaspiro[2.5]octane motif, a unique three-dimensional structure featuring a cyclopropane ring fused spirocyclically to a piperidine core, has emerged as a highly valuable scaffold in modern medicinal chemistry. Its rigid conformation and expanded vectoral space for substituent placement offer significant advantages over traditional flat, aromatic linkers. Pharmaceutical researchers have successfully utilized this scaffold to enhance key pharmacokinetic and physicochemical properties, including potency, metabolic stability, and target selectivity. For instance, Genentech demonstrated that replacing an aromatic linker with an azaspiro[2.5]octane in a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor improved binding potency while minimizing off-target interactions.[1] Similarly, AstraZeneca has incorporated this structure into their drug candidates.[1]

Given its growing importance, the efficient and scalable synthesis of the azaspiro[2.5]octane core is a critical challenge. This guide provides an in-depth comparison of prominent synthetic strategies, offering experimental data, detailed protocols, and mechanistic insights to inform route selection for both discovery and process chemistry applications.

Route 1: Reductive Cyclization of a Dinitrile Precursor

One of the most direct and classical approaches involves the reductive cyclization of a readily available dinitrile precursor. This method leverages the formation of the piperidine ring through the reduction of nitrile groups to amines, which then undergo intramolecular cyclization.

Overview & Mechanism

This pathway begins with 1,1-cyclopropanediacetonitrile. The core principle is the simultaneous or sequential reduction of the two nitrile functionalities to primary amines. In the presence of a suitable catalyst, one of the newly formed amino groups can attack the other (or its imine intermediate), leading to the formation of the six-membered piperidine ring and completing the spirocyclic structure. The choice of reducing agent and catalyst is critical to control the reaction and maximize the yield of the desired cyclic product over polymerization or other side reactions.

G A 1,1-Cyclopropanediacetonitrile B Reduction (e.g., H₂, Raney Ni, NH₃) A->B Reagents C Diamine Intermediate (transient) B->C Process D Intramolecular Cyclization C->D E 6-Azaspiro[2.5]octane D->E

Caption: Reductive cyclization pathway to 6-azaspiro[2.5]octane.

Experimental Protocol: Synthesis of 6-Azaspiro[2.5]octane Hydrochloride

This protocol is adapted from established procedures for the reductive cyclization of dinitriles.

  • Preparation: To a high-pressure autoclave, add 1,1-cyclopropanediacetonitrile (1 mole), ethanol (or methanol) as a solvent, and a catalytic amount of Raney Nickel.

  • Ammonia Addition: Saturate the solution with liquid ammonia. The presence of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts.

  • Hydrogenation: Seal the autoclave and pressurize with hydrogen gas (e.g., to 100-150 atm).

  • Reaction: Heat the mixture to a temperature between 100-120 °C and maintain vigorous stirring. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up: After cooling and carefully venting the autoclave, filter the reaction mixture to remove the Raney Nickel catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude amine can be purified by distillation.

  • Salt Formation: Dissolve the purified amine in a suitable solvent like diethyl ether or isopropanol and bubble hydrogen chloride gas through the solution (or add a solution of HCl in the solvent) to precipitate the 6-azaspiro[2.5]octane hydrochloride salt.[2]

Performance & Benchmarking
  • Yield: Generally moderate to good, but can be highly dependent on catalyst activity and reaction conditions.

  • Scalability: Well-suited for large-scale industrial production due to the use of relatively inexpensive starting materials and reagents.

  • Safety: Requires handling of high-pressure hydrogen gas, ammonia, and pyrophoric Raney Nickel, necessitating specialized equipment and stringent safety protocols.

  • Purity: The product is often isolated as the hydrochloride salt to improve stability and ease of handling.

Route 2: The Kulinkovich-de Meijere Reaction

A more modern and elegant approach utilizes a titanium-mediated cyclopropanation of amides, known as the Kulinkovich-de Meijere reaction. This powerful transformation allows for the direct formation of cyclopropylamines from readily accessible amide starting materials.

Overview & Mechanism

The reaction begins with the in-situ formation of a titanacyclopropane intermediate from a Grignard reagent (like ethylmagnesium bromide) and a titanium(IV) alkoxide catalyst.[3][4] The amide's carbonyl group then inserts into a titanium-carbon bond of this reactive intermediate, forming an oxatitanacyclopentane. Unlike the analogous reaction with esters (the standard Kulinkovich reaction), the poor leaving group ability of the dialkylamino group prevents ring contraction. Instead, the intermediate undergoes ring-opening to an iminium-titanium oxide species, which subsequently cyclizes to furnish the final cyclopropylamine product.[5]

G A Piperidine-derived Amide C Titanacyclopropane Intermediate A->C Reacts with B EtMgBr, Ti(OiPr)₄ B->C Forms D Oxatitanacyclopentane Intermediate C->D Carbonyl Insertion E Iminium-Titanium Oxide Species D->E Ring Opening F Cyclization E->F G Azaspiro[2.5]octane Derivative F->G

Caption: Key intermediates in the Kulinkovich-de Meijere reaction.

Experimental Protocol: Conceptual Outline
  • Catalyst Preparation: In an inert atmosphere (e.g., under Argon), dissolve titanium(IV) isopropoxide in an anhydrous solvent such as THF or diethyl ether.

  • Grignard Addition: Cool the solution (e.g., to 0 °C or room temperature) and slowly add a solution of ethylmagnesium bromide. The mixture will typically change color, indicating the formation of the active titanium species.

  • Substrate Addition: Slowly add a solution of a suitable N-protected piperidinone-derived amide (e.g., N-Boc-4,4-diethoxypiperidine-1-carboxamide, after conversion of the ketal to a ketone) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by TLC or LC-MS.

  • Quenching & Work-up: Carefully quench the reaction with an aqueous solution (e.g., saturated NH₄Cl or dilute acid).

  • Extraction & Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it. Purify the crude product using column chromatography to yield the N-protected azaspiro[2.5]octane.

Performance & Benchmarking
  • Yield: Can achieve high yields with good diastereoselectivity, especially in intramolecular versions.

  • Scope: The reaction is versatile and tolerates a range of functional groups, although N-Boc protecting groups are often required.[3]

  • Scalability: The use of stoichiometric organometallic reagents and the need for stringent anhydrous conditions can present challenges for large-scale synthesis.

  • Safety: Grignard reagents are moisture-sensitive and pyrophoric. Titanium alkoxides are also moisture-sensitive.

Route 3: Biocatalytic Asymmetric Cyclopropanation

A cutting-edge and environmentally friendly approach utilizes engineered enzymes to catalyze the cyclopropanation reaction, offering exceptional control over stereochemistry.

Overview & Mechanism

This innovative method employs engineered protoglobin-based "carbene transferase" enzymes.[1] The process involves the reaction of an N-protected tetrahydropyridine substrate with a diazo compound, such as ethyl diazoacetate. The enzyme, containing an iron-heme cofactor, activates the diazo compound to generate a transient iron-carbene intermediate. This highly reactive species is then transferred to the double bond of the tetrahydropyridine within the enzyme's chiral active site, directing the formation of the cyclopropane ring with high diastereo- and enantioselectivity.[1]

G A N-Boc-1,2,3,6- tetrahydropyridine E Stereocontrolled Carbene Transfer A->E B Ethyl Diazoacetate C Engineered Carbene Transferase Enzyme B->C D Iron-Carbene Intermediate C->D Forms D->E Reacts in Active Site F Enantiopure N-Boc- azaspiro[2.5]octane E->F

Caption: Biocatalytic pathway using an engineered enzyme.

Experimental Protocol: Biocatalytic Synthesis

This protocol is based on the platform developed by Arnold and coworkers.[1]

  • Catalyst Preparation: Prepare a catalyst system using lyophilized E. coli lysate containing the engineered protoglobin-based enzyme.

  • Reaction Setup: In an aqueous buffer solution, suspend the N-Boc-tetrahydropyridine substrate. Add the enzyme lysate.

  • Reagent Addition: Slowly add ethyl diazoacetate to the reaction mixture using a syringe pump. This controlled addition is crucial to maintain a low concentration of the diazo compound and maximize enzyme efficiency.

  • Reaction: Stir the mixture at room temperature. The reaction can be performed on a gram scale with high substrate concentrations (up to 150 mM).[1]

  • Work-up & Purification: After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated. The final product is purified by column chromatography.

Performance & Benchmarking
  • Yield: High yields (up to >99%) have been reported.[1]

  • Stereoselectivity: Excellent diastereo- and enantioselectivity (er > 99.5:0.5) can be achieved, providing access to specific stereoisomers without chiral resolution.[1]

  • Scalability: The method has been demonstrated on the gram scale and shows promise for larger-scale applications.[1]

  • Green Chemistry: Operates in a fully aqueous environment without organic co-solvents, using a biocatalyst, making it a highly sustainable option.[1]

  • Limitations: Requires access to specialized engineered enzymes and involves handling of potentially explosive diazo compounds.

Comparative Analysis & Summary

MetricRoute 1: Reductive CyclizationRoute 2: Kulinkovich-de MeijereRoute 3: Biocatalytic
Starting Materials Inexpensive dinitrilesCustom amidesN-protected tetrahydropyridines
Overall Yield Moderate to GoodGood to HighVery High[1]
Number of Steps Typically 1-2 stepsMulti-step (amide prep + reaction)1 step (from alkene)
Stereocontrol None (produces racemate)Diastereoselective (substrate control)Excellent Enantio- & Diastereoselectivity
Scalability High (Industrial Precedent)ModerateDemonstrated at gram-scale, promising[1]
Safety Concerns High-pressure H₂, Raney NiPyrophoric Grignard reagentsPotentially explosive diazo compounds
"Green" Credentials Poor (harsh conditions, metal waste)Poor (stoichiometric metals, solvents)Excellent (aqueous, biocatalyst)[1]

Conclusion and Recommendations

The optimal synthetic route to azaspiro[2.5]octane is highly dependent on the specific goals of the research program.

  • For large-scale, cost-driven production of the racemic scaffold, the Reductive Cyclization route remains a viable, albeit hazardous, option due to its use of cheap commodity chemicals.

  • For discovery chemistry requiring rapid access to analogs with some degree of stereocontrol, the Kulinkovich-de Meijere Reaction offers a powerful and flexible tool, provided the challenges of handling organometallic reagents can be managed.

  • For applications where specific stereoisomers are required and sustainability is a priority, the Biocatalytic Asymmetric Cyclopropanation is unequivocally the superior choice. It provides unparalleled stereocontrol and operates under environmentally benign conditions, representing the state-of-the-art in the synthesis of this important pharmaceutical scaffold.[1]

The continued development of biocatalytic and other modern synthetic methods will undoubtedly further streamline access to azaspiro[2.5]octane and its derivatives, accelerating the discovery of next-generation therapeutics.

References

  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Copp, J., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Retrieved from [Link]

  • Google Patents. (2018). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • Google Patents. (1990). EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and....
  • Google Patents. (2014). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
  • Organic & Biomolecular Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

  • PubMed. (1997). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

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Comparative

Comparative In Vitro Validation of Novel Kinase Inhibitors Derived from a Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate Scaffold

< A Senior Application Scientist's Guide to Assay Selection, Performance Benchmarking, and Data Interpretation Introduction: The Rationale for Spirocyclic Scaffolds in Kinase Inhibitor Design In the landscape of medicina...

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's Guide to Assay Selection, Performance Benchmarking, and Data Interpretation

Introduction: The Rationale for Spirocyclic Scaffolds in Kinase Inhibitor Design

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Spirocyclic scaffolds have emerged as a particularly promising class of structures due to their inherent three-dimensionality.[1][2] This rigid, non-planar geometry allows for the precise projection of functional groups into the complex three-dimensional space of a protein's active site, a feature that can be leveraged to enhance binding affinity and selectivity. The Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate core represents a versatile starting point for the synthesis of a diverse library of small molecules. Its unique topology offers an opportunity to explore chemical space that is largely untapped by more traditional, planar heterocyclic scaffolds.[3][4]

This guide provides a comprehensive framework for the in vitro validation of novel kinase inhibitors synthesized from this spirocyclic scaffold. We will delve into the critical aspects of assay design, present a comparative analysis against established alternatives, and provide detailed, field-tested protocols to ensure the generation of robust and reproducible data. The focus will be on validating these compounds as potential inhibitors of key kinases implicated in oncology, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are frequent targets for spirooxindole-based compounds.[5]

Comparative Framework: Benchmarking Against Established Scaffolds

To ascertain the true potential of our novel spiro[2.5]octane derivatives, it is imperative to benchmark their performance against well-characterized alternatives. For this guide, we will compare our lead compounds against a known spirooxindole-based inhibitor and a widely used non-spirocyclic kinase inhibitor, Staurosporine, which is known for its broad-spectrum activity. This comparison will allow us to assess not only potency but also potential selectivity advantages conferred by our novel scaffold.

Spirooxindoles, in particular, have gained significant traction as privileged structures in anticancer drug discovery, with the ability to bind to multiple receptors on various cells.[6] Therefore, a direct comparison with a potent spirooxindole derivative provides a relevant and stringent test for our newly synthesized compounds.

Illustrative Performance Data

The following table summarizes hypothetical, yet representative, in vitro data for our lead compounds (BZ-SP-01, BZ-SP-02) against the comparative molecules. This data is intended to illustrate the kind of quantitative comparisons that are essential in the validation process.

Compound IDScaffold TypeTarget KinaseIC50 (nM)Kinase Selectivity (Panel of 10 kinases)
BZ-SP-01 8-oxo-5-azaspiro[2.5]octaneEGFR15High
BZ-SP-02 8-oxo-5-azaspiro[2.5]octaneCDK225High
Reference-Spiro SpirooxindoleEGFR30Moderate
Staurosporine IndolocarbazoleEGFR/CDK25Low (Broad Spectrum)

Note: The data presented above is for illustrative purposes to guide the comparison.

The In Vitro Validation Workflow: A Step-by-Step Approach

A robust in vitro validation cascade is crucial to de-risk a drug discovery program and to ensure that only the most promising compounds advance. The workflow should be designed to move from broad, high-throughput screens to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action a Compound Library (Benzyl 8-oxo-5-azaspiro[2.5]octane Derivatives) b High-Throughput Screen (HTS) Single-point concentration vs. Target Kinase a->b 10 µM c IC50 Determination 10-point dose-response curve b->c Identify 'Hits' (e.g., >50% inhibition) d Kinase Selectivity Panel (e.g., 10-20 related kinases) c->d Confirm on-target, assess off-target e Enzyme Kinetics Assay (Determine Ki and inhibition type) d->e Select potent & selective leads f Cellular Target Engagement Assay (e.g., NanoBRET™) e->f Validate biochemical data in a cellular context caption Figure 1. In Vitro Validation Workflow.

Caption: Figure 1. In Vitro Validation Workflow.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following detailed protocols are provided. These protocols include critical steps for controls and data analysis, forming a self-validating system.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

A. Reagents and Materials:

  • Recombinant human kinase (e.g., EGFR, CDK2)

  • Peptide substrate specific to the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • White, opaque 384-well assay plates

B. Assay Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended.

  • Add 50 nL of each compound dilution to the assay plate wells. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Prepare a kinase/substrate master mix in kinase assay buffer. Add 5 µL of this mix to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Prepare an ATP solution in kinase assay buffer. The concentration should be at or near the Km of ATP for the specific kinase to ensure competitive inhibitors can be identified.[7][8]

  • Initiate the enzymatic reaction by adding 5 µL of the ATP solution to each well.

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Stop the reaction and detect the signal by adding 10 µL of the detection reagent according to the manufacturer's instructions.

  • Read the plate on a suitable plate reader (e.g., luminescence or fluorescence).

C. Data Analysis:

  • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

  • Calculate the Z'-factor for the assay plate to validate its robustness. A Z' > 0.5 is considered excellent for HTS.[9]

Understanding the Target Pathway

The compounds derived from the Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate scaffold are hypothesized to act as ATP-competitive kinase inhibitors. The diagram below illustrates the canonical EGFR signaling pathway, a common target for such inhibitors in oncology.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Autophosphorylation BZ_SP BZ-SP-01 (Spirocyclic Inhibitor) BZ_SP->EGFR Inhibits (ATP-competitive) RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation caption Figure 2. EGFR Signaling Pathway Inhibition.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

This document is intended for researchers, scientists, and drug development professionals. All procedures must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP) and in compliance with local,...

Author: BenchChem Technical Support Team. Date: January 2026

This document is intended for researchers, scientists, and drug development professionals. All procedures must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP) and in compliance with local, state, and federal regulations, such as those outlined by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30]

Part 1: Provisional Hazard Assessment

Given the lack of specific toxicological data, a hazard assessment must be inferred from the compound's structural motifs: a spirocyclic γ-lactam and a benzyl carbamate (a Boc-protected amine derivative).

  • Spirocyclic Lactams: This class of compounds is of significant interest in drug discovery for a wide range of biological activities.[26][27][28][29] While many are explored for therapeutic benefits, their biological activity implies they can interact with physiological systems, and thus, should be handled as potentially bioactive and toxic.

  • Carbamates: The carbamate functional group is found in a variety of biologically active compounds, including pesticides.[4][10][12][13] Carbamate pesticides are known to be incompatible with strong acids, bases, and oxidizing agents.[10][12] While the N-Boc protecting group is generally stable, it is a carbamate, and the potential for toxicity should not be dismissed without data.[18] Furthermore, some carbamates are noted for their potential to form more toxic degradation products.

Part 2: Personal Protective Equipment (PPE)

When handling Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate in any form (pure compound, solutions, or contaminated materials), the following minimum PPE is required:

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not generally required for handling small quantities in a well-ventilated area. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All work with the solid compound should be done in a certified chemical fume hood.

Part 3: Step-by-Step Disposal Protocol

This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe and compliant with hazardous waste regulations like the Resource Conservation and Recovery Act (RCRA).

Step 1: Waste Segregation and Collection

  • Principle of Segregation: Never mix different waste streams unless you are certain of their compatibility.[8] Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate waste should be collected in a dedicated, properly labeled hazardous waste container.

  • Solid Waste: Collect pure or residual solid compound, along with any contaminated items like weighing paper, gloves, or pipette tips, in a designated solid waste container. Chemically contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container specifically labeled for chemical waste.[3]

  • Liquid Waste: Collect solutions containing the compound in a dedicated liquid waste container. Do not mix with other solvent waste streams (e.g., halogenated or non-halogenated solvents) unless explicitly permitted by your institution's hazardous waste program.

  • Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain.[3] All aqueous waste must be collected as hazardous chemical waste.

Step 2: Waste Container Selection and Labeling

  • Container Choice: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[2] Plastic containers are often preferred over glass to minimize the risk of breakage.[11] The container must have a tight-fitting screw cap.[2][8]

  • Labeling: The moment you designate a container for waste, it must be labeled.[7] Affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate". Do not use abbreviations or chemical formulas.[11]

    • For mixtures, list all constituents and their approximate percentages.

    • The date waste was first added to the container (accumulation start date).

    • The name of the Principal Investigator and the laboratory location (building and room number).

    • Check the appropriate hazard boxes on the tag (e.g., "Toxic"). Since the hazards are not fully known, it is prudent to be conservative.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[6][7]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[2][8]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment (e.g., a plastic tub) to contain any potential leaks or spills.

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it must be removed from the SAA within three days.

Step 4: Arranging for Disposal

  • Once your waste container is full (no more than 80-90% capacity to allow for expansion) or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS department.[3][7]

  • Do not dispose of this chemical through regular trash, down the sink, or by evaporation in a fume hood.[8]

Disposal Workflow Diagram

G cluster_prep Preparation & Collection cluster_storage Storage & Management cluster_disposal Final Disposition A Identify Waste (Solid, Liquid, Contaminated PPE) B Select Compatible Waste Container A->B C Affix & Complete Hazardous Waste Label B->C D Place in Designated SAA (At Point of Generation) C->D E Keep Container Closed Use Secondary Containment D->E F Monitor Accumulation (Container Full or Project End) E->F Spill Spill Occurs? E->Spill G Submit Pickup Request to EHS F->G H EHS Collects for Licensed Disposal (e.g., Incineration) G->H Spill->E No Spill_Proc Follow Spill Management Protocol Spill->Spill_Proc Yes

Caption: Decision workflow for the disposal of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate.

Part 4: Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and contact EHS immediately.

  • Small Spills: For a small, manageable spill:

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill with an absorbent material (e.g., sand, vermiculite, or a commercial sorbent pad).[10][13] Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

    • Report the spill to your laboratory supervisor and EHS, as per your institution's policy.

Summary of Key Information
AspectGuidelineRationale & Causality
Hazard Classification Treat as Hazardous Waste (Toxic, Bioactive)No specific data exists. The spiro-lactam and carbamate structures suggest potential biological activity and toxicity. A conservative approach is mandatory for safety.
Primary Disposal Route Collection via Institutional EHS ProgramEnsures compliance with EPA (RCRA) and OSHA regulations. Prevents environmental contamination and protects wastewater treatment systems.[11]
Sink/Trash Disposal Strictly Prohibited Unknown environmental and toxicological effects. Potential for bioaccumulation and harm to aquatic life.[3][8]
Waste Segregation Collect in a dedicated, labeled container. Do not mix with other waste streams.Prevents dangerous chemical reactions between incompatible wastes. Ensures proper characterization for final disposal.[8]
Container Labeling Label immediately with "Hazardous Waste," full chemical name, and all components.Required by law. Communicates hazards to all personnel and is essential for proper waste profiling by the disposal facility.[2][7][11]
Storage Closed container in a designated Satellite Accumulation Area (SAA).Minimizes exposure, prevents spills, and maintains compliance with accumulation time and quantity limits.[6][7]
Spill Cleanup Use absorbent material, non-sparking tools, and collect all debris as hazardous waste.Contains the hazard, prevents further spread, and ensures all contaminated materials are disposed of properly.[10]

References

  • Chemical Waste Management Guide. (n.d.). Boston University Environmental Health & Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Unknown Chemicals. (n.d.). Purdue University Environmental Health and Safety. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). Central Washington University. Retrieved from [Link]

  • Disposal Methods for Chemical Waste: A Comprehensive Guide. (2024, October 1). Greenflow. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, University of Tennessee, Knoxville. Retrieved from [Link]

  • Carbamates Waste Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Safety Data Sheet: Carbamate Pesticides Standard. (2024, August 23).
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate New. (n.d.). BioChemPartner.com. Retrieved from [Link]

  • Safety Data Sheet: Tartrazine. (2003, January 20).
  • Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. (n.d.). ACS Omega. Retrieved from [Link]

  • Any experience on this structure? (2021, December 14). Nitrosamines Exchange. Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Benzyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams. (2025, November 3). ResearchGate. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Safety Data Sheet: Tartrazine. (n.d.). Carl ROTH. Retrieved from [Link]

  • Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. (2019, August 28). Royal Society of Chemistry. Retrieved from [Link]

  • Spiro-Lactams as Novel Antimicrobial Agents. (n.d.). PubMed. Retrieved from [Link]

  • Discovery and optimization of spirocyclic lactams that inhibit acyl-ACP thioesterase. (n.d.). PubMed. Retrieved from [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, a unique spirocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, a unique spirocyclic compound, presents a case for meticulous safety planning.[1][2] This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of their experimental work.

Inferred Hazard Profile

Based on the GHS classifications of similar azaspirocyclic compounds and benzyl carbamates, we can infer a potential hazard profile for Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate.[3][4][5][6]

  • Acute Oral Toxicity: Likely harmful if swallowed (corresponds to GHS H302).[4][5][7][8]

  • Skin Corrosion/Irritation: Potential to cause skin irritation (corresponds to GHS H315).[3][4][5]

  • Serious Eye Damage/Irritation: Potential to cause serious eye irritation or damage (corresponds to GHS H319/H318).[3][4][5]

  • Acute Inhalation Toxicity: Potential to be harmful if inhaled (corresponds to GHS H332).[4][5]

This inferred profile necessitates a comprehensive PPE strategy to mitigate risks associated with all potential routes of exposure.

Core PPE Requirements: A Multi-Barrier Approach

The selection of PPE should not be a static, one-size-fits-all decision. It must be a dynamic process, informed by a risk assessment of the specific procedures being undertaken. The following represents a baseline for handling Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate in a typical laboratory setting.

Given the potential for skin irritation, robust hand protection is non-negotiable.

  • Glove Selection: Nitrile gloves are the recommended standard for handling this compound in solid form or in solution. They offer excellent resistance to a broad range of chemicals. Ensure gloves are certified to EN 374 or an equivalent standard.[8]

  • Double Gloving: For procedures involving larger quantities or prolonged handling, double gloving is a prudent measure. This provides an additional barrier and allows for a safe and clean removal of the outer glove in case of a splash.

  • Glove Integrity: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they are compromised or after a maximum of two hours of continuous use.

The potential for serious eye irritation or damage from splashes or airborne particles makes eye and face protection a critical component of your safety protocol.

  • Safety Glasses: At a minimum, ANSI Z87.1-rated safety glasses with side shields are required for all work with this compound.

  • Goggles: For procedures with a higher risk of splashing, such as when transferring solutions or working with reactions under pressure, chemical splash goggles that form a seal around the eyes are mandatory.

  • Face Shield: When handling larger quantities (typically >50 g) or when there is a significant risk of a violent reaction or splash, a face shield should be worn in conjunction with safety goggles.

A laboratory coat is the standard for protecting your skin and personal clothing from contamination.

  • Laboratory Coat: A flame-resistant (FR) lab coat made from materials like Nomex or treated cotton is recommended, particularly if flammable solvents are in use. Ensure the coat is fully buttoned.

  • Chemical-Resistant Apron: For tasks with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Given the potential for inhalation toxicity, respiratory protection should be carefully considered based on the physical form of the compound and the nature of the experimental procedure.

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls, such as a certified chemical fume hood. All work with Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate should be performed within a fume hood.

  • Respirator Selection: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required. A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is a suitable choice.

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate extends beyond the use of PPE. A comprehensive plan for its operational use and eventual disposal is essential.

  • Donning (Putting On):

    • Perform hand hygiene.

    • Don inner gloves.

    • Don lab coat.

    • Don outer gloves.

    • Don eye/face protection.

    • Don respiratory protection (if required).

  • Doffing (Taking Off):

    • Remove outer gloves.

    • Remove lab coat.

    • Perform hand hygiene.

    • Remove eye/face protection.

    • Remove respiratory protection (if required).

    • Remove inner gloves.

    • Perform thorough hand hygiene.

All waste materials contaminated with Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, including used gloves, disposable lab coats, and contaminated labware, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3][8]

Data Presentation: PPE Selection Matrix
Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing solid compound (<1g)Single pair of nitrile glovesSafety glasses with side shieldsLab coatNot required if in a fume hood
Preparing a dilute solutionDouble pair of nitrile glovesChemical splash gogglesLab coatNot required if in a fume hood
Running a reaction with heatingDouble pair of nitrile glovesChemical splash goggles and face shieldFR lab coatNot required if in a fume hood
Large scale synthesis (>50g)Double pair of nitrile glovesChemical splash goggles and face shieldFR lab coat and chemical-resistant apronRespirator with OV/AG/P100 cartridge
Spill cleanupDouble pair of nitrile glovesChemical splash goggles and face shieldFR lab coat and chemical-resistant apronRespirator with OV/AG/P100 cartridge
Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Action Start Start: Handling Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate AssessQuantity Assess Quantity of Compound Start->AssessQuantity AssessProcedure Assess Experimental Procedure (e.g., heating, pressure) Start->AssessProcedure AssessForm Assess Physical Form (solid vs. solution) Start->AssessForm SelectHand Select Hand Protection (Single/Double Nitrile Gloves) AssessQuantity->SelectHand SelectEye Select Eye/Face Protection (Glasses/Goggles/Face Shield) AssessQuantity->SelectEye AssessProcedure->SelectEye SelectBody Select Body Protection (Lab Coat/Apron) AssessProcedure->SelectBody SelectRespiratory Select Respiratory Protection (Fume Hood/Respirator) AssessProcedure->SelectRespiratory AssessForm->SelectRespiratory Proceed Proceed with Experiment SelectHand->Proceed SelectEye->Proceed SelectBody->Proceed SelectRespiratory->Proceed

Caption: Decision workflow for selecting appropriate PPE.

References

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: benzyl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Benzyl-1-oxa-6-azaspiro(2,5)octane. Retrieved from [Link]

  • BioChemPartner. (n.d.). Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. Retrieved from [Link]

  • SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD. (n.d.). Tert-Butyl 8-oxo-5-azaspiro[2.5] acetane-5-carboxylate. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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